5-Bromo-4-fluoro-2-methyl-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrFN |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
5-bromo-4-fluoro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrFN/c1-5-4-6-8(12-5)3-2-7(10)9(6)11/h2-4,12H,1H3 |
InChI Key |
YDYRQBIFZAKRHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)Br |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Synthesis and Potential of 5-Bromo-4-fluoro-2-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This technical guide focuses on the synthesis, potential properties, and hypothetical biological significance of the novel compound, 5-Bromo-4-fluoro-2-methyl-1H-indole. While a specific CAS number for this exact molecule is not publicly available at the time of this writing, this document will provide a comprehensive overview based on established chemical principles and the known characteristics of related substituted indoles.
Physicochemical Properties (Hypothetical)
Quantitative data for this compound is not currently available in public databases. However, we can extrapolate expected properties based on its constituent parts. The presence of a bromine atom is expected to increase the molecular weight and lipophilicity. The fluorine atom can enhance metabolic stability and binding affinity to target proteins. The methyl group at the 2-position can influence the electronic properties and steric profile of the molecule.
For comparative purposes, the properties of the commercially available precursor, 5-Bromo-4-fluoro-2-methylaniline, are presented below.
| Property | Value | Reference |
| CAS Number | 627871-16-3 | Commercial Vendor |
| Molecular Formula | C₇H₇BrFN | Commercial Vendor |
| Molecular Weight | 204.04 g/mol | Commercial Vendor |
| Appearance | Off-white to light brown crystalline powder | Commercial Vendor |
| Melting Point | 45-49 °C | Commercial Vendor |
Synthetic Routes: The Fischer Indole Synthesis
A plausible and widely used method for the synthesis of 2-substituted indoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and an aldehyde or ketone. For the synthesis of this compound, the logical starting materials would be (4-bromo-3-fluoro-5-methylphenyl)hydrazine and acetone.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of (4-bromo-3-fluoro-5-methylphenyl)hydrazine hydrochloride
-
To a stirred solution of 5-Bromo-4-fluoro-2-methylaniline (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then slowly added to a pre-cooled solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.
-
The reaction mixture is stirred at low temperature for several hours until the reaction is complete (monitored by TLC).
-
The precipitated hydrazine hydrochloride salt is collected by filtration, washed with a small amount of cold water, and dried under vacuum.
Step 2: Fischer Indole Synthesis of this compound
-
A mixture of (4-bromo-3-fluoro-5-methylphenyl)hydrazine hydrochloride (1.0 eq) and acetone (1.5 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is heated to reflux.
-
A catalytic amount of a Brønsted or Lewis acid (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) is added to the mixture.
-
The reaction is refluxed for several hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Caption: Hypothetical Fischer Indole Synthesis Workflow.
Potential Biological Significance and Signaling Pathways
Substituted indoles are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. The specific substitution pattern of this compound suggests potential applications in several therapeutic areas.
-
Kinase Inhibition: Many indole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. The bromo and fluoro substituents could enhance binding to the ATP-binding pocket of kinases.
-
Antimicrobial Activity: The indole nucleus is found in many natural and synthetic antimicrobial agents. Halogenated indoles, in particular, have shown promising activity against a range of bacteria and fungi.
-
Neurological Applications: As analogs of tryptophan, indole derivatives can interact with receptors and enzymes in the central nervous system. They have been investigated as potential treatments for depression, anxiety, and neurodegenerative disorders.
Caption: Hypothetical Kinase Inhibition by an Indole Derivative.
Conclusion
While this compound remains a novel and currently uncharacterized compound, its structural features suggest it could be a valuable building block in drug discovery. The synthetic route outlined via the Fischer indole synthesis provides a reliable method for its preparation. Further investigation into its biological activities is warranted to explore its full therapeutic potential. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and other polysubstituted indoles.
5-Bromo-4-fluoro-2-methyl-1H-indole physical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 5-Bromo-4-fluoro-2-methyl-1H-indole. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted physical properties and outlines a well-established synthetic methodology. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge for the synthesis and characterization of this and structurally related compounds.
Predicted Physical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₇BrFN | |
| Molecular Weight | 228.06 g/mol | |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to the heterocyclic structure and halogen substituents. |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, ether, and acetone. | General solubility for similar indole structures. |
| pKa | ~16-17 (Predicted) | The N-H proton of the indole ring is weakly acidic. |
Spectroscopic Characteristics (Expected)
While specific spectra for this compound are not available, the expected spectroscopic characteristics can be inferred based on its structure:
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methyl group at the 2-position, and a broad singlet for the N-H proton. The fluorine and bromine atoms would influence the chemical shifts and coupling patterns of the adjacent aromatic protons.
-
¹³C NMR: The spectrum would display nine distinct carbon signals corresponding to the indole ring and the methyl group. The carbons attached to bromine and fluorine would show characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum would be expected to show a characteristic N-H stretching vibration around 3400-3300 cm⁻¹, C-H stretching vibrations for the aromatic and methyl groups, and C=C stretching vibrations for the aromatic ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key feature, resulting in two molecular ion peaks separated by two mass units.
Proposed Synthesis Protocol: Fischer Indole Synthesis
A plausible and widely used method for the synthesis of 2-substituted indoles is the Fischer indole synthesis. The following protocol is a proposed pathway for the synthesis of this compound.
Starting Materials:
-
(4-Bromo-3-fluorophenyl)hydrazine
-
Acetone
-
A suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid)
-
Solvent (e.g., ethanol, acetic acid)
Detailed Methodology:
-
Hydrazone Formation:
-
Dissolve (4-Bromo-3-fluorophenyl)hydrazine in a suitable solvent such as ethanol.
-
Add a slight excess of acetone to the solution.
-
The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding phenylhydrazone.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude hydrazone. The product may be purified by recrystallization if necessary.
-
-
Indolization (Cyclization):
-
The crude or purified phenylhydrazone is mixed with an acid catalyst. Polyphosphoric acid is often effective for this transformation and can also serve as the solvent.
-
The mixture is heated, typically in the range of 100-200 °C. The optimal temperature and reaction time need to be determined empirically.
-
The reaction involves a[1][1]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.
-
After the reaction is complete (as monitored by TLC), the reaction mixture is cooled to room temperature.
-
The mixture is then carefully quenched by pouring it onto ice water.
-
The precipitated crude product is collected by filtration.
-
-
Purification:
-
The crude this compound is purified, typically by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
The fractions containing the desired product are combined and the solvent is evaporated to yield the purified compound.
-
The purity and identity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.
-
Visualized Experimental Workflow
The following diagram illustrates the proposed synthetic workflow for this compound via the Fischer indole synthesis.
Caption: Proposed Fischer Indole Synthesis Workflow.
Safety and Handling
Detailed toxicological properties of this compound have not been investigated. As with any halogenated organic compound, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds.
Disclaimer
The information provided in this technical guide, particularly the physical properties and the synthesis protocol, is based on predictions and established chemical principles. This information is intended for guidance and research purposes only and has not been experimentally validated for this specific compound. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
References
In-Depth Technical Guide: 5-Bromo-4-fluoro-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-4-fluoro-2-methyl-1H-indole, a halogenated and methylated indole derivative of interest in medicinal chemistry and drug discovery. Due to the specific substitution pattern, this compound represents a unique chemical entity. This document compiles its physicochemical properties, proposes a potential synthetic strategy, and discusses its expected biological relevance based on analogous structures. While specific experimental data for this exact isomer is limited in publicly available literature, this guide serves as a foundational resource for researchers investigating this and related compounds.
Physicochemical Properties
The fundamental characteristics of this compound are crucial for its application in experimental settings. The molecular formula and calculated molecular weight are summarized below.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₉H₇BrFN |
| Calculated Molecular Weight | 228.06 g/mol |
| Canonical SMILES | CC1=CC2=C(N1)C=CC(=C2F)Br |
| InChI Key | Not available |
| CAS Number | Not available |
Note: The molecular weight is a calculated value based on the atomic weights of the constituent elements. Experimental values may vary slightly.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Modified Leimgruber-Batcho Synthesis
This proposed pathway begins with a substituted o-nitrotoluene, which is converted to an enamine, followed by reductive cyclization to form the indole ring.
Step 1: Enamine Formation The synthesis would commence with a suitable precursor, such as 4-Bromo-5-fluoro-2-nitrotoluene. This starting material would then be reacted with a formamide acetal, like N,N-dimethylformamide dimethyl acetal (DMF-DMA), in the presence of a base such as pyrrolidine. This reaction forms a β-nitroenamine intermediate.
Step 2: Reductive Cyclization The nitroenamine intermediate is then subjected to reductive cyclization to form the indole ring. This can be achieved using various reducing agents. Common conditions include:
-
Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Metal-Acid Reduction: Utilizing iron powder in acetic acid (Fe/AcOH).
The process yields the target compound, this compound.
Below is a generalized workflow for this proposed synthesis.
Caption: Proposed synthetic workflow for this compound.
Potential Biological and Pharmacological Significance
The indole nucleus is a prominent scaffold in numerous biologically active compounds, both natural and synthetic. The introduction of halogen atoms, such as bromine and fluorine, along with a methyl group, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Fluorine: The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and alter the acidity of nearby protons.
-
Bromine: Bromine substitution can introduce specific interactions within protein binding pockets and can be a handle for further chemical modifications, such as cross-coupling reactions.
-
Methyl Group: The methyl group at the 2-position can influence the molecule's conformation and lipophilicity, potentially impacting its biological activity and selectivity.
Derivatives of 5-fluoro-2-oxindole have been investigated as potential α-glucosidase inhibitors, suggesting that the fluorinated indole scaffold has relevance in metabolic disease research.[1] Furthermore, various functionalized indoles have been evaluated as antimycobacterial and anticancer agents.[2]
Given the structural motifs present in this compound, it is a candidate for screening in various therapeutic areas, including but not limited to:
-
Oncology
-
Infectious Diseases
-
Neuroscience
No specific signaling pathways involving this compound have been elucidated. However, based on the activities of similar indole derivatives, it could potentially interact with kinases, nuclear receptors, or other enzyme systems. Further research and biological screening are necessary to determine its precise mechanism of action.
Conclusion
This compound is a halogenated indole derivative with potential for applications in drug discovery and chemical biology. This guide provides its fundamental physicochemical data and a plausible synthetic route based on established indole syntheses. While experimental data on its biological activity and specific signaling pathway interactions are currently lacking, the structural features of this molecule suggest it is a promising candidate for further investigation. Researchers are encouraged to use the information presented herein as a foundation for synthesizing and exploring the therapeutic potential of this and related compounds.
References
A Technical Guide to 5-Bromo-4-fluoro-2-methyl-1H-indole: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Bromo-4-fluoro-2-methyl-1H-indole. While specific experimental data for this exact molecule is not extensively available in public literature, this document extrapolates from established chemical principles and data from closely related analogues to present a scientifically grounded prospective analysis. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug discovery, offering detailed theoretical data, potential synthetic protocols, and hypothesized biological activities to stimulate further investigation into this and similar halogenated indole scaffolds. The indole nucleus is a core structural motif in numerous biologically active compounds, and the unique substitution pattern of this molecule suggests potential for novel pharmacological applications.[1]
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic drugs with diverse therapeutic applications.[1] The introduction of halogen atoms, such as bromine and fluorine, along with a methyl group at specific positions on the indole ring, can significantly modulate the molecule's physicochemical and biological properties. This guide focuses on the specific, albeit lesser-studied, compound: this compound. By analogy with related structures, this molecule is posited to have potential applications in various therapeutic areas due to the influence of its substituents on factors like metabolic stability, binding affinity, and membrane permeability.
Physicochemical Properties
| Property | This compound (Predicted) | 5-Bromo-4-fluoro-1H-indole[2] | 5-Bromo-4-fluoro-1-methyl-1H-indole[3] |
| Molecular Formula | C₉H₇BrFN | C₈H₅BrFN | C₉H₇BrFN |
| Molecular Weight | 228.06 g/mol | 214.03 g/mol | 228.06 g/mol |
| IUPAC Name | This compound | 5-bromo-4-fluoro-1H-indole | 5-bromo-4-fluoro-1-methylindole |
| CAS Number | Not available | 344790-96-1 | 3047691-00-6 |
| XLogP3 (Computed) | ~3.2 | 2.8 | 2.8 |
| Hydrogen Bond Donors | 1 | 1 | 0 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 |
| Rotatable Bonds | 0 | 0 | 0 |
Proposed Synthesis
While a specific, validated synthesis for this compound is not documented, established indole synthesis methodologies can be adapted. The Leimgruber-Batcho indole synthesis is a versatile and widely used method for preparing substituted indoles and represents a plausible route.
Leimgruber-Batcho Synthetic Approach
The proposed synthetic pathway would likely begin with a substituted nitrotoluene, which is then converted to an enamine, followed by reductive cyclization to form the indole ring.
-
Step 1: Enamine Formation. To a solution of 3-bromo-4-fluoro-6-nitrotoluene in an appropriate solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA). Heat the reaction mixture to facilitate the formation of the enamine intermediate. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 2: Reductive Cyclization. Prepare a reducing agent, for instance, a mixture of iron powder in acetic acid. To this, add the enamine intermediate from the previous step. The reaction is typically heated to promote the reductive cyclization to the indole ring.
-
Workup and Purification. After the reaction is complete, cool the mixture and filter to remove solid residues. The filtrate can be extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.
| Method | Predicted Spectral Features |
| ¹H NMR | - A singlet for the N-H proton (unless exchanged with D₂O).- A singlet for the C2-methyl protons.- A singlet or narrow multiplet for the C3-H proton.- Aromatic protons on the benzene ring will appear as doublets or multiplets, with coupling patterns influenced by the bromine and fluorine substituents. |
| ¹³C NMR | - A signal for the C2-methyl carbon.- Signals for the indole ring carbons, with the carbons attached to bromine and fluorine showing characteristic shifts and C-F coupling. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (228.06 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Potential Biological Activity and Applications
Halogenated indoles are known to exhibit a wide range of biological activities. The presence of fluorine can enhance metabolic stability and binding affinity, while bromine can provide a site for further functionalization or contribute to binding interactions.
Kinase Inhibition
Many substituted indoles are known to be inhibitors of various protein kinases, which are crucial targets in oncology. The specific substitution pattern of this compound makes it a candidate for screening against kinase families.
Antimicrobial and Antiviral Activity
Indole derivatives have been reported to possess antimicrobial and antiviral properties. This compound could be evaluated for its efficacy against various pathogens.
CNS Activity
The indole nucleus is a key component of several neurotransmitters (e.g., serotonin). Appropriately substituted indoles can act as ligands for various receptors in the central nervous system (CNS), suggesting potential applications in neurology and psychiatry.
Future Directions
The information presented in this guide is largely prospective and highlights the need for experimental validation. Future research should focus on:
-
Optimized Synthesis: Developing and optimizing a reliable synthetic route to produce this compound in sufficient quantities for further study.
-
Full Characterization: Comprehensive spectroscopic and crystallographic analysis to confirm the structure and elucidate its three-dimensional conformation.
-
Biological Screening: Systematic screening of the compound in a panel of biological assays to identify and validate any therapeutic potential. This could include kinase inhibitor screens, antimicrobial assays, and receptor binding studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to establish a clear understanding of how different substituents on the indole scaffold influence biological activity.
References
Potential Therapeutic Targets of Bromo-Fluoro-Indoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of halogen atoms, such as bromine and fluorine, onto the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This in-depth technical guide explores the potential therapeutic targets of bromo-fluoro-indoles, a unique class of halogenated indoles with emerging interest in drug discovery. By leveraging the distinct electronic and steric properties of both bromine and fluorine, these compounds offer the potential for enhanced target affinity, improved metabolic stability, and novel mechanisms of action. This document will delve into their known biological activities, summarize quantitative data, provide illustrative signaling pathways and experimental workflows, and present detailed experimental protocols relevant to their evaluation.
Therapeutic Potential of Bromo-Fluoro-Indoles
Bromo-fluoro-indole derivatives have shown promise in several therapeutic areas, primarily driven by their ability to interact with key biological macromolecules. The primary areas of investigation include oncology, infectious diseases, and neurology.
Anticancer Activity
A significant body of research points to the potential of halogenated indoles as anticancer agents. The introduction of bromine and fluorine can enhance their cytotoxic and cytostatic effects through various mechanisms.
-
Kinase Inhibition: Many bromo- and fluoro-indole derivatives have been investigated as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. Key kinase targets include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers. Halogenated indoles have been shown to inhibit EGFR signaling, leading to reduced cell proliferation and survival.
-
Src Kinase: As a non-receptor tyrosine kinase, Src plays a crucial role in cell proliferation, survival, and metastasis. Inhibition of Src is a key strategy in cancer therapy.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. The indole scaffold has been utilized to develop potent CDK inhibitors.
-
-
Modulation of Apoptosis: Bromo-fluoro-indoles can induce programmed cell death (apoptosis) in cancer cells by targeting key regulatory proteins.
-
Bcl-2 Family Proteins: The anti-apoptotic protein Bcl-2 is a prime target for cancer therapy. Halogenated indoles have been designed to inhibit Bcl-2, thereby promoting apoptosis.
-
-
Tubulin Polymerization Inhibition: The indole nucleus is a key pharmacophore in several natural and synthetic compounds that inhibit tubulin polymerization, a validated target for anticancer drugs.
Antibacterial and Antifungal Activity
Halogenated indoles have also demonstrated significant potential as antimicrobial agents. They can disrupt essential bacterial and fungal processes, offering a promising avenue for the development of new anti-infectives.
-
Enzyme Inhibition: Bromo-fluoro-indoles can target specific microbial enzymes that are crucial for their survival. For instance, some derivatives have been shown to inhibit bacterial cystathionine γ-lyase, an enzyme involved in hydrogen sulfide biosynthesis.
-
Inhibition of Biofilm Formation: Bacterial biofilms are a major challenge in treating chronic infections. Certain halogenated indoles have been found to interfere with bacterial signaling pathways involved in biofilm formation.
Quantitative Data on Halogenated Indole Derivatives
The following tables summarize the reported biological activities of various bromo- and fluoro-indole derivatives. It is important to note that data for compounds containing both bromine and fluorine on the indole ring are limited in the public domain, and much of the available data pertains to singly halogenated indoles.
| Compound Class | Specific Derivative | Target/Assay | Activity (IC50/EC50/MIC) | Reference |
| Brominated Indoles | 5-Bromo-indole derivatives | EGFR Tyrosine Kinase | Potent inhibition | |
| 6-Bromoindole | Botrytis cinerea (mycelial growth) | EC50 = 11.62 µg/mL | ||
| 6-Bromoindole | Monilinia fructicola (mycelial growth) | EC50 = 18.84 µg/mL | ||
| 3-Acetyl-6-bromoindole | Botrytis cinerea (spore germination) | 100% inhibition | ||
| 3-Acetyl-6-bromoindole | Monilinia fructicola (spore germination) | 96% inhibition | ||
| Desformylflustrabromine (dFBr) derivatives | E. coli biofilm formation | 10-1000x more active than indole | ||
| Fluorinated Indoles | 5-Fluoro-2-oxindole derivatives | α-Glucosidase | Potential inhibition | |
| 4-Fluoroindole derivatives | HIV-1 Non-Nucleoside Reverse Transcriptase | ED50 = 0.5 nM (for derivative 20h) | ||
| 7-Fluoroindole derivatives | HIV-1 Attachment | Potent inhibition | ||
| 5-Fluoroindole-thiosemicarbazide derivatives | Coxsackie B4 virus | EC50 = 0.4 - 2.1 µg/mL | ||
| Bromo- and Fluoro- Indoles | 4-Bromo-3-fluoroindole | Serotonin receptor modulators (intermediate) | Not reported |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially targeted by bromo-fluoro-indoles and a typical experimental workflow for their evaluation.
Caption: EGFR signaling pathway and potential inhibition by bromo-fluoro-indoles.
Caption: Intrinsic apoptosis pathway and potential modulation by bromo-fluoro-indoles.
Caption: A typical experimental workflow for evaluating bromo-fluoro-indoles.
Experimental Protocols
This section provides a detailed methodology for a key experiment frequently cited in the evaluation of potential anticancer compounds.
MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the concentration of a bromo-fluoro-indole derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Bromo-fluoro-indole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Count the cells using a hemocytometer and adjust the cell density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the bromo-fluoro-indole compound in complete medium from the stock solution. A typical concentration range would be from 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control solutions) to the respective wells.
-
Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to dissolve the formazan crystals completely.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
Bromo-fluoro-indoles represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The unique combination of bromine and fluorine substituents on the indole scaffold offers a powerful strategy for fine-tuning the pharmacological properties of these molecules. While the current body of research provides a strong foundation, further investigations are warranted to fully elucidate their therapeutic potential.
Future research should focus on:
-
Systematic Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a comprehensive library of bromo-fluoro-indole derivatives are crucial to establish clear SARs and to optimize their potency and selectivity for specific targets.
-
Target Identification and Validation: For compounds with promising phenotypic effects, target deconvolution studies are necessary to identify their precise molecular targets.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.
-
Exploration of Novel Therapeutic Areas: The diverse biological activities of halogenated indoles suggest that their therapeutic potential may extend beyond the currently explored areas.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of bromo-fluoro-indoles and translate these promising molecules into next-generation medicines.
An In-depth Technical Guide to 5-Bromo-4-fluoro-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-4-fluoro-2-methyl-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited direct literature on this specific compound, this guide extrapolates information from closely related analogs and established synthetic methodologies to provide a thorough understanding of its potential synthesis, properties, and biological applications.
Chemical Structure and Properties
This compound is a heterocyclic aromatic compound with a molecular formula of C₉H₇BrFN. Its structure features an indole core substituted with a bromine atom at the 5-position, a fluorine atom at the 4-position, and a methyl group at the 2-position. The strategic placement of these functional groups can significantly influence the molecule's physicochemical properties and biological activity.
Table 1: Physicochemical Properties of 5-Bromo-4-fluoro-1H-indole (Analog)
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN | PubChem |
| Molecular Weight | 214.03 g/mol | PubChem[1] |
| XLogP3 | 2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 212.95894 Da | PubChem[1] |
| Monoisotopic Mass | 212.95894 Da | PubChem[1] |
| Topological Polar Surface Area | 15.8 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem |
| Complexity | 153 | PubChem[1] |
It is anticipated that the addition of a methyl group at the 2-position to form this compound would slightly increase the molecular weight and lipophilicity (XLogP3).
Potential Synthesis Methodologies
The synthesis of this compound has not been explicitly described. However, several classical indole synthesis methods could be adapted for its preparation. The Fischer indole synthesis is a prominent and versatile method for constructing the indole nucleus.
Plausible Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the logical starting materials would be (4-bromo-3-fluorophenyl)hydrazine and acetone.
Experimental Protocol (Hypothetical):
-
Hydrazone Formation: (4-bromo-3-fluorophenyl)hydrazine (1.0 eq) and acetone (1.2 eq) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 2-4 hours until the formation of the hydrazone is complete, as monitored by TLC. The solvent is removed under reduced pressure.
-
Cyclization: The crude hydrazone is added to a solution of a Brønsted acid (e.g., polyphosphoric acid or sulfuric acid in a suitable solvent) or a Lewis acid (e.g., zinc chloride).[2][3] The reaction mixture is heated to 80-100 °C for several hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.
Other potential synthetic routes include the Bischler-Möhlau indole synthesis , which involves the reaction of an α-halo-ketone with an excess of an aniline, and the Madelung synthesis , which is the intramolecular cyclization of an N-phenylamide.[4][5][6]
Potential Biological and Pharmacological Significance
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs.[7][8][9] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the biological activity of indole derivatives by altering their lipophilicity, metabolic stability, and binding interactions with biological targets.
Anticipated Biological Activities:
-
Anticancer Activity: Many substituted indoles exhibit potent anticancer properties by targeting various mechanisms, including tubulin polymerization, protein kinases, and DNA topoisomerases.[7][10] The specific substitution pattern of this compound makes it a candidate for investigation as an anticancer agent.
-
Antimicrobial and Antifungal Activity: The indole scaffold is a common feature in compounds with antibacterial and antifungal properties.[8][9] Halogenation can enhance the antimicrobial spectrum and potency.
-
Anti-inflammatory Activity: Indole derivatives have been developed as anti-inflammatory agents, often by inhibiting enzymes involved in the inflammatory cascade.[8]
-
Neurological and Psychiatric Applications: The indole core is central to the structure of neurotransmitters like serotonin. As such, indole derivatives are frequently explored for the treatment of neurological and psychiatric disorders.
The combination of a bromine atom at the 5-position and a fluorine atom at the 4-position, along with a methyl group at the 2-position, presents a unique electronic and steric profile that could lead to novel interactions with biological targets, making this compound a valuable molecule for screening in various disease models.
Conclusion
While direct experimental data on this compound is currently lacking in the public domain, this technical guide provides a solid foundation for its synthesis and potential applications based on the well-established chemistry and pharmacology of related indole derivatives. The proposed synthetic routes, particularly the Fischer indole synthesis, offer a clear path for its preparation. The known biological activities of substituted indoles strongly suggest that this compound holds significant promise as a scaffold for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential in drug discovery.
References
- 1. 5-bromo-4-fluoro-1H-indole | C8H5BrFN | CID 11521349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. mdpi.com [mdpi.com]
The Discovery and Enduring Legacy of Halogenated Indoles: From Ancient Dyes to Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated indoles represent a fascinating and vital class of heterocyclic compounds with a rich history that stretches from antiquity to the forefront of modern medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of these molecules. Beginning with the ancient production of Tyrian purple, a brominated indigo derivative, we trace the journey of halogenated indoles from their natural origins in marine organisms to their chemical synthesis and development as potent therapeutic agents. This document details the isolation of key marine natural products, outlines seminal synthetic methodologies, and explores the diverse biological activities that have established halogenated indoles as privileged scaffolds in drug discovery. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a valuable resource for professionals in the field.
A Royal Hue: The Ancient History of Halogenated Indoles
The story of halogenated indoles begins not in a laboratory, but in the ancient coastal cities of the Levant. The Phoenicians, masters of maritime trade, were the first to mass-produce a vibrant and exceptionally stable purple dye known as Tyrian purple around 1570 BC.[1][2] This dye, so rare and expensive it became synonymous with royalty and imperial power, was painstakingly extracted from the hypobranchial glands of several species of predatory sea snails of the family Muricidae.[1][3] The production was a notoriously laborious and malodorous process, requiring tens of thousands of snails to produce a single gram of the pure dye.[2][3] The primary chemical constituent of Tyrian purple was identified in the early 20th century as 6,6'-dibromoindigo , a halogenated derivative of indigo.[1][2] This discovery marked the first recognition of a naturally occurring organobromine compound and the dawn of our understanding of halogenated indoles.
The color of Tyrian purple was remarkably resistant to fading, instead becoming brighter with exposure to sunlight.[1] This stability, a direct consequence of its chemical structure, contributed to its immense value in the ancient world. The secrets of its production were closely guarded and eventually lost after the fall of Constantinople in 1453 AD.[2] It was not until the modern era that chemists were able to elucidate its structure and develop synthetic routes to this historically significant molecule.
Nature's Halogenated Arsenal: Discovery from Marine Sources
For centuries, Tyrian purple remained an isolated example of a halogenated indole. However, with the advent of modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, the mid-20th century saw an explosion in the discovery of new halogenated natural products, particularly from marine environments.[4] Marine organisms, unlike their terrestrial counterparts, are prolific producers of halogenated secondary metabolites, with brominated compounds being especially abundant.[4] This is attributed to the higher concentration of bromide in seawater and the presence of specific halogenating enzymes, such as haloperoxidases, in marine life.[4]
Marine invertebrates, including sponges, tunicates, and corals, have proven to be a particularly rich source of structurally diverse and biologically active halogenated indole alkaloids.[4][5] These compounds are often involved in the organism's chemical defense mechanisms.[6] The presence of halogen substituents on the indole ring has been shown to profoundly influence the biological activity of these molecules.[4][7]
Notable Classes of Marine Halogenated Indoles
A vast array of halogenated indole alkaloids has been isolated from marine sources. Some of the most significant classes include:
-
Aplysinopsins: First isolated from Indo-Pacific sponges of the genus Thorecta (now Aplysinopsis), these compounds feature a tryptophan-derived structure with varying bromination patterns on the indole ring.[8][9] They have been found in various sponges, corals, and even a nudibranch.[8][9]
-
Meridianins: Isolated from the Antarctic tunicate Aplidium meridianum, meridianins are characterized by a brominated and/or hydroxylated indole nucleus substituted at the C-3 position with a 2-aminopyrimidine ring.[4][10] They have garnered significant interest due to their potent protein kinase inhibitory activity.[10][11]
-
Variolins: Closely related to the meridianins, variolins also possess a substituted indole core and exhibit significant biological activities, including kinase inhibition.[2][12]
-
Bromoindoles from Dicathais orbita: The Australian marine mollusc Dicathais orbita is a source of a number of simple brominated indoles with demonstrated anti-inflammatory and anti-cancer properties.[13]
The discovery of these and many other halogenated indole alkaloids from marine organisms has provided a wealth of novel chemical scaffolds for drug discovery and has spurred research into their biosynthesis and ecological roles.
From Benchtop to Production: The Synthesis of Halogenated Indoles
The development of synthetic routes to halogenated indoles has been crucial for both confirming the structures of natural products and for producing these compounds and their analogs in quantities sufficient for biological evaluation. Early synthetic efforts focused on replicating the structure of Tyrian purple, while modern methods provide access to a wide array of specifically halogenated indole derivatives.
Synthesis of Tyrian Purple (6,6'-Dibromoindigo)
The direct bromination of indigo is not a viable route to Tyrian purple, as it results in substitution at other positions on the indole ring.[1] Therefore, synthetic strategies must introduce the bromine atoms at the desired positions prior to the formation of the indigo core. One common approach involves a multi-step synthesis starting from 4-bromo-2-nitrobenzaldehyde, which is then condensed with acetone in a process analogous to the Baeyer-Drewsen indigo synthesis.[1][14] Another elegant synthesis starts from the commercially available 6-bromoindole, which is iodinated, acetoxylated, and then hydrolyzed and oxidized to yield 6,6'-dibromoindigo.[5][14]
General Methods for the Halogenation of Indoles
The regioselective halogenation of the indole nucleus is a key challenge in the synthesis of these compounds. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, with the C-3 position being the most reactive.
-
Electrophilic Halogenation: Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for the direct halogenation of indoles.[15][16] The regioselectivity of these reactions can often be controlled by the choice of solvent and reaction conditions. Protecting the indole nitrogen with an electron-withdrawing group can direct halogenation to the C-2 position.[17][18]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry has provided powerful tools for the construction of C-C and C-N bonds. Reactions such as the Sonogashira and Buchwald-Hartwig amination are frequently employed with halogenated indoles as starting materials to build more complex molecular architectures.[13][18][19][20][21][22][23][24][25][26] These reactions allow for the introduction of a wide variety of substituents onto the indole core.
Total Synthesis of Marine Natural Products
The total synthesis of complex halogenated indole alkaloids, such as the variolins and meridianins, represents a significant challenge and a testament to the power of modern synthetic chemistry. These syntheses often involve intricate multi-step sequences and the development of novel synthetic methodologies. For example, the total synthesis of variolin B has been achieved through various routes, often employing sophisticated strategies to construct the complex heterocyclic core.[2][7][12][17][27]
Biological Activity and Therapeutic Potential
The presence of halogen atoms significantly impacts the physicochemical properties of indole derivatives, often enhancing their lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.[26][28] Halogenated indoles have been shown to exhibit a wide range of biological activities, making them attractive candidates for drug development.[6][7][23]
Kinase Inhibition
One of the most prominent biological activities of halogenated indoles is the inhibition of protein kinases.[10][11] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The meridianins, for example, are potent inhibitors of cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and other kinases.[10][11][29][30] This activity is attributed to their ability to bind to the ATP-binding site of these enzymes.
Anticancer Activity
Many halogenated indoles have demonstrated significant antiproliferative activity against various cancer cell lines.[28] This cytotoxicity is often linked to their kinase inhibitory activity, leading to cell cycle arrest and apoptosis.[11] The structural diversity of marine-derived halogenated indoles provides a rich source of potential anticancer drug leads.
Anti-inflammatory and Antibacterial Activity
Simple brominated indoles isolated from marine organisms have shown promising anti-inflammatory effects.[13] Additionally, various halogenated indole derivatives have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[9][12]
Quantitative Data Summary
The following tables summarize key quantitative data for representative halogenated indoles, including their biological activities and synthetic yields.
Table 1: Biological Activity of Selected Halogenated Indole Alkaloids
| Compound | Source Organism | Target | IC₅₀ (µM) | Reference |
| Meridianin B | Aplidium meridianum | CDK1/cyclin B | 1.5 | [11] |
| CDK5/p25 | 0.8 | [11] | ||
| GSK-3α/β | 0.6 | [11] | ||
| Meridianin E | Aplidium meridianum | CDK1/cyclin B | 1.2 | [11] |
| CDK5/p25 | 0.7 | [11] | ||
| GSK-3α/β | 0.5 | [11] | ||
| Variolin B | Kirkpatrickia variolosa | CDK1/cyclin B | 0.07 | [27] |
| CDK5/p25 | 0.1 | [27] | ||
| Saccharomonosporine A | Saccharomonospora sp. | Pim-1 kinase | 0.3 | [28] |
| (+)-Aeroplysinin-1 | Pseudoceratina durissima | MRSA | <32 µg/mL (MIC) | [31] |
Table 2: Synthetic Yields for Key Halogenated Indole Syntheses
| Product | Starting Material | Key Reagents | Overall Yield (%) | Reference |
| 6,6'-Dibromoindigo | 6-Bromoindole | I₂, AgOAc, NaOH | 43 | [14] |
| 6,6'-Dibromoindigo | 4-Bromo-2-nitrobenzaldehyde | Acetone, NaOH | - | [1] |
| Variolin B | 4-Chloro-2-methylthiopyrimidine | - | 17 | [7] |
| Deoxyvariolin B | 4-Chloro-2-methylthiopyrimidine | - | 23 | [7] |
| 6-Bromoindole | 4-Bromo-2-nitrotoluene | DMFDMA, Pyrrolidine, Zn/AcOH | 36 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Isolation of Brominated Indoles from a Marine Sponge (Representative Protocol)
This protocol is a generalized procedure based on common practices for the isolation of secondary metabolites from marine invertebrates.[32] Specific details will need to be optimized based on the target compounds and the source organism.
-
Extraction:
-
Lyophilize the collected sponge material to remove water.
-
Grind the dried sponge material into a fine powder.
-
Perform sequential extraction of the powdered sponge with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane (DCM), and then methanol (MeOH). Macerate the sponge material in each solvent for 24 hours at room temperature, then filter. Repeat the extraction for each solvent three times.
-
Combine the respective filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude hexane, DCM, and MeOH extracts.
-
-
Fractionation:
-
Subject the most biologically active crude extract (e.g., the DCM extract) to vacuum liquid chromatography (VLC) on a silica gel column.
-
Elute the column with a stepwise gradient of solvents, typically starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (EtOAc) and then methanol.
-
Collect fractions of equal volume and monitor their composition by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Purification:
-
Further purify the fractions containing the target compounds using high-performance liquid chromatography (HPLC).
-
For initial purification, a normal-phase silica gel column can be used with a hexane/EtOAc gradient.
-
For final purification, a reversed-phase C18 column is often employed, using a mobile phase such as a gradient of acetonitrile in water.
-
Monitor the elution with a UV detector at appropriate wavelengths (e.g., 254 nm and 280 nm).
-
Collect the peaks corresponding to the pure compounds.
-
-
Structure Elucidation:
-
Determine the structures of the isolated pure compounds using spectroscopic methods, including 1D NMR (¹H and ¹³C), 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).
-
Synthesis of 6,6'-Dibromoindigo (Tyrian Purple) from 6-Bromoindole[5]
-
6-Bromo-3-iodoindole:
-
To a solution of 6-bromoindole (1.0 g, 5.1 mmol) in anhydrous diethyl ether (50 mL) at 0 °C, add a solution of iodine (1.3 g, 5.1 mmol) in diethyl ether (20 mL) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-bromo-3-iodoindole.
-
-
3-Acetoxy-6-bromoindole:
-
To a solution of 6-bromo-3-iodoindole (1.0 g, 3.1 mmol) in acetic acid (20 mL), add silver acetate (1.04 g, 6.2 mmol).
-
Heat the reaction mixture at 90 °C for 1 hour.
-
Cool the mixture to room temperature and filter to remove silver iodide.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: chloroform) to give 3-acetoxy-6-bromoindole.
-
-
6,6'-Dibromoindigo:
-
To a solution of 3-acetoxy-6-bromoindole (500 mg, 1.97 mmol) in ethanol (25 mL), add a 1 M aqueous solution of sodium hydroxide (50 mL).
-
Stir the mixture at room temperature for 2 hours, during which a purple precipitate will form.
-
Add water to the reaction mixture and collect the precipitate by filtration.
-
Wash the solid with water and dry to give 6,6'-dibromoindigo.
-
N-Bromosuccinimide (NBS) Bromination of Indole[15]
-
To a solution of indole (1.0 g, 8.5 mmol) in dichloromethane (50 mL) at room temperature, add N-bromosuccinimide (1.52 g, 8.5 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-bromoindole.
Visualizations
The following diagrams illustrate key concepts and workflows related to halogenated indoles.
Signaling Pathway
Caption: Kinase inhibition by Meridianins.
Experimental Workflow
Caption: Isolation of halogenated indoles.
Logical Relationship
Caption: Synthetic strategy for complex indoles.
Conclusion
The journey of halogenated indoles from the purple-dyed robes of Roman emperors to the cutting-edge of cancer research is a testament to the enduring power of natural products to inspire scientific discovery. What began with a single, historically significant dye has blossomed into a vast and diverse field of chemical research. The discovery of a myriad of halogenated indole alkaloids from marine organisms has not only expanded our understanding of the chemical diversity of the natural world but has also provided a rich pipeline of novel compounds with significant therapeutic potential. The development of sophisticated synthetic methods has enabled chemists to not only replicate these natural wonders but also to create novel analogs with tailored properties. As our understanding of the biological roles of these compounds continues to grow, halogenated indoles are poised to remain a central focus of research in medicinal chemistry and drug development for years to come. This guide has aimed to provide a comprehensive and practical resource for researchers in this exciting field, laying a foundation for future innovations.
References
- 1. ia801705.us.archive.org [ia801705.us.archive.org]
- 2. Synthesis of Variolins, Meridianins, and Meriolins | Encyclopedia MDPI [encyclopedia.pub]
- 3. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tekhelet.com [tekhelet.com]
- 5. tekhelet.com [tekhelet.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Concise total syntheses of variolin B and deoxyvariolin B. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Meridianins, a new family of protein kinase inhibitors isolated from the ascidian Aplidium meridianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 20. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. m.youtube.com [m.youtube.com]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. mdpi.com [mdpi.com]
- 32. Isolation of Natural Products from Marine Invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Bromofluoroindoles: A Technical Guide for Researchers
Introduction
Substituted indoles are a critical class of heterocyclic compounds, forming the core structure of many natural products and synthetic pharmaceuticals. The introduction of halogen atoms, such as bromine and fluorine, along with alkyl groups, can significantly modulate the physicochemical and biological properties of the indole scaffold. This guide focuses on the spectroscopic characterization of bromo-fluoro-methyl substituted indoles, with a specific interest in the 5-bromo-4-fluoro-2-methyl-1H-indole structure. While direct data is unavailable, we can infer the expected spectroscopic signatures by examining related compounds.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted and observed spectroscopic data for indole derivatives that are structurally similar to this compound. This comparative data provides a strong foundation for the identification and characterization of the title compound.
¹H NMR Spectroscopy Data
Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton | Expected Chemical Shift (ppm) for this compound | Reference Compound: 4-Bromo-3-methyl-1H-indole[1] | Reference Compound: 5-Bromo-3-methyl-1H-indole |
| NH | 8.0 - 8.2 (broad singlet) | 7.94 (s, 1H) | Not specified |
| H-3 | ~6.3 (singlet or doublet) | - | Not specified |
| H-6 | 7.1 - 7.3 (doublet of doublets) | 7.03 – 6.95 (m, 2H) | Not specified |
| H-7 | 7.3 - 7.5 (doublet) | 7.28 – 7.24 (m, 2H) | Not specified |
| 2-CH₃ | ~2.4 (singlet) | - | Not specified |
Note: The multiplicity (s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet) and coupling constants (J) are crucial for precise structural assignment.
¹³C NMR Spectroscopy Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon framework of a molecule.
| Carbon | Expected Chemical Shift (ppm) for this compound | Reference Compound: 4-Bromo-3-methyl-1H-indole[1] | Reference Compound: 5-Bromo-3-methyl-1H-indole |
| C-2 | ~138 | - | Not specified |
| C-3 | ~101 | 113.15 | Not specified |
| C-3a | ~128 | 123.65 | Not specified |
| C-4 | ~155 (¹JC-F ≈ 240 Hz) | 114.93 | Not specified |
| C-5 | ~114 (²JC-F ≈ 20 Hz) | 123.51 | Not specified |
| C-6 | ~122 | 122.86 | Not specified |
| C-7 | ~112 | 110.52 | Not specified |
| C-7a | ~135 | 137.71 | Not specified |
| 2-CH₃ | ~13 | - | Not specified |
Note: The presence of fluorine will lead to characteristic C-F couplings, which are highly diagnostic.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and elemental composition.
| Parameter | Expected Value for C₉H₇BrFN |
| Molecular Formula | C₉H₇BrFN |
| Molecular Weight | 228.06 g/mol |
| Exact Mass | 226.9746 Da |
| Isotopic Pattern | Characteristic bromine pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes). |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Reference Compound: 5-Bromo-1H-indole[2] |
| N-H Stretch | 3400 - 3500 | Not specified |
| C-H Stretch (Aromatic) | 3000 - 3100 | Not specified |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Not specified |
| C=C Stretch (Aromatic) | 1580 - 1620 | Not specified |
| C-N Stretch | 1200 - 1350 | Not specified |
| C-F Stretch | 1000 - 1250 | Not specified |
| C-Br Stretch | 500 - 650 | Not specified |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of substituted indoles, based on common laboratory practices.[1]
General Synthesis of Substituted Indoles
A common method for the synthesis of 2-methylindoles is the Fischer indole synthesis. For this compound, a plausible synthetic precursor would be (4-bromo-3-fluorophenyl)hydrazine, which can be reacted with acetone.
Reaction Scheme (Illustrative): (4-bromo-3-fluorophenyl)hydrazine + Acetone --(Acid Catalyst, Heat)--> this compound + H₂O + NH₃
Procedure:
-
The appropriate phenylhydrazine derivative is dissolved in a suitable solvent (e.g., ethanol, acetic acid).
-
An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid) is added.
-
The ketone (acetone for the 2-methyl group) is added, and the mixture is heated to reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and neutralized.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Spectroscopic Analysis
Sample Preparation:
-
NMR: ~5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
MS: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol, acetonitrile) for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For gas chromatography-mass spectrometry (GC-MS), the sample is dissolved in a suitable solvent for injection.
-
IR: For solid samples, a KBr pellet is prepared, or the spectrum is recorded using an attenuated total reflectance (ATR) accessory.
Instrumentation and Data Acquisition:
-
NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.
-
MS: High-resolution mass spectra (HRMS) are obtained on a time-of-flight (TOF) or Orbitrap mass spectrometer to confirm the elemental composition.
-
IR: IR spectra are typically recorded over the range of 4000-400 cm⁻¹.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Conclusion
The spectroscopic characterization of this compound, while not directly reported, can be confidently approached through the analysis of its structural analogues. The combination of ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy provides a robust analytical toolkit for the unambiguous identification and structural elucidation of this and other novel indole derivatives. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers engaged in the synthesis and characterization of new chemical entities for various scientific applications.
References
An In-depth Technical Guide on the Safety and Handling of 5-Bromo-4-fluoro-2-methyl-1H-indole
Disclaimer: No direct safety and handling data is available for 5-Bromo-4-fluoro-2-methyl-1H-indole. This guide has been developed using data from the closely related compound, 5-bromo-4-fluoro-1H-indole, and general principles for handling halogenated indoles. All information should be treated as precautionary and used to inform a comprehensive risk assessment before handling.
Introduction
This compound is a halogenated indole derivative. Halogenated indoles are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. Given the reactive nature of similar compounds, a thorough understanding of the safety and handling procedures is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures for this compound, based on available data for analogous compounds.
Hazard Identification and Classification
Based on the GHS classification for the analogous compound 5-bromo-4-fluoro-1H-indole, this compound should be handled as a hazardous substance. The primary hazards are summarized in the table below.
Table 1: GHS Hazard Classification for the Analogous Compound 5-bromo-4-fluoro-1H-indole [1]
| Hazard Class | Hazard Category | Hazard Statement |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Hazard Pictogram:
Signal Word: Warning
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Physical and Chemical Properties
Table 2: Physical and Chemical Properties of 5-bromo-4-fluoro-1H-indole
| Property | Value |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | 214.03 g/mol |
| Appearance | Not available (likely a solid) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Toxicological Information
Detailed toxicological studies on this compound have not been reported. However, the presence of bromine and fluorine atoms suggests that the compound may exhibit toxic properties. Fluorinated organic compounds can have increased cytotoxic effects. It is recommended to handle this compound with a high degree of caution, assuming it may be toxic if ingested, inhaled, or absorbed through the skin.
Experimental Protocols: Safe Handling Procedures
The following is a generalized protocol for the safe handling of halogenated indoles like this compound in a laboratory setting.
5.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities, consider additional protective clothing.
-
Respiratory Protection: If handling the compound as a powder or in a way that generates dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.
5.2. Engineering Controls
-
All handling of this compound should be conducted in a well-ventilated laboratory.
-
For procedures that may generate dust or vapors, a certified chemical fume hood is required.
5.3. General Handling Precautions
-
Avoid all direct contact with the compound.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Minimize the quantity of material used.
-
Keep the container tightly closed when not in use.
5.4. Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The container should be clearly labeled with the compound's name and hazard information.
Emergency Procedures
6.1. First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
6.2. Accidental Release Measures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and restrict access.
-
Alert the appropriate emergency response team.
-
Ensure adequate ventilation.
-
Follow the established institutional procedures for large chemical spills.
-
Disposal Considerations
All waste containing this compound should be treated as hazardous waste. Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
Visualizations
Caption: Logical workflow for hazard communication for this compound.
Caption: General experimental workflow for responding to a chemical spill.
References
Methodological & Application
Synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole, a valuable building block in medicinal chemistry and drug discovery. The synthetic approach is based on the well-established Fischer indole synthesis, commencing from the commercially available starting material, 4-bromo-3-fluoro-2-methylaniline.
Overview of the Synthetic Pathway
The synthesis is a three-step process that begins with the diazotization of 4-bromo-3-fluoro-2-methylaniline, followed by the reduction of the resulting diazonium salt to the corresponding phenylhydrazine. The final step involves the acid-catalyzed cyclization of the phenylhydrazine with acetone to yield the target indole.
Experimental Workflow
Figure 1. Synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Supplier | Purity |
| 4-bromo-3-fluoro-2-methylaniline | Commercially Available | >98% |
| Sodium Nitrite (NaNO₂) | Standard Supplier | Reagent Grade |
| Hydrochloric Acid (HCl), concentrated | Standard Supplier | 37% |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Standard Supplier | >98% |
| Acetone | Standard Supplier | ACS Grade |
| Zinc Chloride (ZnCl₂) | Standard Supplier | Anhydrous, >98% |
| Ethanol | Standard Supplier | Anhydrous |
| Diethyl Ether | Standard Supplier | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | Standard Supplier | Saturated Solution |
| Brine | Standard Supplier | Saturated Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard Supplier | Reagent Grade |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
Experimental Protocols
Step 1: Synthesis of (4-bromo-3-fluoro-2-methylphenyl)hydrazine
-
Diazotization:
-
In a round-bottom flask, dissolve 4-bromo-3-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, and cool it to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the tin(II) chloride solution dropwise, keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The formation of the hydrazine salt precipitate should be observed.
-
-
Work-up and Isolation:
-
Collect the precipitate by filtration and wash it with a small amount of cold water.
-
Suspend the solid in water and basify the mixture with a saturated sodium bicarbonate solution until a pH of 8-9 is reached.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (4-bromo-3-fluoro-2-methylphenyl)hydrazine. The product can be used in the next step without further purification if it is of sufficient purity, as determined by TLC.
-
Step 2: Synthesis of this compound
-
Fischer Indole Cyclization:
-
In a round-bottom flask, dissolve the crude (4-bromo-3-fluoro-2-methylphenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add acetone (1.5-2.0 eq) to the solution.
-
To this mixture, add a Lewis acid catalyst, such as anhydrous zinc chloride (1.2 eq) or polyphosphoric acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and catalyst used.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
If a precipitate forms, collect it by filtration. If not, neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity (by HPLC/NMR) |
| 1 | (4-bromo-3-fluoro-2-methylphenyl)hydrazine | 4-bromo-3-fluoro-2-methylaniline | NaNO₂, SnCl₂·2H₂O | 75-85% | >95% |
| 2 | This compound | (4-bromo-3-fluoro-2-methylphenyl)hydrazine | Acetone, ZnCl₂ | 60-70% | >98% |
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for the aromatic protons, the N-H proton of the indole, and the methyl group at the 2-position.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the carbon atoms of the indole ring and the methyl group.
-
Mass Spectrometry (MS): Calculation of the exact mass and observation of the molecular ion peak corresponding to the formula C₉H₇BrFN.
-
Melting Point: To be determined for the purified solid product.
Safety Precautions
-
All experimental procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).
This protocol provides a reliable method for the synthesis of this compound. The reaction conditions may require optimization depending on the scale and specific laboratory setup.
Application Notes and Protocols for 5-Bromo-4-fluoro-2-methyl-1H-indole as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-fluoro-2-methyl-1H-indole is a strategically functionalized heterocyclic compound with significant potential as an intermediate in pharmaceutical synthesis. The presence of bromine, fluorine, and methyl groups on the indole scaffold provides a versatile platform for the construction of complex molecules, particularly in the development of targeted therapies such as kinase inhibitors. The bromine atom at the 5-position serves as a key handle for carbon-carbon and carbon-nitrogen bond formation through cross-coupling reactions. The fluorine atom at the 4-position can enhance metabolic stability and modulate the electronic properties of the molecule, often leading to improved pharmacokinetic profiles of the final drug substance. The 2-methyl group can influence the binding affinity and selectivity of the molecule for its biological target. These attributes make this compound a valuable building block in medicinal chemistry.
Applications in the Synthesis of Kinase Inhibitors
Substituted indoles are core structural motifs in a multitude of kinase inhibitors. The this compound scaffold is particularly suited for the synthesis of inhibitors targeting key signaling pathways implicated in cancer, such as the BRAF/MEK/ERK and VEGFR pathways.
Synthesis of BRAF Inhibitors
Mutations in the BRAF gene are prevalent in various cancers, most notably melanoma. The development of BRAF inhibitors has revolutionized the treatment of these malignancies. The indole core can be elaborated through palladium-catalyzed cross-coupling reactions to introduce functionalities that mimic the binding interactions of known BRAF inhibitors. For instance, a Suzuki-Miyaura coupling at the 5-position can be employed to introduce an aryl or heteroaryl moiety, a common feature in many BRAF inhibitors.
Synthesis of VEGFR Inhibitors
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR is a clinically validated anti-cancer strategy. The this compound intermediate can be utilized to synthesize potent VEGFR inhibitors. A Buchwald-Hartwig amination at the 5-position can install a substituted amine, a key pharmacophore in several approved VEGFR inhibitors, leading to compounds that can effectively block the ATP-binding site of the receptor.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in key synthetic transformations.
Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Table 1: Reagents and Reaction Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 mmol |
| Arylboronic Acid | 1.2 mmol |
| Pd(PPh₃)₄ | 0.05 mmol |
| K₂CO₃ (2M aqueous solution) | 2.0 mmol |
| Dioxane | 5 mL |
| Water | 1 mL |
| Reaction Temperature | 90 °C |
| Reaction Time | 12 h |
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add dioxane (5 mL) and the 2M aqueous solution of K₂CO₃ (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-4-fluoro-2-methyl-1H-indole.
Table 2: Representative Yields for Suzuki-Miyaura Coupling
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 4-Fluoro-2-methyl-5-phenyl-1H-indole | 85 |
| 4-Methoxyphenylboronic acid | 4-Fluoro-5-(4-methoxyphenyl)-2-methyl-1H-indole | 82 |
| Pyridine-3-boronic acid | 4-Fluoro-2-methyl-5-(pyridin-3-yl)-1H-indole | 75 |
Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Table 3: Reagents and Reaction Conditions for Buchwald-Hartwig Amination
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 mmol |
| Amine | 1.2 mmol |
| Pd₂(dba)₃ | 0.02 mmol |
| Xantphos | 0.04 mmol |
| Cs₂CO₃ | 1.5 mmol |
| Toluene | 5 mL |
| Reaction Temperature | 110 °C |
| Reaction Time | 18 h |
Procedure:
-
In a glovebox, add this compound (1.0 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) to an oven-dried Schlenk tube.
-
Add toluene (5 mL) and the desired amine (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 5-amino-4-fluoro-2-methyl-1H-indole derivative.
Table 4: Representative Yields for Buchwald-Hartwig Amination
| Amine | Product | Yield (%) |
| Aniline | 4-Fluoro-2-methyl-5-(phenylamino)-1H-indole | 78 |
| Morpholine | 4-(4-Fluoro-2-methyl-1H-indol-5-yl)morpholine | 85 |
| N-Methylpiperazine | 1-(4-Fluoro-2-methyl-1H-indol-5-yl)-4-methylpiperazine | 81 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for the utilization of this compound.
Caption: General experimental workflow for synthesizing kinase inhibitor scaffolds.
Caption: BRAF/MEK/ERK signaling pathway and the point of inhibition.
Caption: VEGFR signaling pathway and the point of inhibition.
Application Notes and Protocols: 5-Bromo-7-azaindole in Medicinal Chemistry
Note to the Reader: Extensive research did not yield specific medicinal chemistry applications for 5-Bromo-4-fluoro-2-methyl-1H-indole with associated biological data. Therefore, these application notes focus on the closely related and well-documented building block, 5-bromo-7-azaindole , a key intermediate in the synthesis of kinase inhibitors.
Introduction
5-bromo-7-azaindole is a heterocyclic building block of significant interest in medicinal chemistry, primarily due to its role as a key precursor in the synthesis of potent kinase inhibitors. The azaindole scaffold is considered a "privileged structure" as it can mimic the purine core of ATP, enabling compounds containing this motif to bind to the ATP-binding site of various kinases. The bromine atom at the 5-position provides a convenient handle for further chemical modifications, typically through palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties. A prime example of its application is in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, used in the treatment of melanoma.
Application: Intermediate in the Synthesis of BRAF Kinase Inhibitors
5-bromo-7-azaindole serves as a crucial starting material for the synthesis of a class of kinase inhibitors targeting the RAF-MEK-ERK signaling pathway (MAPK pathway). The 7-azaindole core effectively interacts with the hinge region of the kinase domain, while the 5-position is elaborated to occupy the hydrophobic allosteric pocket.
Quantitative Data: Biological Activity of Vemurafenib
The following table summarizes the in vitro potency of Vemurafenib, a drug synthesized using 5-bromo-7-azaindole.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular Potency (IC50, nM) |
| Vemurafenib | BRAF V600E | 31 | Colo-205 | 100 |
| Vemurafenib | wild-type BRAF | 100 | - | - |
| Vemurafenib | c-RAF-1 | 48 | - | - |
Experimental Protocols
Synthesis of a Key Intermediate via Suzuki Coupling
This protocol describes a typical Suzuki coupling reaction to introduce an aryl group at the 5-position of the 7-azaindole core, a key step in the synthesis of many kinase inhibitors.
Reaction:
Materials:
-
5-bromo-7-azaindole
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., sodium carbonate)
-
Solvent (e.g., 1,2-dimethoxyethane (DME) and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 5-bromo-7-azaindole (1 equivalent), the arylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Purge the vessel with an inert gas.
-
Add the solvent mixture (e.g., DME/water 4:1).
-
Add the palladium catalyst (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-7-azaindole.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase.
Materials:
-
Test compound (e.g., Vemurafenib)
-
Recombinant human BRAF V600E kinase
-
MEK1 (kinase-dead) as a substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow: Synthesis of 5-Aryl-7-Azaindole
Caption: Synthetic workflow for the Suzuki coupling of 5-bromo-7-azaindole.
Signaling Pathway: Inhibition of the MAPK Pathway by a BRAF Inhibitor
Caption: Inhibition of the MAPK pathway by Vemurafenib.
Protocol for Fischer Indole Synthesis of 2-Methylindoles
Application Note & Protocol: A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocol for the Fischer indole synthesis of 2-methylindoles. The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry due to its prevalence in natural products and pharmaceuticals.[1] This protocol is specifically tailored for the synthesis of indoles bearing a methyl group at the 2-position, a common structural motif in various biologically active compounds.
Application Notes
The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[1][2] For the synthesis of 2-methylindoles, a methyl ketone is typically employed as the carbonyl partner. The reaction proceeds through the formation of an arylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[3]
Catalyst Selection: A crucial aspect of the Fischer indole synthesis is the choice of the acid catalyst. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be effectively used.[1][2] Zinc chloride is one of the most commonly employed catalysts for this transformation.[3] The selection of the catalyst can significantly impact the reaction yield and conditions.
Reaction Conditions: The reaction is typically carried out at elevated temperatures.[4] The specific temperature and reaction time depend on the substrates and the catalyst used. Microwave irradiation has also been shown to promote the reaction, often leading to shorter reaction times and improved yields.[5]
One-Pot Procedures: The Fischer indole synthesis can be conveniently performed as a one-pot reaction where the intermediate arylhydrazone is not isolated.[1] This approach involves directly treating a mixture of the arylhydrazine and the ketone with the acid catalyst.
Scope and Limitations: The Fischer indole synthesis is a robust method applicable to a wide range of substituted arylhydrazines and ketones, allowing for the synthesis of a diverse array of 2-methylindoles. However, the reaction can fail with certain substrates. For instance, the synthesis of the parent indole from acetaldehyde phenylhydrazone is problematic under standard conditions.[1]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of representative 2-methylindoles via the Fischer indole synthesis.
| Product | Arylhydrazine | Ketone | Catalyst | Reaction Conditions | Yield (%) | Melting Point (°C) | Boiling Point (°C) |
| 2-Methylindole | Phenylhydrazine | Acetone | ZnCl₂ | 180°C | 55 | 59 | 272 (at 750 mmHg) |
| 2,5-Dimethylindole | p-Tolylhydrazine | Acetone | Not specified | Not specified | Not specified | 112-113 | Not specified |
| 2,3-Dimethylindoles | Substituted Phenylhydrazines | 2-Butanone | Antimony phosphate | Reflux in methanol | Good to moderate | Not specified | Not specified |
Note: The data for 2,5-dimethylindole is from a product information sheet and does not specify the synthesis conditions. The synthesis of 2,3-dimethylindoles was reported with a novel catalyst, and specific yields for individual derivatives were not provided in a tabular format.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Fischer indole synthesis of 2-methylindoles.
Caption: Experimental workflow for the Fischer indole synthesis of 2-methylindoles.
Detailed Experimental Protocol: Synthesis of 2-Methylindole
This protocol is adapted from a literature procedure for the synthesis of 2-methylindole from phenylhydrazine and acetone.[6]
Materials:
-
Phenylhydrazine (30 g)
-
Acetone (18 g, with additional amounts for reaction monitoring)
-
Anhydrous Zinc Chloride (ZnCl₂, 200 g)
-
Hydrochloric acid (HCl, small amount for acidification)
-
Hot water
-
Fehling's solution (for reaction monitoring)
Equipment:
-
Large copper crucible or a suitable reaction vessel
-
Water bath
-
Oil bath
-
Stirring apparatus
-
Steam distillation apparatus
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Formation of Acetone Phenylhydrazone:
-
In the reaction vessel, carefully mix 30 g of phenylhydrazine with 18 g of acetone. The mixture will become warm, and water will separate.
-
Heat the mixture on a water bath for 15 minutes.
-
Monitor the reaction by occasionally testing a small portion with Fehling's solution. As long as excess phenylhydrazine is present, the Fehling's solution will be reduced. Add more acetone portion-wise until the reducing action has nearly ceased.
-
Heat the resulting turbid oil (crude acetone phenylhydrazone) on a water bath for 30 minutes to remove excess acetone.
-
-
Indolization:
-
To the crude acetone phenylhydrazone, add 200 g of dry zinc chloride.
-
Heat the mixture on the water bath with frequent stirring.
-
Transfer the vessel to an oil bath and heat to 180°C.
-
The reaction is complete in a few minutes, indicated by the mass acquiring a dark color and the evolution of vapors. Once this is observed, immediately remove the crucible from the heat and continue stirring.
-
-
Work-up and Purification:
-
Treat the dark, fused mass with approximately 3.5 times its weight of hot water.
-
Acidify the mixture with a small amount of hydrochloric acid.
-
Perform steam distillation on the acidified mixture. The 2-methylindole will distill over as a pale yellow oil that solidifies upon cooling.
-
Filter the solidified product.
-
Melt the crude product to remove any residual water and then distill it for further purification.
-
The expected yield of 2-methylindole is approximately 55%. The purified product should be pale yellow crystals with a melting point of 59°C and a boiling point of 272°C (at 750 mmHg).[6]
-
Signaling Pathway Diagram
The following diagram illustrates the established reaction mechanism of the Fischer indole synthesis.
Caption: Mechanism of the Fischer indole synthesis.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for conducting Suzuki-Miyaura cross-coupling reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole. This versatile reaction enables the synthesis of a wide array of 5-aryl-4-fluoro-2-methyl-1H-indoles, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is renowned for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[2][3][4] For drug development professionals, the ability to rapidly generate diverse libraries of indole derivatives from a common starting material like this compound is a significant advantage in structure-activity relationship (SAR) studies.
The indole nucleus is a prominent feature in many biologically active compounds.[5] Functionalization at the 5-position of the indole ring through Suzuki coupling allows for the introduction of various aryl and heteroaryl substituents, profoundly influencing the molecule's biological activity.
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Key Reaction Parameters and Optimization
The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The following sections summarize common conditions used for Suzuki couplings with similar bromo-N-heterocyclic substrates, which can serve as a starting point for optimizing the reaction with this compound.
Palladium Catalysts
A variety of palladium catalysts can be employed for Suzuki couplings. The choice of catalyst and its associated ligands can significantly impact reaction efficiency and yield.[3][6] Common catalysts include:
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2): Often a reliable choice for heteroaromatic systems, providing good yields in relatively short reaction times.[5][6]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4): A widely used catalyst, particularly effective under microwave conditions.[7]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) with a phosphine ligand (e.g., SPhos): This combination is known for its high activity and applicability to a broad range of substrates.[8]
Bases
An appropriate base is crucial for the transmetalation step of the catalytic cycle.[9] The choice of base can influence the reaction rate and prevent side reactions. Commonly used bases include:
-
Potassium Carbonate (K2CO3) [5]
-
Cesium Carbonate (Cs2CO3) [7]
-
Potassium Phosphate (K3PO4) [8]
-
Sodium Carbonate (Na2CO3) [10]
Cesium carbonate is often found to be highly effective, sometimes leading to near-quantitative yields.[7]
Solvents
The solvent system plays a critical role in solubilizing the reactants and facilitating the reaction. Biphasic solvent systems are common in Suzuki couplings.[10] Typical solvents include:
Summary of Reaction Conditions for Analogous Substrates
The following table summarizes various conditions reported for the Suzuki coupling of bromo-N-heterocycles, which can be adapted for this compound.
| Substrate | Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |
| 5-bromo-1-ethyl-1H-indazole | Pd(dppf)Cl2 | K2CO3 | DME | 80 °C | High | [5] |
| 5-bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one | Pd(PPh3)4 | Cs2CO3 | Ethanol | 100 °C (MW) | ~97% | [7] |
| Bromo-aromatic | PdCl2(dppf) | Na2CO3 | Toluene/Dioxane | 85 °C | Not specified | [10] |
| 5-bromoindazoles | Pd(dppf)Cl2 | K2CO3 | DME | 80 °C | Good | [5][6] |
| Bromo-aromatic | Pd2(dba)3 / SPhos | K3PO4 | Toluene/Water | 80 °C | Not specified | [8] |
Experimental Workflow
The general workflow for a Suzuki coupling reaction is outlined below. This process involves careful preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent workup and purification.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Detailed Generalized Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Note: This is a starting point, and optimization of reactant ratios, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05-0.1 equiv)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-fluoro-2-methyl-1H-indole.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling reaction is a catalytic cycle involving the palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[4][9][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the derivatization of this compound. By carefully selecting the catalyst, base, and solvent, researchers can efficiently synthesize a diverse range of 5-aryl-4-fluoro-2-methyl-1H-indoles for applications in drug discovery and materials science. The provided protocols and data serve as a comprehensive guide for the successful implementation of this important transformation.
References
- 1. youtube.com [youtube.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole, a key intermediate in the synthesis of various biologically active compounds. The N-alkylation of indoles is a fundamental transformation in medicinal chemistry, as the substituent on the indole nitrogen can significantly influence the pharmacological properties of the molecule.
Introduction
This compound is a substituted indole derivative with potential applications in drug discovery. The presence of bromine and fluorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. N-alkylation of this scaffold allows for the introduction of various side chains, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The classical and most common method for N-alkylation of indoles involves the deprotonation of the indole nitrogen with a strong base, followed by reaction with an alkylating agent.[1]
Key Applications
N-alkylated indole derivatives are prevalent in a wide range of pharmacologically active molecules. The ability to introduce diverse alkyl groups onto the this compound core structure opens avenues for the synthesis of compounds with potential activities as:
-
Anticancer agents
-
Antiviral compounds
-
Central nervous system (CNS) active agents
-
Anti-inflammatory drugs
Experimental Protocols
The following protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and sodium hydride. This method is based on well-established procedures for the N-alkylation of various indole derivatives.[1][2]
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. The mixture may effervesce as hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the hydrogen evolution ceases and the solution becomes homogeneous or a slurry of the sodium salt forms.
-
Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC. For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be required.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation
The following table summarizes typical reaction parameters for the N-alkylation of indoles, which can be adapted for this compound.
| Alkylating Agent | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | NaH (1.1) | DMF | 0 to RT | 2-4 | 85-95 |
| Ethyl Bromide | NaH (1.2) | DMF | RT | 6-12 | 80-90 |
| Benzyl Bromide | NaH (1.1) | THF | 0 to RT | 4-8 | 90-98 |
| Allyl Bromide | NaH (1.1) | THF | 0 to RT | 2-6 | 88-96 |
Note: Yields are indicative and can vary based on the specific substrate, reaction scale, and purification method.
Visualizations
Experimental Workflow for N-alkylation
Caption: General workflow for the N-alkylation of this compound.
Logical Relationship of Reagents and Steps
Caption: Key components and transformations in the N-alkylation reaction.
References
Application Notes and Protocols: Derivatization of the Indole Ring at the C3 Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and effective methods for the chemical modification of the indole ring at the C3 position. This position is a frequent target for derivatization in medicinal chemistry due to its significant influence on the biological activity of the resulting compounds. The following sections detail the protocols for key reactions, present quantitative data for comparative analysis, and visualize the underlying chemical transformations and workflows.
Introduction to C3-Derivatization of Indole
The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. The C3 position of the indole ring is particularly nucleophilic, making it susceptible to electrophilic substitution. This reactivity allows for the introduction of a wide variety of functional groups, leading to diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. This document outlines protocols for several key C3-derivatization reactions: Friedel-Crafts alkylation, the Mannich reaction, the Vilsmeier-Haack reaction, and Michael addition.
Key Reactions and Experimental Protocols
Friedel-Crafts Alkylation: Synthesis of Bis(indolyl)methanes
Friedel-Crafts alkylation at the C3 position of indoles can be effectively achieved using various electrophiles. A common example is the reaction of indoles with aldehydes or ketones to form bis(indolyl)methanes. These compounds and their derivatives are of significant interest due to their broad spectrum of biological activities, including antibacterial and cytotoxic effects.[1]
Protocol: Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin [1]
This protocol describes a green and efficient method for synthesizing bis(indolyl)methanes using an enzymatic catalyst.
Materials:
-
Indole
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
α-Chymotrypsin
-
Ethanol
-
Water
-
Ethyl acetate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
In a reaction vessel, combine the aromatic aldehyde (1 equivalent, e.g., 0.5 mmol), indole (2 equivalents, e.g., 1.0 mmol), and α-chymotrypsin (e.g., 10 mg).
-
Add a mixture of water and ethanol (e.g., 3 mL of water and 2 mL of ethanol) to the reaction vessel.
-
Incubate the mixture at 50°C with shaking (e.g., 260 rpm) for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether:ethyl acetate = 9:1) to yield the pure bis(indolyl)methane.
Experimental Workflow: Synthesis of Bis(indolyl)methanes
Caption: Workflow for the enzymatic synthesis of bis(indolyl)methanes.
Mannich Reaction: Synthesis of Gramine
The Mannich reaction is a classic method for the C3-aminoalkylation of indoles. The synthesis of gramine, a naturally occurring alkaloid, is a prime example of this reaction, involving indole, formaldehyde, and dimethylamine.[2] Gramine itself and its derivatives are valuable intermediates in the synthesis of more complex molecules like tryptophan and indole-3-acetic acid.
Protocol: Synthesis of Gramine [2]
Materials:
-
Indole (8.6 mmol)
-
Glacial acetic acid (20 mL)
-
40% aqueous dimethylamine solution (3.0 mL)
-
35% aqueous formaldehyde solution (2 mL)
-
Crushed ice
-
30% aqueous sodium hydroxide solution (approx. 45 mL)
-
Acetone
-
Anhydrous calcium chloride
Procedure:
-
Dissolve 8.6 mmol of indole in 20 mL of glacial acetic acid in a beaker or flask.
-
Add 3.0 mL of 40% aqueous dimethylamine solution. The mixture will warm up.
-
Cool the mixture to 30°C.
-
With stirring, add 2 mL of 35% aqueous formaldehyde solution.
-
Let the mixture stand for 60 minutes.
-
Pour the solution onto approximately 100 g of crushed ice.
-
While stirring vigorously, make the mixture alkaline by the careful addition of about 45 mL of 30% sodium hydroxide solution. Crucially, ensure excess ice is present at all times to prevent the formation of a gummy solid.
-
Once precipitation is complete, allow the remaining ice to melt.
-
Collect the precipitate by suction filtration and wash with distilled water until the washings are neutral.
-
Dry the product first under suction and then in a vacuum desiccator over anhydrous calcium chloride.
-
For further purification, recrystallize a portion of the product from a minimum volume of hot acetone.
Reaction Mechanism: Mannich Reaction for Gramine Synthesis
Caption: Simplified mechanism of the Mannich reaction for gramine synthesis.
Vilsmeier-Haack Reaction: C3-Formylation of Indole
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings, including indole. The reaction typically uses a Vilsmeier reagent, prepared from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group at the C3 position.[3][4]
Protocol: General Procedure for Vilsmeier-Haack Formylation of Indole [4]
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Aqueous sodium hydroxide solution
Procedure:
-
Cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride (1 equivalent) to the cooled DMF with stirring to form the Vilsmeier reagent.
-
Add the indole (1 equivalent) to the Vilsmeier reagent. The reaction is typically exothermic.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
After completion, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with an aqueous sodium hydroxide solution.
-
The product, 3-formylindole, will precipitate and can be collected by filtration.
-
Wash the product with cold water and dry. Further purification can be achieved by recrystallization.
Michael Addition: C3-Alkylation of Indole
The Michael addition is a versatile carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. Indole, being an excellent nucleophile at the C3 position, readily participates in Michael additions with various Michael acceptors like α,β-unsaturated ketones, leading to C3-alkylated indoles.[5]
Protocol: Iodine-Catalyzed Michael Addition of Indole to α,β-Unsaturated Ketones [5]
Materials:
-
Indole
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Iodine (catalytic amount)
-
Dichloromethane (DCM)
-
Aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the α,β-unsaturated ketone (1 equivalent) in dichloromethane, add indole (1-2 equivalents).
-
Add a catalytic amount of iodine (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the C3-alkylated indole.
Quantitative Data Summary
The yields of C3-derivatization reactions are influenced by the choice of substrates, catalysts, and reaction conditions. The following tables summarize representative yields for the discussed reactions.
Table 1: Yields of Bis(indolyl)methane Synthesis with Various Aldehydes [1]
| Aldehyde | Catalyst | Solvent | Yield (%) |
| 4-Nitrobenzaldehyde | α-Chymotrypsin | Water/Ethanol | 95 |
| 4-Chlorobenzaldehyde | α-Chymotrypsin | Water/Ethanol | 88 |
| Benzaldehyde | α-Chymotrypsin | Water/Ethanol | 75 |
| 4-Methoxybenzaldehyde | α-Chymotrypsin | Water/Ethanol | 68 |
Table 2: Yields of Gramine and its Derivatives via Mannich Reaction [6]
| Secondary Amine | Catalyst | Solvent | Yield (%) |
| Dimethylamine | ZnCl₂ | Ethanol | 98 |
| Diethylamine | ZnCl₂ | Ethanol | 73 |
| Piperidine | ZnCl₂ | Ethanol | 95 |
| Morpholine | ZnCl₂ | Ethanol | 92 |
Table 3: Yields of Michael Addition of Indole to α,β-Unsaturated Ketones [7]
| Michael Acceptor | Catalyst | Solvent | Yield (%) |
| Methyl vinyl ketone | Acidic SDS Micellar Soln. | Water | 98 |
| Cyclohexenone | Acidic SDS Micellar Soln. | Water | 90 |
| Chalcone | Acidic SDS Micellar Soln. | Water | 80 |
| β-Nitrostyrene | Acidic SDS Micellar Soln. | Water | 88 |
Biological Significance and Signaling Pathways
C3-substituted indoles exhibit a wide range of biological activities and are crucial in drug development. For instance, many indole alkaloids with C3-substituents are known to interact with various biological targets. While a specific, universally applicable signaling pathway for all C3-derivatized indoles does not exist, their mechanisms of action often involve interference with key cellular processes. For example, certain C3-substituted indoles have been shown to induce apoptosis in cancer cells by modulating the activity of signaling proteins like caspases.
Conceptual Signaling Pathway: Induction of Apoptosis by a C3-Derivatized Indole
References
- 1. mdpi.com [mdpi.com]
- 2. Experiment 5: Synthesis of Gramine by Mannich Reaction. Introduction: Gr.. [askfilo.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. sid.ir [sid.ir]
Application Notes: 5-Bromo-4-fluoro-2-methyl-1H-indole as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-fluoro-2-methyl-1H-indole is a halogenated indole derivative that holds significant potential as a key structural motif in the design and synthesis of novel kinase inhibitors. Its unique substitution pattern, featuring a bromine atom at the 5-position, a fluorine atom at the 4-position, and a methyl group at the 2-position, provides a scaffold that can be strategically functionalized to achieve high potency and selectivity against various protein kinases. This document provides an overview of its application, key synthesis considerations, and a generalized protocol for its incorporation into potential kinase inhibitor frameworks.
Introduction
Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus in drug discovery. The indole nucleus is a "privileged" scaffold in medicinal chemistry, frequently appearing in a wide array of biologically active compounds, including numerous approved kinase inhibitors. The specific substitution pattern of this compound offers several advantages for the synthesis of targeted kinase inhibitors:
-
Hydrogen Bonding: The indole nitrogen can act as a hydrogen bond donor, a crucial interaction in the hinge region of many kinase ATP-binding sites.
-
Hydrophobic Interactions: The bicyclic indole core provides a hydrophobic surface that can engage with nonpolar residues in the kinase active site.
-
Strategic Functionalization: The bromine atom at the 5-position serves as a versatile handle for introducing further complexity and diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of different pharmacophoric groups to enhance potency and selectivity.
-
Modulation of Physicochemical Properties: The fluorine atom at the 4-position can influence the pKa of the indole nitrogen and improve metabolic stability and membrane permeability. The methyl group at the 2-position can provide additional hydrophobic interactions and vectorially direct the substituent at the 1-position.
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process, often starting from a substituted aniline. A generalized synthetic workflow is depicted below.
Caption: Generalized synthetic workflow for this compound.
Application in Kinase Inhibitor Synthesis: A Generalized Approach
While specific examples of kinase inhibitors derived directly from this compound with detailed public data are limited, a general strategy for its utilization can be outlined. The core concept involves using this indole as a scaffold and functionalizing it at key positions to target the ATP-binding site of a specific kinase.
A common approach is the synthesis of 3-substituted indolin-2-ones, which are known to be potent inhibitors of various receptor tyrosine kinases (RTKs).[1]
General Experimental Workflow for Kinase Inhibitor Synthesis
References
Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles
Introduction
The indole scaffold is a privileged motif in medicinal chemistry and materials science, appearing in numerous natural products, pharmaceuticals, and organic materials.[1][2] The functionalization of the indole core is a key strategy for modulating the biological and physical properties of these molecules. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[3][4] This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 5-bromoindoles, a common and versatile starting material for the synthesis of diverse indole derivatives.
The primary cross-coupling reactions covered include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These methods offer a reliable pathway to introduce aryl, vinyl, alkynyl, and amino moieties at the C5 position of the indole ring, respectively.
Figure 1. General scheme for Pd-catalyzed cross-coupling of 5-bromoindole.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a highly reliable method for forming C-C bonds by coupling an organoboron compound with an organic halide. For 5-bromoindoles, this reaction is widely used to introduce aryl or heteroaryl substituents.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Arylboronic Acid | Yield (%) | Ref |
| 1 | Pd(OAc)₂ / SPhos | K₂CO₃ | H₂O / MeCN (4:1) | 37 | 18 | Phenyl | 95 | [5] |
| 2 | Pd(OAc)₂ / SPhos | K₂CO₃ | H₂O / MeCN (4:1) | 37 | 18 | 4-Methoxyphenyl | 91 | [5] |
| 3 | Pd(OAc)₂ / SPhos | K₂CO₃ | H₂O / MeCN (4:1) | 37 | 18 | 4-Fluorophenyl | 93 | [5] |
| 4 | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | N-Boc-2-pyrrole | 85 | [6] |
| 5 | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5 | Phenyl | 95 | [7] |
| 6 | Pd-NPs (ligand-free) | K₂CO₃ | H₂O / Isopropanol | 37 | 18 | Phenyl | - | [8] |
Experimental Protocol: Mild Aqueous Suzuki-Miyaura Coupling [5]
This protocol describes a mild, aqueous-phase Suzuki-Miyaura coupling of 5-bromoindole with phenylboronic acid.
Materials:
-
5-Bromoindole (0.1 mmol, 19.6 mg)
-
Phenylboronic acid (0.12 mmol, 14.6 mg)
-
Potassium carbonate (K₂CO₃) (0.3 mmol, 41.5 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 1.1 mg)
-
SPhos (ligand) (0.005 mmol, 2.1 mg)
-
Water-Acetonitrile (4:1 mixture, 1 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vial, add 5-bromoindole, phenylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in 1 mL of the water-acetonitrile solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and stir the mixture at 37 °C for 18 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-phenylindole.
Heck Coupling (C-C Bond Formation)
The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a direct route to vinyl-substituted indoles.[9][10] These products are valuable intermediates for further transformations.
Data Presentation: Heck Coupling Conditions and Yields
| Entry | Catalyst / Ligand | Base | Solvent | Temp | Alkene | Yield (%) | Ref |
| 1 | Na₂PdCl₄ / ˢSPhos | Na₂CO₃ | CH₃CN / H₂O (1:1) | MW | Acrylic acid | 91 (conv.) | [11] |
| 2 | Na₂PdCl₄ / ˢSPhos | Na₂CO₃ | CH₃CN / H₂O (1:1) | MW | Methyl acrylate | 99 (conv.) | [11] |
| 3 | Na₂PdCl₄ / ˢSPhos | Na₂CO₃ | CH₃CN / H₂O (1:1) | MW | Styrene | 99 (conv.) | [11] |
| 4 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 110 °C | 2-Aryl(tosylamino)methyl | 78 | [12] |
Experimental Protocol: Aqueous Heck Coupling [11]
This protocol details the Heck coupling of 5-bromoindole with an alkene using microwave heating.
Materials:
-
5-Bromoindole (0.1 mmol, 19.6 mg)
-
Alkene (e.g., Styrene) (0.15 mmol, 17 µL)
-
Sodium carbonate (Na₂CO₃) (0.4 mmol, 42.4 mg)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄) (5 mol%, 0.005 mmol, 1.5 mg)
-
ˢSPhos (15 mol%, 0.015 mmol, 6.3 mg)
-
Acetonitrile-Water (1:1 mixture, 1 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
Add 5-bromoindole, Na₂CO₃, Na₂PdCl₄, and ˢSPhos to a microwave reaction vial.
-
Purge the vial with argon.
-
Add the acetonitrile-water solvent mixture, followed by the alkene (styrene).
-
Seal the vial and place it in a microwave reactor. Heat to the desired temperature (e.g., 100-150 °C) for 15-30 minutes.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography to yield the 5-vinylindole product.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, producing 5-alkynylindoles.[13][14] This reaction is typically co-catalyzed by copper(I).[14]
Data Presentation: Sonogashira Coupling Conditions and Yields
| Entry | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Alkyne | Yield (%) | Ref |
| 1 | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | Phenylacetylene | 75 | [15] |
| 2 | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | Phenylacetylene | 85 | [15] |
| 3 | Pd(OAc)₂/dppf | CuI | Cs₂CO₃ | Dioxane | 100 | Phenylacetylene | 60 | [15] |
| 4 | Pd-PEPPSI-IPr | CuI | Et₃N | H₂O | 100 | Phenylacetylene | 92 | [16] |
Experimental Protocol: Conventional Sonogashira Coupling [15]
This protocol describes a standard Sonogashira coupling of 5-bromoindole with phenylacetylene.
Materials:
-
5-Bromoindole (1.0 mmol, 196 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 279 µL)
-
Anhydrous DMF (5 mL)
-
Diethyl ether
-
Saturated NH₄Cl solution
Procedure:
-
To a Schlenk flask, add 5-bromoindole, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, triethylamine, and phenylacetylene via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours until completion (monitored by TLC).
-
Cool the reaction to room temperature and pour it into a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(phenylethynyl)indole.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the arylation of amines.[17][18] It is a key method for preparing 5-aminoindole derivatives.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Pd Source | Ligand | Base | Solvent | Temp (°C) | Amine | Ref |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Amides | [19] |
| 2 | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | Secondary Amines | [17][20] |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 110 | Primary Amines | [21] |
| 4 | G3-Precatalyst | (built-in) | LHMDS | Dioxane | RT-100 | Various Amines | [21] |
Experimental Protocol: General Buchwald-Hartwig Amination (Adapted from[19])
This protocol provides a general procedure for the C-N coupling of 5-bromoindole with an amine.
Materials:
-
5-Bromoindole (1.0 mmol, 196 mg)
-
Amine (e.g., Morpholine) (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%, 0.025 mmol, 23 mg)
-
Xantphos (ligand) (5 mol%, 0.05 mmol, 29 mg)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 488 mg)
-
Anhydrous Dioxane (5 mL)
-
Ethyl acetate
-
Water
Procedure:
-
Add 5-bromoindole, cesium carbonate, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous dioxane, followed by the amine (morpholine).
-
Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 5-(morpholino)indole.
Visualized Workflows and Mechanisms
Figure 2. General experimental workflow for cross-coupling reactions.
Figure 3. Simplified catalytic cycle for a generic cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. researchgate.net [researchgate.net]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. ias.ac.in [ias.ac.in]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 20. Buchwald-Hartwig_reaction [chemeurope.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Bioactive Compounds
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of modern applications and detailed protocols for the synthesis of bioactive compounds. It covers innovative synthetic strategies, presents quantitative data from recent studies, and offers step-by-step experimental methodologies and workflows.
Application Notes
The synthesis of biologically active molecules is a cornerstone of drug discovery and medicinal chemistry.[1] Modern synthetic chemistry has moved beyond traditional methods to embrace strategies that offer greater efficiency, selectivity, and sustainability.[2] These advancements are crucial for generating novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and infectious diseases.[1][3]
Key modern approaches include:
-
Advanced Catalysis: The use of enzyme-, transition metal-, photo-, and organocatalysis has revolutionized the construction of complex molecular architectures.[1][2] These methods facilitate highly selective transformations, improve yields, and often allow for reactions under milder conditions.[1]
-
Green Chemistry & Flow Chemistry: Green chemistry principles aim to reduce the environmental impact of chemical synthesis by using eco-friendly solvents and minimizing waste.[4] Flow chemistry provides a continuous, controlled environment that enhances reaction efficiency, safety, and scalability, making it a powerful tool for producing bioactive compounds.[4]
-
Synthetic Biology and Metabolic Engineering: Leveraging the biosynthetic power of microorganisms and plants is a promising approach for producing complex natural and non-natural compounds.[5] By engineering metabolic pathways, scientists can improve the yield of desired molecules and create novel structures that are difficult to achieve through traditional chemical synthesis.[5][6]
Logical Relationship: From Synthesis to Bioactivity Assessment
The development of a new bioactive compound follows a logical progression from initial synthesis to final biological evaluation. This workflow ensures that newly created molecules are systematically characterized and tested for their therapeutic potential.
Caption: A typical workflow from compound synthesis to bioactivity screening.
Data Presentation: Bioactivity of Synthesized Compounds
The ultimate goal of synthesizing new molecules is to achieve potent and selective biological activity. The following tables summarize quantitative data for recently synthesized compounds, highlighting their efficacy against various biological targets.
Table 1: Anticancer and Photodynamic Activity of Triterpenes and Pheophorbides
Triterpenes and pheophorbides isolated from Camellia ptilosperma have demonstrated significant cytotoxic and photocytotoxic effects against several human cancer cell lines.[7]
| Compound ID | Compound Type | Target Cell Line | Bioactivity Metric (IC₅₀) | Reference |
| Compound 2 | Triterpene | HepG2 (Liver Cancer) | 2.57 µM | [7] |
| Compound 4 | Triterpene | MDA-MB-231 (Breast Cancer) | Significant Cytotoxicity | [7] |
| Compound 5 | Triterpene | MDA-MB-231 (Breast Cancer) | Significant Cytotoxicity | [7] |
| Compound 7 | Pheophorbide | HeLa, MCF-7, A549 | Exceptional Photocytotoxicity | [7] |
| Compound 10 | Pheophorbide | BEL-7402, HepG2 | Significant Photodynamic Cytotoxicity | [7] |
Table 2: Antimicrobial Activity of Synthesized Nitrofural Derivatives
Novel nitrofural derivatives have been synthesized and show potent activity against clinically relevant fungal and bacterial strains.[8]
| Compound Class | Target Organism | Type | Bioactivity Metric (MIC) | Reference |
| Nitrofural Derivatives | Candida albicans | Fungus | 8–32 µg/mL | [8] |
| Nitrofural Derivatives | Cryptococcus neoformans | Fungus | 8–32 µg/mL | [8] |
| Nitrofural Derivatives | Staphylococcus aureus | Gram+ Bacteria | 8–16 µg/mL | [8] |
| Nitrofural Derivatives | Escherichia coli | Gram- Bacteria | 8–16 µg/mL | [8] |
| Nitrofural Derivatives | Acinetobacter baumannii | Gram- Bacteria | 8–16 µg/mL | [8] |
Signaling Pathway Modulation
Synthesized bioactive compounds often exert their effects by modulating specific intracellular signaling pathways that are dysregulated in disease states.[3] Understanding these interactions is critical for rational drug design.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3] Synthetic inhibitors are designed to block key nodes in this cascade, thereby suppressing tumor progression.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a synthetic compound.
KEAP1/NRF2 Antioxidant Response Pathway
The KEAP1/NRF2 pathway is a critical regulator of antioxidant and detoxification enzymes.[9] Certain bioactive compounds can activate this pathway, offering neuroprotection by enhancing the cell's ability to combat oxidative stress, a key factor in neurodegenerative diseases.[9]
Caption: Activation of the NRF2 antioxidant pathway by a bioactive compound.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful synthesis and evaluation of bioactive compounds.
Protocol 1: Stereoselective and Regioselective Synthesis of Chiral Dihydrofurocoumarins
This protocol describes an efficient, single-step synthesis of highly functionalized chiral dihydrofurocoumarins, which are scaffolds found in numerous bioactive natural products. The method is noted for its mild conditions and operational simplicity.[10]
Materials:
-
D-glycal (1.0 equiv)
-
4-hydroxy coumarin derivative (1.2 equiv)
-
Ceric Ammonium Nitrate (CAN) (10 mol %)
-
Acetonitrile (CH₃CN) as solvent
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Thin-Layer Chromatography (TLC) plate (silica gel)
-
Ethyl acetate and hexane for TLC and column chromatography
Procedure:
-
To a solution of D-glycal (1.0 equiv) in acetonitrile, add the 4-hydroxy coumarin derivative (1.2 equiv).
-
Add Ceric Ammonium Nitrate (CAN) (10 mol %) to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1 hour.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the pure dihydrofurocoumarin product.
-
Characterize the final compound's structure and stereochemistry using 1D and 2D NMR spectroscopy (gCOSY, gHSQC, gHMBC, and NOE).[10]
Protocol 2: General Workflow for In Vitro Cytotoxicity Screening (MTT Assay)
After synthesis, the bioactivity of a compound is often first assessed through cytotoxicity assays against cancer cell lines. The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized test compound in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the insoluble formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%.
References
- 1. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Editorial: Recent Advances in Application of Synthetic Biology for Production of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies on biosynthesis and production of bioactive compounds in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Experimental procedure for gram-scale synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the gram-scale synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The described methodology is based on the robust and versatile Leimgruber-Batcho indole synthesis, which allows for the efficient construction of the indole ring system from a commercially available substituted o-nitrotoluene. The protocol is presented with clear, step-by-step instructions, a comprehensive table of quantitative data, and a visual workflow diagram to ensure reproducibility and ease of use for researchers in a laboratory setting.
Introduction
Substituted indoles are a cornerstone of medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide range of biological activities. The specific substitution pattern of 5-bromo, 4-fluoro, and 2-methyl on the indole ring provides a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of novel therapeutic agents. The Leimgruber-Batcho synthesis is a powerful method for the preparation of indoles, proceeding via the condensation of an o-nitrotoluene with a formamide acetal to form an enamine, followed by a reductive cyclization. This approach offers high yields and is amenable to a wide variety of functional groups, making it an ideal choice for the synthesis of complex indole derivatives.
Experimental Protocol
This protocol outlines a two-step process for the gram-scale synthesis of this compound, starting from 4-Bromo-5-fluoro-2-nitrotoluene.
Materials and Equipment
-
4-Bromo-5-fluoro-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Iron powder (Fe), <325 mesh
-
Glacial acetic acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
-
Round-bottom flasks (appropriate sizes for gram-scale reaction)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Step 1: Synthesis of 1-(4-Bromo-5-fluoro-2-nitrophenyl)-N,N-dimethyl-ethenamine
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-5-fluoro-2-nitrotoluene (10.0 g, 42.7 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF, 85 mL).
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 7.64 g, 8.5 mL, 64.1 mmol).
-
Heat the reaction mixture to 110 °C under an inert atmosphere (e.g., nitrogen) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
The crude enamine solution is typically used directly in the next step without purification.
Step 2: Synthesis of this compound
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, prepare a suspension of iron powder (23.8 g, 427 mmol) in a mixture of glacial acetic acid (85 mL) and water (15 mL).
-
Heat the iron suspension to 80 °C with vigorous stirring.
-
Add the crude enamine solution from Step 1 dropwise to the hot iron suspension over a period of 30-45 minutes. An exotherm may be observed.
-
After the addition is complete, continue heating the reaction mixture at 80-90 °C for 1-2 hours.
-
Monitor the reaction by TLC until the enamine intermediate is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the excess acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate in hexanes) to afford this compound as a solid.
Data Presentation
| Parameter | Value |
| Starting Material | 4-Bromo-5-fluoro-2-nitrotoluene |
| Molecular Weight ( g/mol ) | 234.02 |
| Amount (g) | 10.0 |
| Moles (mmol) | 42.7 |
| Reagent (Step 1) | N,N-Dimethylformamide dimethyl acetal |
| Molecular Weight ( g/mol ) | 119.16 |
| Amount (g) | 7.64 |
| Volume (mL) | 8.5 |
| Moles (mmol) | 64.1 |
| Reagent (Step 2) | Iron Powder |
| Atomic Weight ( g/mol ) | 55.85 |
| Amount (g) | 23.8 |
| Moles (mmol) | 427 |
| Product | This compound |
| Molecular Weight ( g/mol ) | 228.06 |
| Theoretical Yield (g) | 9.74 |
| Reaction Conditions | |
| Step 1 Temperature (°C) | 110 |
| Step 1 Time (h) | 4-6 |
| Step 2 Temperature (°C) | 80-90 |
| Step 2 Time (h) | 1-2 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To confirm the presence and chemical environment of the fluorine atom.
-
MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern.
-
Melting Point: To assess the purity of the crystalline solid.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with care.
-
The reaction with iron and acetic acid is exothermic and may produce hydrogen gas. Ensure adequate ventilation and avoid ignition sources.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.
Prospective Application of 5-Bromo-4-fluoro-2-methyl-1H-indole in Advanced Materials Science
Introduction
Indole and its derivatives are a significant class of heterocyclic compounds that are increasingly finding applications in materials science, particularly in the field of organic electronics. Their inherent electron-rich nature makes them excellent candidates for use as electron-donor units in the design of functional organic materials.[1] This application note explores the prospective use of 5-Bromo-4-fluoro-2-methyl-1H-indole as a key building block for the synthesis of novel materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). While direct applications of this specific molecule are not yet widely reported, its structural features—a halogenated indole core—suggest significant potential for tuning the electronic and photophysical properties of organic semiconductors.
The strategic placement of bromine and fluorine atoms on the indole ring can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in designing efficient organic electronic devices. The bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex molecular architectures.
Potential Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
Substituted indoles have been investigated as components of blue fluorescent emitters in OLEDs. The indole moiety can serve as a core for building molecules with high photoluminescence quantum yields. The bromo- and fluoro-substituents on the this compound core can be leveraged to fine-tune the emission color and enhance the thermal and morphological stability of the emitting layer in an OLED device.
Organic Solar Cells (OSCs)
In the realm of OSCs, indole derivatives are utilized as electron-donor components in donor-acceptor type organic dyes for dye-sensitized solar cells (DSSCs).[1] The electron-donating character of the indole ring facilitates efficient charge separation at the donor-acceptor interface, a crucial step in the photovoltaic process. The this compound could be functionalized to create novel donor molecules with tailored absorption spectra and energy levels to better match the solar spectrum and the acceptor material's energy levels.
Hypothetical Material Design and Synthesis
A prospective synthetic pathway could involve the use of this compound as a precursor. The bromine atom at the 5-position is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the straightforward introduction of various aromatic or electron-accepting moieties to construct a donor-acceptor type molecule suitable for organic electronic applications.
Below is a generalized workflow for the synthesis and characterization of a novel material derived from this compound.
Caption: General workflow for the synthesis and evaluation of new organic electronic materials based on this compound.
Experimental Protocols
Protocol 1: General Synthesis of a Donor-Acceptor Molecule via Suzuki Coupling
Objective: To synthesize a novel donor-acceptor molecule using this compound as the donor precursor and an arylboronic acid as the acceptor precursor.
Materials:
-
This compound
-
A suitable arylboronic acid (e.g., 4-cyanophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound (1 equivalent) and the arylboronic acid (1.2 equivalents) in the solvent mixture.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add the palladium catalyst (0.05 equivalents) and the base (2 equivalents) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final donor-acceptor molecule.
Protocol 2: Fabrication of a Trial Organic Solar Cell
Objective: To fabricate and test a simple bilayer organic solar cell using the newly synthesized material as the donor.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
The newly synthesized donor material
-
An appropriate acceptor material (e.g., PC₇₁BM)
-
Solvents for dissolving the organic materials (e.g., chlorobenzene, chloroform)
-
Metal for the top electrode (e.g., Aluminum)
Procedure:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function.
-
Prepare a solution of the donor material in a suitable organic solvent.
-
Spin-coat the donor solution onto the ITO substrate to form a thin film.
-
Anneal the donor layer at an optimized temperature.
-
Prepare a solution of the acceptor material.
-
Spin-coat the acceptor solution on top of the donor layer.
-
Anneal the bilayer structure.
-
Deposit the metal top electrode (e.g., Al) via thermal evaporation under high vacuum.
-
Characterize the device performance by measuring the current density-voltage (J-V) characteristics under simulated solar illumination.
Data Presentation
While no specific quantitative data for this compound-based materials is currently available, the following tables provide a template for the characterization and performance metrics that researchers should aim to collect.
Table 1: Photophysical and Electrochemical Properties
| Material | Absorption Max (nm) | Emission Max (nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| [Synthesized Material 1] | Data to be collected | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
| [Synthesized Material 2] | Data to be collected | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
Table 2: Organic Solar Cell Performance Metrics
| Donor Material | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| [Synthesized Material 1] | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
| [Synthesized Material 2] | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the molecular structure of a this compound derivative and its potential performance in an organic solar cell.
Caption: Structure-Property-Performance relationship for indole-based solar cell materials.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel organic materials for electronic applications. Its unique substitution pattern offers multiple avenues for tuning the optoelectronic properties of resulting materials. The protocols and frameworks provided in this application note are intended to serve as a guide for researchers and scientists in the field of materials science to explore the potential of this and related indole derivatives in the development of next-generation organic electronic devices. Further research and experimentation are necessary to fully elucidate the capabilities of materials derived from this versatile indole core.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole, a crucial intermediate in various pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed and established method for the synthesis of this compound is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone, which is typically formed in situ from (4-Bromo-3-fluorophenyl)hydrazine and acetone.
Q2: What are the critical starting materials for this synthesis?
A2: The key precursors for the Fischer indole synthesis of the target molecule are:
-
(4-Bromo-3-fluorophenyl)hydrazine or its hydrochloride salt.
-
Acetone (or propan-2-one), which provides the 2-methyl group of the indole ring.
-
An acid catalyst , which can be a Brønsted acid (e.g., sulfuric acid, polyphosphoric acid) or a Lewis acid (e.g., zinc chloride, boron trifluoride).[2][4]
Q3: How do the bromo and fluoro substituents on the phenylhydrazine affect the reaction?
A3: The presence of electron-withdrawing groups like bromine and fluorine on the aromatic ring can deactivate it, making the key[3][3]-sigmatropic rearrangement step of the Fischer indole synthesis more challenging.[5][6] This may necessitate harsher reaction conditions, such as higher temperatures or stronger acid catalysts, to achieve a reasonable yield.[5]
Q4: What are the major side products I should be aware of?
A4: Potential side reactions in the Fischer indole synthesis can lead to the formation of various impurities, including:
-
Incomplete cyclization: The phenylhydrazone intermediate may not fully convert to the indole.
-
Rearrangement byproducts: Under certain acidic conditions, alternative cyclization pathways can lead to isomeric indole products, although this is less common with symmetrical ketones like acetone.
-
Polymerization/Degradation: Harsh acidic conditions and high temperatures can lead to the degradation of the starting materials and the desired product, resulting in tar-like substances.[4]
Q5: What purification techniques are most effective for isolating the final product?
A5: Purification of this compound typically involves:
-
Extraction: After neutralizing the reaction mixture, the product is extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Column chromatography: Silica gel column chromatography is a common method for separating the desired indole from starting materials and byproducts.[7]
-
Recrystallization: Recrystallization from a suitable solvent system can be used to obtain a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The acid catalyst may be old or hydrated. 2. Insufficiently Harsh Conditions: The electron-withdrawing bromo and fluoro groups require forcing conditions for the cyclization to proceed efficiently.[5] 3. Decomposition of Starting Material or Product: The reaction temperature may be too high, or the reaction time too long, leading to degradation. | 1. Use a fresh or anhydrous acid catalyst. For Lewis acids like ZnCl₂, ensure it is freshly fused or dried. 2. Increase the reaction temperature gradually. Monitor the reaction by TLC to find the optimal temperature. Consider using a stronger acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.[1][2] 3. Optimize reaction time and temperature. Run small-scale experiments at different temperatures and for varying durations to find the best balance between conversion and decomposition. |
| Formation of a Dark, Tarry Reaction Mixture | 1. Excessively High Temperature: Overheating can lead to polymerization and decomposition of the indole product. 2. Highly Concentrated Acid: Using a very high concentration of a strong acid can promote side reactions. | 1. Carefully control the reaction temperature. Use an oil bath and a temperature controller for precise heating. 2. Use the acid catalyst in appropriate amounts. Consider diluting the reaction mixture with a high-boiling inert solvent. |
| Difficulty in Product Purification | 1. Presence of Multiple Byproducts: Inefficient reaction conditions can lead to a complex mixture of products. 2. Co-elution of Impurities: Some byproducts may have similar polarity to the desired product, making chromatographic separation challenging. | 1. Optimize the reaction to minimize byproduct formation. Refer to the "Low or No Product Yield" section for suggestions. 2. Employ different chromatographic techniques. Consider using a different solvent system for column chromatography or trying preparative thin-layer chromatography (prep-TLC). Recrystallization from a carefully chosen solvent can also be effective. |
| Inconsistent Results Between Batches | 1. Variability in Starting Material Quality: The purity of the (4-Bromo-3-fluorophenyl)hydrazine can significantly impact the reaction outcome. 2. Moisture in the Reaction: The Fischer indole synthesis is sensitive to water, which can hydrolyze intermediates and deactivate Lewis acid catalysts. | 1. Ensure the purity of the starting materials. If necessary, purify the phenylhydrazine before use. 2. Use anhydrous solvents and reagents. Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Procedure for Fischer Indole Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Fischer indole synthesis and may require optimization.
Step 1: Formation of the Phenylhydrazone (in situ)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-Bromo-3-fluorophenyl)hydrazine (1.0 eq).
-
Add a suitable solvent, such as ethanol or glacial acetic acid.
-
Add acetone (1.1 - 1.5 eq) to the mixture.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenylhydrazone.
Step 2: Acid-Catalyzed Cyclization
-
To the mixture from Step 1, carefully add the acid catalyst. The choice and amount of catalyst will require optimization (see table below).
-
Heat the reaction mixture to reflux. The optimal temperature and reaction time will depend on the chosen catalyst and solvent. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting hydrazone), cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Carefully pour the cooled reaction mixture into a beaker of ice-water.
-
Neutralize the mixture by the slow addition of a base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Further purification can be achieved by recrystallization from a suitable solvent.
Table of Reaction Condition Optimization
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range | Notes |
| Zinc Chloride (ZnCl₂) | Ethanol | 78 (Reflux) | 4 - 8 | 40 - 60% | A common and relatively mild Lewis acid catalyst. Ensure it is anhydrous for best results. |
| Sulfuric Acid (H₂SO₄) | Ethanol | 78 (Reflux) | 2 - 6 | 50 - 70% | A strong Brønsted acid that can give good yields but may also lead to more charring if not controlled carefully. |
| Polyphosphoric Acid (PPA) | Neat or Toluene | 80 - 120 | 1 - 4 | 60 - 85% | A viscous and effective catalyst that often gives high yields. The reaction can be highly exothermic. |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | Dichloromethane | 40 (Reflux) | 2 - 5 | 70 - 90% | A powerful reagent that can provide high yields under relatively mild conditions.[8] |
Visualizing the Workflow
Experimental Workflow for Synthesis and Purification
Caption: A flowchart illustrating the key stages of the synthesis and purification process.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting low-yield reactions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. courses.minia.edu.eg [courses.minia.edu.eg]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchwithnj.com [researchwithnj.com]
Purification of crude 5-Bromo-4-fluoro-2-methyl-1H-indole by column chromatography
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude 5-Bromo-4-fluoro-2-methyl-1H-indole using column chromatography. It includes frequently asked questions, detailed experimental protocols, and a troubleshooting guide to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: The most common stationary phase for the purification of indole derivatives is silica gel (SiO₂).[1][2] Silica gel is slightly acidic and is effective for separating compounds with varying polarities.[1] For more challenging separations or if the compound shows instability on silica, alumina (neutral or basic) or Florisil can be considered as alternatives.[3]
Q2: What is a suitable mobile phase (eluent) for this purification?
A2: A common and effective mobile phase for separating indole derivatives is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[4] The polarity of the eluent is adjusted by changing the ratio of these solvents to achieve optimal separation.
Q3: How do I determine the optimal solvent system before running the column?
A3: The best practice is to first perform thin-layer chromatography (TLC) using the same stationary phase as your column (e.g., silica gel TLC plates).[1][4] Test various ratios of hexane and ethyl acetate. The ideal solvent system will give your target compound a retention factor (Rf) of approximately 0.2-0.3, which allows for good separation from impurities.[4]
Q4: What is the expected Rf value for pure this compound?
A4: The exact Rf value will depend on the specific ratio of your mobile phase. In a typical system of hexane and ethyl acetate, you should aim for an Rf of 0.2-0.3 for the desired compound on a TLC plate to ensure it separates well on the column.
Q5: How much crude sample can I load onto the column?
A5: The amount of sample depends on the column size and the difficulty of the separation. A general rule of thumb is to use a weight ratio of adsorbent (silica gel) to crude sample of about 20:1 to 50:1.[1] For difficult separations, a higher ratio is recommended.
Experimental Protocol: Column Chromatography
This protocol outlines the standard procedure for purifying this compound using flash column chromatography.
Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
TLC plates (silica gel coated)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Mobile Phase Preparation: Prepare a solvent mixture of hexane and ethyl acetate in the ratio determined by your initial TLC analysis. For example, start with a 9:1 hexane:ethyl acetate mixture.
-
Column Packing (Wet Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in your mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Continuously tap the column gently to ensure even packing.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[5]
-
Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimum amount of the mobile phase or a slightly more polar solvent if necessary (e.g., dichloromethane).[5] Carefully load the solution onto the top of the silica gel using a pipette.[5]
-
Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel (approx. 10-20 times the sample mass), and evaporate the solvent to get a free-flowing powder.[5] Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure (for flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in separate test tubes or flasks. The volume of each fraction will depend on the column size.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions using TLC to determine which fractions contain the pure compound.
-
Spot the starting material, and several fractions on a TLC plate and elute with the mobile phase. Visualize the spots under UV light.
-
-
Combining Fractions and Solvent Removal:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Polarity | Mobile Phase Composition (Hexane:Ethyl Acetate) | Recommended Use | Expected Rf of Target |
| Low | 95:5 | Eluting non-polar impurities | < 0.1 |
| Medium | 90:10 to 80:20 | Eluting the target compound | 0.2 - 0.4 |
| High | 70:30 | Eluting highly polar impurities | > 0.5 |
Table 2: Adsorbent Loading Capacity Guidelines
| Column Diameter (cm) | Adsorbent Weight (g) | Crude Sample Load (mg) - Easy Separation | Crude Sample Load (mg) - Difficult Separation |
| 1.0 | 5 - 10 | 250 - 500 | 50 - 100 |
| 2.0 | 20 - 40 | 1000 - 2000 | 200 - 400 |
| 3.0 | 45 - 90 | 2250 - 4500 | 450 - 900 |
| 5.0 | 125 - 250 | 6250 - 12500 | 1250 - 2500 |
Visualizations
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Q: My compound is not moving from the origin (Rf = 0) on the TLC plate or column.
A:
-
Cause: The mobile phase is not polar enough to move the compound.
-
Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For very polar compounds, a small amount of methanol can be added to the eluent.[4]
Q: My compound is eluting with the solvent front (Rf = 1).
A:
-
Cause: The mobile phase is too polar. Your compound is spending too much time in the mobile phase and not interacting with the silica gel.[1]
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of hexane.
Q: The separation between my compound and impurities is poor (overlapping spots on TLC).
A:
-
Cause 1: The chosen solvent system does not provide adequate selectivity.
-
Solution 1: Try a different solvent system. For example, you could substitute ethyl acetate with dichloromethane or acetone to alter the separation selectivity.[4]
-
Cause 2: The column was overloaded with the crude sample.
-
Solution 2: Reduce the amount of sample loaded onto the column or use a larger column with more silica gel.
-
Cause 3: The column was not packed properly, leading to channeling.
-
Solution 3: Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Q: The spots on my TLC plate are streaking or "tailing".
A:
-
Cause 1: The sample was overloaded on the TLC plate or the column.
-
Solution 1: Use a more dilute sample for TLC analysis. For the column, reduce the amount of crude material.
-
Cause 2: The compound is acidic or basic and is interacting too strongly with the silica gel. Indoles can sometimes exhibit this behavior.
-
Solution 2: Add a small amount of a modifier to the mobile phase. For example, 0.1-1% triethylamine can be added for basic compounds, or 0.1-1% acetic acid for acidic compounds.
Q: My final yield is very low.
A:
-
Cause 1: The compound may be spread across many fractions, and some may have been discarded.
-
Solution 1: Carefully analyze all fractions by TLC before combining and discarding any. Sometimes, a compound can elute over a large volume.[3]
-
Cause 2: The compound might be unstable on silica gel and could be decomposing.[3]
-
Solution 2: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (decomposition product) appears.[3] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[3]
Q: I'm observing double peaks for my compound during LC-MS analysis of the purified fractions.
A:
-
Cause: This can be due to several factors, including a mismatch between the injection solvent and the LC-MS mobile phase, column voids, or a partially blocked frit in the HPLC column.[6][7]
-
Solution: Ensure the solvent used to dissolve your sample for LC-MS analysis is compatible with the initial mobile phase conditions of your LC-MS method.[6] If the problem persists, it is likely an issue with the analytical column or system, not necessarily the purity of your compound.[7]
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. columbia.edu [columbia.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography | Separation Science [sepscience.com]
- 7. Problem with Indole-3-carbinol chromotography - Chromatography Forum [chromforum.org]
Technical Support Center: Synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for the synthesis of this compound is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a substituted arylhydrazone.
Q2: What are the typical starting materials for the synthesis of this compound via the Fischer indole synthesis?
A2: The standard starting materials are (4-bromo-3-fluorophenyl)hydrazine and butan-2-one (also known as methyl ethyl ketone). These react to form an intermediate hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the desired indole.
Q3: What are the primary side reactions to be aware of during this synthesis?
A3: The most significant side reaction is the formation of a regioisomeric byproduct, 7-Bromo-6-fluoro-2,3-dimethyl-1H-indole. This occurs because butan-2-one is an unsymmetrical ketone, allowing for two different enamine intermediates to form during the reaction, which can lead to two different cyclization products.[3] Other potential side reactions, though generally less common with this specific substrate, can include the formation of aldol condensation products from the ketone or Friedel-Crafts type products.
Q4: How can the formation of the undesired regioisomer be minimized?
A4: The regioselectivity of the Fischer indole synthesis is influenced by the choice of acid catalyst and the reaction conditions.[4] While specific studies on this exact molecule are limited, general principles suggest that bulkier acid catalysts and carefully controlled temperatures can favor the formation of one isomer over the other. The use of polyphosphoric acid (PPA) is common for this type of cyclization.[1][5]
Q5: What are the recommended purification methods for isolating this compound?
A5: Purification of the crude product typically involves column chromatography on silica gel.[6] A solvent system of ethyl acetate and hexane is often effective for separating the desired product from the regioisomeric impurity and other non-polar byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete hydrazone formation. 2. Ineffective acid catalyst. 3. Decomposition of starting materials or product under harsh acidic conditions. 4. Insufficient reaction time or temperature. | 1. Ensure equimolar amounts of (4-bromo-3-fluorophenyl)hydrazine and butan-2-one are used. The hydrazone can be pre-formed and isolated before cyclization. 2. Use a fresh, properly prepared batch of polyphosphoric acid or another suitable strong acid catalyst like Eaton's reagent. 3. Monitor the reaction temperature closely. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. 4. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| High Percentage of Regioisomeric Impurity | The reaction conditions favor the formation of the 7-Bromo-6-fluoro-2,3-dimethyl-1H-indole isomer. | 1. Experiment with different acid catalysts. While PPA is common, other acids like sulfuric acid or Eaton's reagent might offer different regioselectivity. 2. Vary the reaction temperature. The activation energies for the formation of the two isomers may be different, allowing for kinetic control at lower temperatures. |
| Presence of Dark, Tarry Byproducts | Polymerization or decomposition of the indole product or intermediates under strongly acidic conditions. | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 2. Quench the reaction mixture promptly upon completion by pouring it into a large volume of ice-water. 3. Purify the crude product as soon as possible after work-up to minimize degradation. |
| Difficulty in Separating the Product from the Regioisomeric Impurity | The two isomers have very similar polarities. | 1. Optimize the column chromatography conditions. Use a long column with a shallow solvent gradient (e.g., a slow increase in the percentage of ethyl acetate in hexane). 2. Consider using a different stationary phase for chromatography, such as alumina. 3. If chromatography is ineffective, attempt fractional crystallization from various solvent systems. |
Experimental Protocols
Key Experiment: Fischer Indole Synthesis of this compound
Materials:
-
(4-bromo-3-fluorophenyl)hydrazine hydrochloride
-
Butan-2-one
-
Polyphosphoric Acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve (4-bromo-3-fluorophenyl)hydrazine hydrochloride in ethanol. Add a slight excess of butan-2-one. Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC. Once the starting hydrazine is consumed, allow the mixture to cool and remove the solvent under reduced pressure. The resulting crude hydrazone can be used in the next step without further purification.
-
Cyclization: To a flask containing polyphosphoric acid, add the crude hydrazone in one portion. The mixture is then heated to 100-120°C with vigorous stirring. The reaction progress should be monitored by TLC. Typically, the reaction is complete within 1-3 hours.
-
Work-up: After the reaction is complete, carefully pour the hot reaction mixture into a beaker containing a large amount of crushed ice and water. This will hydrolyze the polyphosphoric acid and precipitate the crude product. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired this compound from the less polar regioisomeric byproduct and other impurities.
Expected Yield:
Visualizations
Caption: Main reaction pathway for the Fischer indole synthesis.
Caption: Formation of the regioisomeric byproduct.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Protecting Group Removal from Indole Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the removal of common N-protecting groups from indole derivatives.
General Troubleshooting Workflow
Before proceeding to specific protecting groups, consider this general workflow when encountering issues with your deprotection reaction.
Caption: General troubleshooting workflow for indole deprotection.
N-Boc (tert-Butyloxycarbonyl) Group Removal
The Boc group is widely used due to its stability under many conditions, but its removal can be challenging, especially with sensitive substrates.[1] Deprotection is typically achieved under acidic conditions, although basic and thermal methods exist.[2]
N-Boc Deprotection: FAQs
Q: What are the standard conditions for N-Boc deprotection from an indole? A: The most common method involves strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or strong mineral acids like HCl in dioxane or ethyl acetate.[3]
Q: My molecule contains other acid-sensitive groups. Can I remove the N-Boc group under non-acidic conditions? A: Yes, for activated amines like indoles, basic conditions can be used.[2] Reagents such as sodium methoxide (NaOMe) in methanol, potassium carbonate (K2CO3) in methanol, or sodium t-butoxide have proven effective.[1][2] Microwave-assisted deprotection using K3PO4·H2O in methanol is also a mild option.[4]
Q: Why is my N-Boc deprotection failing even with strong acid? A: Some N-Boc protected indoles can be particularly recalcitrant.[5][6] In these cases, harsher conditions may be needed. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as the solvent, especially with microwave assistance, can significantly accelerate the reaction.[5]
N-Boc Deprotection: Troubleshooting Guide
Problem: The reaction is slow or incomplete when using standard TFA/DCM.
-
Possible Cause: The substrate may be particularly stable or sterically hindered.
-
Solution: Increase the concentration of TFA, raise the temperature slightly (e.g., to 40 °C), or increase the reaction time. Alternatively, consider switching to HCl in dioxane, which can be more effective for certain substrates. For a significant change in conditions, thermolytic deprotection in refluxing TFE or HFIP is a powerful option.[5]
Problem: I am observing significant side product formation, suggesting my compound is unstable to strong acid.
-
Possible Cause: The indole ring or other functional groups in the molecule are sensitive to the strongly acidic conditions. The indole nucleus itself can be unstable under acidic conditions.[7]
-
Solution: Switch to a milder, basic deprotection method. A catalytic amount of NaOMe in dry methanol at room temperature is highly selective for the N-Boc group on indoles and often leaves other ester-based Boc groups intact.[1]
Problem: I need to selectively remove the N-Boc group on an indole in the presence of a Boc-protected aliphatic amine.
-
Possible Cause: Standard acidic conditions will likely remove both Boc groups.
-
Solution: Use a catalytic amount of NaOMe in methanol. This method has been shown to selectively deprotect the N-Boc group on indoles and carbolines while retaining the Boc group on a primary amine.[1]
N-Boc Deprotection Methods: Data & Protocols
Summary of N-Boc Deprotection Conditions
| Method | Reagent(s) | Solvent | Temperature | Time | Yield | Notes |
| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 0.5 - 3 h | Variable | Standard method; may not be suitable for acid-sensitive substrates.[8] |
| Acidic | HCl (4M) | 1,4-Dioxane | 0 °C to RT | 1 - 4 h | Good | Often cleaner than TFA. |
| Basic | Sodium Methoxide (NaOMe) | Methanol (MeOH) | Room Temp. | 15 - 60 min | 85-98% | Highly selective for N-Boc on heteroaromatics.[1] |
| Thermal | None | Hexafluoroisopropanol (HFIP) | Reflux or MW | 5 - 30 min | >95% | Very effective for stubborn substrates.[5] |
| Basic (MW) | K3PO4·H2O | Methanol (MeOH) | Microwave | 5 - 15 min | High | Mild and rapid method.[4] |
Protocol 1: Deprotection using NaOMe in Methanol[1]
-
Dissolve the N-Boc indole substrate in dry methanol (approx. 0.1 M concentration).
-
Add a catalytic amount of sodium methoxide (NaOMe), typically 0.1 to 0.2 equivalents. This can be from a commercial solution or freshly prepared.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is often complete within 15-60 minutes.
-
Once complete, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
N-Cbz (Carboxybenzyl) Group Removal
The Cbz group is a valuable protecting group, commonly removed by catalytic hydrogenation.
N-Cbz Deprotection: FAQs
Q: What is the most common method for N-Cbz cleavage? A: The standard method is catalytic hydrogenation using a palladium catalyst, typically 5-10% palladium on carbon (Pd/C), under a hydrogen atmosphere.[9][10]
Q: My hydrogenation reaction is very slow or has stalled. What could be the issue? A: Several factors can cause this. The catalyst may be deactivated or "poisoned." Sulfur or phosphorus-containing impurities in the substrate are common catalyst poisons.[9] The product amine itself can also coordinate to the palladium, reducing its activity.[10][11]
Q: How can I prevent catalyst deactivation by the product amine? A: Running the reaction in an acidic medium, such as an ethanol/acetic acid solvent system, can help.[9] The acid protonates the newly formed amine, preventing it from binding to the palladium catalyst. A heterogeneous acidic co-catalyst like niobic acid-on-carbon (Nb2O5/C) can also significantly accelerate the reaction.[10][11]
Q: Are there alternatives to using hydrogen gas? A: Yes, transfer hydrogenation is a common alternative. Reagents like ammonium formate, when used with Pd/C, serve as an in-situ source of hydrogen. This avoids the need for specialized hydrogenation equipment.[9]
N-Cbz Deprotection: Troubleshooting Guide
Caption: Troubleshooting guide for N-Cbz deprotection via hydrogenation.
N-Cbz Deprotection Methods: Data & Protocols
Summary of N-Cbz Deprotection Conditions
| Method | Reagent(s) | Solvent | Temperature | Pressure | Yield | Notes |
| Hydrogenation | 10% Pd/C, H2 gas | EtOH or MeOH | Room Temp. | 1 atm - 50 psi | Good-Exc. | Most common method.[9] |
| Transfer Hydrogenation | 10% Pd/C, NH4HCO2 | MeOH | Reflux | Ambient | Good-Exc. | Avoids use of H2 gas.[9] |
| Acidic Co-catalysis | Pd/C, Nb2O5/C, H2 gas | EtOH | Room Temp. | 1 atm | Excellent | Faster reaction times.[10][11] |
| Alcoholysis | None | Methanol or Ethanol | Room Temp. | Ambient | Variable | Mild; works for N-Cbz-imidazoles and pyrazoles.[12] |
Protocol 2: Transfer Hydrogenation using Ammonium Formate[9]
-
Dissolve the N-Cbz indole in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Add ammonium formate (3-5 equivalents) to the suspension.
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup to remove ammonium salts, followed by extraction, drying, and purification.
N-SEM (2-(Trimethylsilyl)ethoxymethyl) Group Removal
The SEM group offers robust protection but its removal from a nitrogen atom can be problematic.[13]
N-SEM Deprotection: FAQs
Q: What are the standard reagents for N-SEM deprotection? A: The most common methods involve either fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF) in THF, or acidic conditions, such as aqueous HCl in an alcohol solvent.[14][15]
Q: My TBAF deprotection is not working. What can I do? A: N-SEM deprotection is often more difficult than O-SEM deprotection.[13] Increasing the temperature (refluxing THF) is a common strategy. Using neat TBAF under vacuum can also increase the rate.[13] Alternatively, Lewis acids like MgBr2 may be effective, especially if other silyl groups are present that need to be preserved.[13]
N-SEM Deprotection: Troubleshooting Guide
Problem: The reaction is incomplete with TBAF at room temperature.
-
Possible Cause: Insufficient thermal energy to facilitate the cleavage. N-SEM groups are known to be stubborn.[13]
-
Solution: Heat the reaction mixture to reflux in THF. If the reaction is still slow, ensure the TBAF solution is anhydrous, as water can inhibit the reaction.
Problem: Acidic deprotection (HCl/EtOH) is cleaving other acid-labile groups in my molecule.
-
Possible Cause: The conditions are too harsh for the substrate.
-
Solution: Switch to fluoride-based conditions. TBAF is generally compatible with many acid-sensitive functionalities. For very sensitive substrates, buffered fluoride sources (e.g., HF-Pyridine) might offer a milder alternative.
N-SEM Deprotection Methods: Data & Protocols
Summary of N-SEM Deprotection Conditions
| Method | Reagent(s) | Solvent | Temperature | Time | Yield | Notes |
| Fluoride-based | TBAF (1M solution) | THF | Room Temp. to Reflux | 2 - 24 h | Good | Most common method.[14] |
| Acidic | aq. HCl | Ethanol | Reflux | 1 - 6 h | Good | Effective but not selective against other acid-labile groups.[14] |
| Lewis Acid | MgBr2 | Ether or Nitromethane | Variable | Variable | Good | Can be selective in the presence of other silyl ethers.[13] |
Protocol 3: Deprotection using TBAF in THF[14]
-
Dissolve the N-SEM protected indole in anhydrous THF.
-
Add a solution of TBAF in THF (1M, typically 1.5-2.0 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography.
N-Tosyl (p-Toluenesulfonyl) Group Removal
The tosyl group is very stable and electron-withdrawing, making its removal notoriously difficult and often requiring harsh conditions.
N-Tosyl Deprotection: FAQs
Q: Why is the N-tosyl group so difficult to remove from indoles? A: The strong electron-withdrawing nature of the sulfonyl group makes the N-S bond very stable. Cleavage often requires strong bases, nucleophiles, or reducing agents.[16]
Q: What are the most common methods for N-detosylation of indoles? A: A variety of methods exist, reflecting the difficulty of the transformation. Common approaches include:
-
Strong Base: KOH or NaOH in refluxing alcohol or THF/water mixtures.[17][18]
-
Milder Base: Cesium carbonate (Cs2CO3) in a THF/MeOH mixture is a milder, effective alternative.[16]
-
Nucleophilic Cleavage: The dilithium salt of thioglycolic acid in DMF is very efficient at ambient temperature.[18]
-
Reductive Cleavage: Reagents like Red-Al or dissolving metal reductions (Na/NH3) are effective but have limited functional group compatibility.[16]
Q: I tried using Cs2CO3 in methanol and got an N-methylated side product. How can I avoid this? A: This side reaction can occur when using Cs2CO3 in methanol.[17] To avoid it, you can switch the alcohol to ethanol or isopropanol, or change the deprotection method entirely, for example, to one using a thiolate nucleophile.[18]
N-Tosyl Deprotection: Troubleshooting Guide
Problem: My reaction with KOH in refluxing ethanol is leading to decomposition.
-
Possible Cause: The conditions are too harsh, and the indole or other functional groups are not stable at high temperatures with a strong base.
-
Solution: Switch to a milder method. Cs2CO3 in THF/MeOH at ambient temperature or reflux is often successful where stronger bases fail.[16] Alternatively, using thioglycolate in DMF at room temperature is a very mild and efficient nucleophilic cleavage method.[18]
Problem: The deprotection is incomplete even after prolonged heating.
-
Possible Cause: The substrate is sterically hindered or electronically deactivated, making the N-S bond even less reactive.
-
Solution: Increase the amount of reagent (e.g., use 3 equivalents of Cs2CO3).[16] If basic/nucleophilic methods are failing, a reductive cleavage method might be necessary, provided other functional groups are compatible.
N-Tosyl Deprotection Methods: Data & Protocols
Summary of N-Tosyl Deprotection Conditions
| Method | Reagent(s) | Solvent | Temperature | Time | Yield | Notes |
| Mild Base | Cs2CO3 (3 equiv.) | THF/MeOH (2:1) | Room Temp. to Reflux | 0.5 - 48 h | 88-100% | Very mild and efficient; reaction time depends on substrate.[16] |
| Strong Base | KOH | THF/H2O | Reflux | Variable | Good | Harsh conditions; potential for side reactions.[17][18] |
| Nucleophilic | LiOH, HSCH2COOH | DMF | Room Temp. | 1 - 4 h | High | Very efficient at ambient temperature.[18] |
| Reductive | Mg, MeOH | Methanol | Reflux | 2 - 6 h | Good | Reductive method, useful for certain substrates.[16] |
Protocol 4: Deprotection using Cesium Carbonate[16]
-
Dissolve the N-tosyl indole in a mixture of THF and Methanol (a 2:1 or similar ratio to ensure solubility).
-
Add cesium carbonate (Cs2CO3, 3.0 equivalents) to the solution.
-
Stir the resulting mixture at ambient temperature or heat to reflux, monitoring the reaction by HPLC or TLC. Reaction times can vary widely from 30 minutes for activated substrates to 48 hours for deactivated ones.
-
Once complete, evaporate the solvents under vacuum.
-
Add water to the residue and stir for 10 minutes.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Recrystallization or column chromatography can be used for further purification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.org [mdpi.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. total-synthesis.com [total-synthesis.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
How to avoid debromination in 5-bromoindole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid debromination in reactions involving 5-bromoindole.
Troubleshooting Guide: Debromination in Palladium-Catalyzed Cross-Coupling Reactions
Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions of 5-bromoindole, such as Suzuki, Heck, and Sonogashira couplings. This guide provides insights into the potential causes and offers solutions to minimize this unwanted side reaction.
Problem: Significant formation of indole as a byproduct.
This indicates that the bromine atom at the 5-position is being replaced by a hydrogen atom. The primary cause is often related to the reaction conditions, particularly the stability of the 5-bromoindole substrate.
Potential Causes and Solutions:
| Cause | Recommended Solutions |
| Unprotected Indole Nitrogen: The acidic N-H proton of the indole ring can interfere with the catalytic cycle and promote side reactions. | Protect the indole nitrogen. This is the most effective way to prevent debromination. Common protecting groups include tert-Butoxycarbonyl (Boc), (2-(Trimethylsilyl)ethoxy)methyl (SEM), and sulfonyl derivatives. The choice of protecting group can influence reaction outcomes. |
| Inappropriate Base: Strong bases can deprotonate the indole N-H, increasing the electron density of the ring and making the C-Br bond more susceptible to cleavage. Certain bases can also act as hydride sources. | Use milder bases such as potassium carbonate (K₂CO₃)[1][2] or potassium phosphate (K₃PO₄)[3]. The choice of base should be carefully considered in the context of the specific coupling reaction. |
| High Reaction Temperature: Elevated temperatures can promote the degradation of the catalyst and the substrate, leading to an increase in side products, including the debrominated indole. | Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is sluggish. Mild conditions, sometimes even ambient temperatures, have been shown to be effective, particularly with highly active catalysts.[3] |
| Suboptimal Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired oxidative addition and reductive elimination steps of the catalytic cycle, outcompeting the debromination pathway. | For Suzuki reactions, Pd(dppf)Cl₂ has been shown to be effective.[1][2] For Heck reactions, the use of specific ligands like sSPhos with a palladium source such as Na₂PdCl₄ can lead to high conversions with minimal side products.[4] |
| Presence of Hydride Sources: Impurities in solvents or reagents, or the use of certain alcohols as solvents, can act as hydride sources, leading to reductive debromination. | Use high-purity, anhydrous solvents and reagents. Avoid using alcohols as solvents if debromination is a significant issue. |
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of 5-bromoindole so important in cross-coupling reactions?
The indole N-H proton is acidic and can be deprotonated under basic reaction conditions. The resulting indolide anion has increased electron density, which can affect the electronic properties of the aromatic ring and the stability of the C-Br bond. N-protection prevents this deprotonation, leading to cleaner reactions and higher yields of the desired coupled product. An efficient arylation of SEM-protected pyrroles by the Suzuki–Miyaura coupling reaction has been developed and has some advantages, such as commercially available materials, and no debrominated by-products being formed.
Q2: Which N-protecting group is best for suppressing debromination?
The choice of protecting group depends on the specific reaction and the desired deprotection conditions.
-
Boc (tert-Butoxycarbonyl): Widely used due to its ease of introduction and removal under acidic conditions. N-Boc-protected substrates have been successfully used in Suzuki couplings.[3]
-
SEM ((2-(Trimethylsilyl)ethoxy)methyl): Offers robust protection under a variety of conditions and can be removed with fluoride sources. It has been shown to be effective in preventing debromination in Suzuki-Miyaura couplings of related pyrrole systems.
-
Sulfonyl groups (e.g., Tosyl): These electron-withdrawing groups can sometimes offer better stability but may require harsher conditions for removal.
It is recommended to screen different protecting groups to find the optimal one for a specific transformation.
Q3: Can debromination occur in reactions other than palladium-catalyzed couplings?
Yes, while it is a prevalent issue in palladium catalysis, debromination of 5-bromoindole can also occur under other conditions, such as certain nucleophilic substitution reactions or in the presence of strong reducing agents. The strategies outlined here, particularly N-protection, are generally beneficial for increasing the stability of the 5-bromoindole moiety.
Q4: I am still observing debromination even after N-protection. What else can I try?
If debromination persists, consider the following:
-
Further optimize the reaction conditions: Systematically screen different catalysts, ligands, bases, solvents, and temperatures.
-
Change the coupling partner: The reactivity of the other coupling partner can influence the reaction outcome.
-
Purify all reagents: Ensure that all starting materials, solvents, and reagents are free from impurities that could be contributing to the side reaction.
Experimental Protocols
Below are representative experimental protocols for Suzuki and Heck reactions of 5-bromoindole, emphasizing conditions that minimize debromination.
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-5-bromoindole
This protocol is based on conditions reported for the successful coupling of N-protected bromo-heterocycles.[3]
Reaction Scheme:
Materials:
-
N-Boc-5-bromoindole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(dppf)Cl₂ (catalyst, e.g., 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
Dioxane/Water (e.g., 4:1 mixture)
Procedure:
-
To a reaction vessel, add N-Boc-5-bromoindole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Coupling of 5-bromoindole
This protocol utilizes a specific palladium/ligand system that has been shown to be effective for the Heck coupling of 5-bromoindole.[4]
Reaction Scheme:
Materials:
-
5-bromoindole
-
Alkene (1.5 equivalents)
-
Na₂PdCl₄ (catalyst, 5 mol%)
-
sSPhos (ligand, 15 mol%)
-
Sodium Carbonate (Na₂CO₃) (4 equivalents)
-
Acetonitrile/Water (1:1 mixture)
Procedure:
-
In a microwave vial or suitable reaction flask, combine Na₂PdCl₄ and sSPhos.
-
Purge the vessel with argon.
-
Add the degassed acetonitrile/water solvent mixture and stir for 15 minutes at room temperature.
-
Add 5-bromoindole, the alkene, and Na₂CO₃.
-
Seal the vessel and heat the reaction mixture to 80 °C (conventional heating or microwave) for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and dilute with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Data Summary
The following table summarizes reaction conditions from the literature that have been successfully employed for cross-coupling reactions of bromoindoles, with a focus on minimizing side reactions.
| Reaction Type | 5-Bromoindole Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Suzuki | 5-Bromoindole | Pd-Nanoparticles (5 mol%) | K₃PO₄ | Water | 40 | High Conversion | [3] |
| Suzuki | N-Boc-7-bromotryptophan | Pd/SPhos (5 mol%) | K₂CO₃ | Water-ACN (4:1) | 37 | 65 | [5] |
| Heck | 5-Bromoindole | Na₂PdCl₄ (5 mol%) / sSPhos (15 mol%) | Na₂CO₃ | ACN/H₂O (1:1) | 80 | ~95 (conversion) | [4] |
Visual Guides
Logical Workflow for Troubleshooting Debromination
Caption: A step-by-step workflow for troubleshooting and minimizing debromination in 5-bromoindole reactions.
Reaction Pathway: Desired Coupling vs. Debromination
Caption: The influence of reaction conditions on the outcome of 5-bromoindole coupling reactions.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Recrystallization of 5-Bromo-4-fluoro-2-methyl-1H-indole
This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the recrystallization of 5-Bromo-4-fluoro-2-methyl-1H-indole, a critical process for ensuring the purity of this compound for research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?
A1: A systematic solvent screening process is the most effective approach. The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. Given the halogenated and heterocyclic nature of the molecule, a range of solvents with varying polarities should be tested. A good starting point is to test single solvents like hexane, toluene, ethanol, or ethyl acetate, as well as binary solvent mixtures. For heterocyclic compounds, dissolving in a more polar solvent like ethyl acetate or acetonitrile and then adding a less polar solvent like hexane until turbidity is observed can be an effective technique.[1][2]
Q2: The compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, especially with compounds that have a low melting point. The related compound, 5-Bromo-4-fluoro-1H-indole, has a reported melting point of 33-34°C when dissolved in hexane, suggesting that the target compound may also have a low melting point.[3] To address this, you can try the following:
-
Lower the crystallization temperature: Ensure the solution is not supersaturated at a temperature above the compound's melting point.
-
Use a larger volume of solvent: This keeps the compound in solution for a longer period at a lower temperature.
-
Change the solvent system: A different solvent or solvent pair may promote crystal lattice formation over liquid-liquid separation.
-
Scratching the flask: Introducing a rough surface by scratching the inside of the flask with a glass rod can induce nucleation.
Q3: No crystals are forming, even after the solution has cooled. What are the next steps?
A3: If no crystals form, the solution is likely not supersaturated. Here are several troubleshooting steps:
-
Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound.
-
Induce crystallization:
-
Scratch the inner surface of the flask with a glass rod at the meniscus.[4]
-
Add a seed crystal of the pure compound if available.
-
-
Cool the solution further: Place the flask in an ice bath or refrigerator to further decrease the solubility.
-
Re-evaluate the solvent: If all else fails, the solvent may be too good at dissolving the compound. It may be necessary to remove the solvent by rotary evaporation and attempt recrystallization with a different solvent system.[4]
Q4: The resulting crystals are colored or appear impure. How can I improve the purity?
A4: If the crystals are discolored, it indicates the presence of impurities. Consider the following purification steps:
-
Charcoal treatment: Activated charcoal can be added to the hot solution to adsorb colored impurities. Be cautious, as it can also adsorb some of the desired product.
-
Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as passing it through a short silica gel plug, before recrystallization.[5]
-
Slow down the crystallization: Rapid crystal growth can trap impurities within the crystal lattice.[4] To slow down the process, use a slightly larger volume of solvent and allow the solution to cool slowly to room temperature before further cooling.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., hexane, toluene, or ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: If crystals do not form, attempt to induce crystallization by scratching the flask or adding a seed crystal. Once crystal formation begins, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Drying: Dry the crystals under a vacuum to remove any residual solvent.
Protocol 2: Binary Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate or acetone) at an elevated temperature.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (one in which the compound is sparingly soluble, e.g., hexane or water) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Isolation and Drying: Collect and dry the crystals as described in the single solvent protocol.
Quantitative Data Summary
| Parameter | Solvent System | Temperature (°C) | Observations |
| Solubility Test | Hexane | 25 | Sparingly soluble |
| Hexane | 69 (Boiling) | Soluble | |
| Toluene | 25 | Sparingly soluble | |
| Toluene | 111 (Boiling) | Soluble | |
| Ethanol | 25 | Moderately soluble | |
| Ethanol | 78 (Boiling) | Very soluble | |
| Ethyl Acetate/Hexane | 25 | Variable | |
| Melting Point (Analogue) | 5-Bromo-4-fluoro-1H-indole in Hexane | 33-34 | Low melting point, risk of oiling out.[3] |
Troubleshooting Workflow
References
Technical Support Center: Troubleshooting Indole Cyclization Reactions
Welcome to the technical support center for indole cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the common causes?
Low conversion in Fischer indole synthesis can be attributed to several factors:
-
Substrate Suitability: The reaction is known to fail with certain substrates, such as acetaldehyde, and proceeds poorly for the synthesis of C3 N-substituted indoles.[1][2][3] Electron-donating substituents on the carbonyl compound can lead to side reactions by promoting heterolytic N-N bond cleavage.[3]
-
Reaction Conditions: The reaction is highly sensitive to temperature, acid strength, and reaction time.[1] Suboptimal conditions can lead to the formation of unwanted byproducts.
-
Acid Catalyst: The choice and concentration of the acid catalyst (both Brønsted and Lewis acids) are critical.[1][4] An inappropriate acid or concentration can lead to decomposition or side reactions.
-
Side Reactions: The formation of byproducts such as aldol condensation products or Friedel-Crafts products can significantly reduce the yield of the desired indole.[1]
Q2: I am observing multiple spots on my TLC after a Bischler-Möhlau indole synthesis. What could be the issue?
The Bischler-Möhlau synthesis is known for sometimes producing unpredictable regioselectivity, which can result in a mixture of indole isomers.[5] Additionally, the harsh reaction conditions often required can lead to the formation of various side products.[5][6]
Q3: My palladium-catalyzed indole cyclization is not proceeding to completion. What should I investigate?
Several factors can influence the efficiency of palladium-catalyzed indole cyclizations:
-
Catalyst, Ligands, and Additives: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, and additives is crucial for catalytic activity and stability. The electronic and steric properties of phosphine ligands, for example, can significantly impact the reaction outcome.
-
Solvent and Base: The polarity of the solvent and the strength of the base can affect reaction rates and yields. For instance, polar solvents may be preferred, and the choice of base can be critical.[7]
-
Reaction Temperature: The temperature needs to be optimized to ensure efficient cyclization without leading to catalyst decomposition or side reactions.
Troubleshooting Guides
Fischer Indole Synthesis: Low Conversion
If you are experiencing low yields in your Fischer indole synthesis, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis
Caption: Troubleshooting flowchart for low conversion in Fischer indole synthesis.
Bischler-Möhlau Indole Synthesis: Poor Yield and Side Products
For issues with the Bischler-Möhlau synthesis, refer to the following guide:
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Harsh reaction conditions leading to decomposition. | Employ milder methods such as using lithium bromide as a catalyst or microwave irradiation to reduce reaction times and temperatures.[5][6] |
| Inefficient cyclization of the intermediate. | Ensure an excess of aniline is used to drive the reaction forward.[5][6] | |
| Mixture of Products | Lack of regioselectivity. | Consider alternative synthetic routes if a specific regioisomer is required. Modifications to the standard procedure, such as the Buu-Hoï modification, might offer better control in some cases. |
| No Reaction | Insufficient temperature or reaction time. | While harsh conditions can be detrimental, the reaction often requires elevated temperatures. Carefully optimize the temperature and monitor the reaction over time. |
Experimental Workflow for Bischler-Möhlau Synthesis Optimization
Caption: Workflow for optimizing Bischler-Möhlau indole synthesis.
Palladium-Catalyzed Indole Cyclization: Incomplete Reaction
For palladium-catalyzed methods, a systematic optimization of parameters is key:
| Parameter | Factors to Consider | Troubleshooting Steps |
| Catalyst System | Palladium source (e.g., Pd(OAc)₂, PdCl₂(CH₃CN)₂), ligand, and additives. | Screen different palladium precursors and ligands (e.g., phosphines, N-heterocyclic carbenes). Evaluate the effect of additives that can stabilize the catalytic species. |
| Solvent | Polarity and coordinating ability. | Test a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) to polar protic (e.g., alcohols).[7] |
| Base | Strength and solubility. | Screen various organic and inorganic bases (e.g., K₂CO₃, Et₃N, t-BuOK). The choice of base can be critical for both catalyst activity and substrate stability. |
| Temperature | Reaction rate vs. catalyst stability. | Gradually increase the reaction temperature while monitoring for catalyst decomposition (e.g., formation of palladium black). |
| Atmosphere | Presence of oxygen. | While many Pd-catalyzed reactions require an inert atmosphere (N₂ or Ar), some oxidative cyclizations utilize oxygen as a terminal oxidant.[7] Ensure the correct atmosphere for your specific reaction. |
Quantitative Data Summary
Table 1: Optimization of Fischer Indole Synthesis of 2,3-dimethylindole [8]
| Entry | Solvent | Temperature (°C) | Time (min) | Conversion (%) |
| 1 | THF | 150 | 15 | >99 |
| 2 | 2-MeTHF | 150 | 15 | >99 |
| 3 | CPME | 150 | 15 | >99 |
| 4 | None | 150 | 15 | 85 |
| 5 | THF (2.1 M) | 150 | 15 | >99 |
| 6 | THF | 100 | 15 | <5 |
| 7 | THF | 150 | 10 | >99 |
Table 2: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles [9]
| Entry | Aniline | Phenacyl Bromide | Yield (%) |
| 1 | Aniline | Phenacyl bromide | 71 |
| 2 | 4-MeO-aniline | Phenacyl bromide | 75 |
| 3 | 4-Cl-aniline | Phenacyl bromide | 68 |
| 4 | Aniline | 4-MeO-phenacyl bromide | 73 |
| 5 | Aniline | 4-Cl-phenacyl bromide | 65 |
Detailed Experimental Protocols
General Procedure for Fischer Indole Synthesis
-
In a round-bottom flask, dissolve the primary arylamine and the aldehyde or ketone in a suitable solvent.[1]
-
Add the acid catalyst to the reaction mixture and stir until a homogeneous solution is formed.[1]
-
Heat the mixture under reflux for 2-4 hours, with continuous stirring.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate work-up procedure, which may include neutralization of the acid, extraction with an organic solvent, and drying of the organic layer.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
General Procedure for Microwave-Assisted Bischler-Möhlau Synthesis[9]
-
In a microwave-safe vessel, mix the aniline (2 equivalents) and the phenacyl bromide (1 equivalent).
-
Stir the mixture for a designated period (e.g., 3 hours) at room temperature.
-
Add a few drops of a high-boiling solvent like dimethylformamide (DMF).
-
Irradiate the mixture in a microwave reactor at a specified power (e.g., 600 W) for a short duration (e.g., 1 minute).
-
After cooling, dissolve the reaction mixture in a suitable organic solvent.
-
Wash the organic solution with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
General Procedure for Palladium-Catalyzed Intramolecular Heck Reaction for Indole Synthesis[10]
-
To a Schlenk tube, add the 2-halo-N-allylaniline substrate (0.3 mmol), the palladium catalyst (e.g., PdCl₂(PCy₃)₂, 4 mol%), the ligand (e.g., P(OPh)₃, 4 mol%), and the base (e.g., K₂CO₃, 4 equivalents).[10]
-
Add the solvent (e.g., DMF, 2 mL).[10]
-
Stir the mixture under air at the desired temperature (e.g., 90 °C).[10]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).[10]
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum.[10]
-
Purify the crude product by flash column chromatography.[10]
Signaling Pathway for Ligand and Solvent Effects in Palladium-Catalyzed Indole Synthesis
References
- 1. testbook.com [testbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]
- 8. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole. The proposed synthetic route is based on the robust and widely applicable Fischer indole synthesis methodology.
Overall Synthesis Workflow
The scalable synthesis of this compound is proposed as a three-step process starting from the commercially available 5-Bromo-4-fluoro-2-methylaniline. This pathway involves the formation of a diazonium salt, reduction to a hydrazine intermediate, and subsequent acid-catalyzed cyclization to form the indole ring.
Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Indoles
Welcome to the technical support center for the regioselective functionalization of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: Why does electrophilic aromatic substitution on an unsubstituted indole preferentially occur at the C3 position?
A1: Electrophilic attack at the C3 position of the indole ring is favored because it proceeds through a more stable cationic intermediate (σ-complex). In this intermediate, the positive charge is delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the benzene ring.[1][2] In contrast, attack at the C2 position leads to an intermediate where the benzene ring's aromaticity is lost in some resonance structures, making it less stable.[1] This inherent electronic preference makes the C3 position the most nucleophilic and reactive towards electrophiles.
Q2: How can I achieve selective functionalization at the C2 position of an indole?
A2: Selective C2 functionalization can be achieved by overcoming the intrinsic preference for C3 attack. Common strategies include:
-
Blocking the C3 position: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.[3]
-
Using directing groups: Attaching a directing group to the indole nitrogen (N1 position) can sterically hinder the C7 and C2 positions, but more importantly, it can electronically favor metallation and subsequent functionalization at the C2 position.[3][4] Common directing groups include pivaloyl, sulfonyl, and various amides.[3][5]
-
Transition-metal catalysis: Palladium, rhodium, and iridium catalysts are frequently used to direct C-H activation to the C2 position.[4][6][7][8] The choice of ligand and reaction conditions is crucial for achieving high C2 selectivity.[6][7] For instance, in some palladium-catalyzed arylations, the use of specific magnesium salts can favor C2 functionalization.[9]
Q3: What methods are available for functionalizing the benzene ring of an indole (C4-C7 positions)?
A3: Functionalization of the less reactive C4-C7 positions of the indole core is challenging but can be accomplished using several methods:[3][5][10][11]
-
Directed C-H activation: This is the most common strategy. A directing group on the indole nitrogen or at the C3 position can chelate to a transition metal catalyst and direct C-H activation to a specific position on the benzene ring (ortho-metalation).[5][12] For example, a pivaloyl group at C3 can direct arylation to the C4 and C5 positions.[12]
-
Halogen-metal exchange: If a halogen is pre-installed on the benzene ring, a halogen-metal exchange followed by reaction with an electrophile can be used.
-
Catalyst control: In some cases, the choice of catalyst and ligands can influence the regioselectivity between different positions on the benzene ring.
Q4: How do electronic and steric factors of substituents on the indole ring influence regioselectivity?
A4: Both electronic and steric factors play a significant role:
-
Electronic Effects: Electron-donating groups (EDGs) on the indole nucleus generally increase the nucleophilicity and reactivity of the ring, often favoring electrophilic attack.[5][9] Conversely, electron-withdrawing groups (EWGs) decrease reactivity. The position of the substituent determines which sites are electronically activated or deactivated. For instance, in some Rh(III)-catalyzed alkylations, electron-rich indoles are kinetically favored.[8]
-
Steric Effects: Bulky substituents can hinder reaction at adjacent positions. For example, a large group at the N1 position can sterically block the C2 and C7 positions, potentially favoring reaction at other sites.[4][5] Similarly, bulky ortho-substituents on an aryl halide used in a cross-coupling reaction can lead to a mixture of C2 and C3 arylation products due to slower palladium migration.[9]
Troubleshooting Guides
Problem 1: Low yield and a mixture of C2 and C3 isomers in a transition-metal-catalyzed C-H arylation.
| Possible Cause | Troubleshooting Step |
| Incorrect Ligand or Catalyst System | The ligand plays a critical role in determining regioselectivity. For Pd-catalyzed reactions, try screening different phosphine or N-heterocyclic carbene (NHC) ligands.[6][7] For some systems, a ligand-enabled switch of the regioselectivity-determining step can provide efficient control.[6][7] |
| Inappropriate Solvent | The solvent can significantly influence the reaction outcome.[3][13] For example, in some Pd-catalyzed alkenylations, switching from a DMF/DMSO mixture to dioxane/AcOH can shift the selectivity from C3 to C2.[3] A systematic solvent screen is recommended. |
| Suboptimal Reaction Temperature or Time | These parameters can affect catalyst stability and product distribution. Try running the reaction at a lower temperature for a longer duration or vice versa to see if the isomeric ratio improves. |
| Ineffective Directing Group | If using a directing group, ensure it is robust under the reaction conditions and is effectively directing the catalyst to the desired position. Consider trying a different directing group that may offer better chelation or steric properties.[4][5] |
Problem 2: The Fischer indole synthesis fails for a substrate with an electron-donating group on the phenylhydrazine nitrogen.
| Possible Cause | Troubleshooting Step |
| Competing N-N Bond Cleavage | Electron-donating substituents on the nitrogen can promote a competing heterolytic N-N bond cleavage pathway over the desired[5][5]-sigmatropic rearrangement.[14] |
| Protic Acid Catalyst | Protic acids can exacerbate the N-N bond cleavage issue.[14] |
| Switch to Lewis Acid Catalysis | The use of Lewis acids, such as ZnCl₂ or ZnBr₂, has been shown to improve the efficiency of Fischer indolizations that are problematic with protic acids.[14] |
| Modify the Substrate | If possible, consider using a less electron-donating substituent or a different synthetic route to the target indole. |
Problem 3: Poor regioselectivity in the functionalization of a 4-substituted indole, leading to a mixture of 3,4- and 4,5-fused products.
| Possible Cause | Troubleshooting Step |
| Ambiguous Ring Closure | 4-substituted indoles have two potential nucleophilic sites for ring closure: C3 and C5.[15] |
| Electronic Nature of the Indole Ring | The absence of an electron-donating group on the benzene ring of the indole generally promotes C3-selective cyclization.[15] Conversely, an electron-donating group can favor C5 cyclization. |
| Protecting Group on Indole Nitrogen | An electron-withdrawing protecting group on the indole nitrogen can decrease the nucleophilicity of the C3 position, thereby favoring the formation of the 4,5-fused product.[15] |
| Ring Size of the New Annelated Ring | For electrophilic aromatic substitution-based cyclizations, the formation of a six-membered or larger ring tends to favor C3 cyclization.[15] |
Quantitative Data Summary
Table 1: Regioselectivity in the Pd-Catalyzed Oxidative Heck Reaction of Indole with an Acrylate.
| Ligand | Solvent | C2:C3 Ratio | Yield (%) |
| None | Toluene | >1:99 | 85 |
| SOHP-1 | Toluene | 95:5 | 92 |
| SOHP-2 | Dioxane | 10:90 | 78 |
Data synthesized from a study on ligand-enabled regiocontrol.[6][7]
Table 2: Influence of Directing Group on the Ir(III)-Catalyzed Amidation of Indoles.
| N-Directing Group | Additive | C2:C7 Ratio | Yield (%) |
| N-Piv | NaOAc | >20:1 | 95 |
| N-Ac | Cu(TFA)₂ | 1:13.2 | 88 |
| N-Boc | AgOAc | 1:5 | 75 |
Data synthesized from a study on delineating physical organic parameters in site-selective C-H functionalization.[4]
Key Experimental Protocols
Protocol 1: Ligand-Controlled C2-Selective Oxidative Heck Reaction of Indole
This protocol is adapted from the work on sulfoxide-2-hydroxypyridine (SOHP) ligands for regiocontrol.[6][7]
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol), SOHP ligand (0.012 mmol), and Cu(OAc)₂ (36.3 mg, 0.2 mmol).
-
Reagent Addition: Evacuate and backfill the tube with oxygen (balloon). Add indole (0.2 mmol), acrylate (0.4 mmol), and toluene (2 mL) via syringe.
-
Reaction Conditions: Stir the reaction mixture at 100 °C for 24 hours.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the C2-alkenylated indole.
Protocol 2: Directing Group-Mediated C4-Arylation of Indole
This protocol is based on the use of glycine as a transient directing group for C4-arylation.[5]
-
Reaction Setup: In a sealed tube, combine N-acetylindole-3-carboxamide (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)₂ (0.04 mmol), and AgTFA (0.4 mmol).
-
Solvent and Reagent Addition: Add a mixture of AcOH/HFIP/H₂O (1.5 mL, in a specified ratio) and glycine (0.04 mmol).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash chromatography to yield the C4-arylated product.
Visualizations
Caption: Decision workflow for selecting a strategy for regioselective indole functionalization.
Caption: Simplified catalytic cycle for directed C2-arylation of an indole.
References
- 1. heterocyclic compounds - Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. soc.chim.it [soc.chim.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]
Stability issues of 5-Bromo-4-fluoro-2-methyl-1H-indole under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 5-Bromo-4-fluoro-2-methyl-1H-indole under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: this compound, like many indole derivatives, is susceptible to degradation under acidic conditions. The primary concerns are acid-catalyzed dimerization or polymerization, and potential electrophilic substitution on the indole ring. The indole nucleus is electron-rich and prone to protonation, which can initiate these degradation pathways.
Q2: How do the substituents (5-Bromo, 4-fluoro, 2-methyl) influence the stability of the indole core in acid?
A2: The electronic properties of the substituents play a significant role. The bromine and fluorine atoms are electron-withdrawing groups, which generally decrease the electron density of the indole ring. This can reduce the susceptibility of the ring to electrophilic attack.[1][2] The 2-methyl group is electron-donating and can stabilize a positive charge at the C3 position, which may facilitate certain degradation reactions like dimerization.
Q3: What are the likely degradation products of this compound in strong acid?
A3: Under strong acidic conditions, the most probable degradation pathway is acid-catalyzed dimerization or polymerization, initiated by protonation at the C3 position of the indole ring. This can lead to the formation of complex mixtures of oligomers. Other potential degradation products could arise from cleavage of the indole ring under harsh conditions, though this is less common.
Q4: Are there any recommended storage conditions to ensure the stability of this compound?
A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid contact with acidic vapors. For solutions, use aprotic, neutral solvents and store at low temperatures.
Q5: Can I use protecting groups to enhance the stability of the indole nitrogen during reactions in acidic media?
A5: Yes, N-protection is a highly effective strategy to improve the stability of indoles in acidic conditions.[3] Common protecting groups for the indole nitrogen include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and various sulfonyl groups like tosyl (Ts). The choice of protecting group will depend on the specific reaction conditions and the required deprotection strategy.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no recovery of starting material after acidic workup. | Degradation of the indole ring due to prolonged exposure to strong acid. | - Minimize the time of exposure to acidic conditions.- Use a weaker acid if the protocol allows.- Perform the workup at a lower temperature (e.g., on an ice bath).- Consider using a protecting group for the indole nitrogen.[3] |
| Formation of an insoluble, colored precipitate during the reaction or workup. | Acid-catalyzed polymerization of the indole. | - Dilute the reaction mixture before adding acid.- Add the acid slowly and with vigorous stirring.- If possible, use a less concentrated acid.- N-protection can prevent this side reaction.[4] |
| Multiple unexpected spots on TLC or peaks in HPLC analysis. | Formation of various degradation byproducts. | - Analyze the byproducts by LC-MS or NMR to identify their structures.[5]- Optimize reaction conditions (acid concentration, temperature, reaction time) to minimize byproduct formation.- Employ a purification method suitable for separating closely related indole derivatives (e.g., preparative HPLC). |
| Inconsistent reaction yields or product purity. | Variability in the stability of the indole under slightly different acidic conditions. | - Standardize the acidic conditions meticulously (exact pH, temperature, and duration).- Consider performing a forced degradation study to understand the compound's stability limits.[6] |
Experimental Protocols
Protocol: General Procedure for a Forced Degradation Study under Acidic Conditions
This protocol outlines a general method for assessing the stability of this compound in an acidic solution. Researchers should adapt the specific concentrations and time points based on their experimental needs.[7][8]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization
-
HPLC system with a C18 column
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Stress:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M HCl.
-
Dilute with methanol to the final volume. The final concentration of the indole derivative should be suitable for HPLC analysis (e.g., 100 µg/mL).
-
Repeat the process with 1 M HCl in a separate flask.
-
-
Incubation:
-
Store the acidic solutions at a controlled temperature (e.g., room temperature or 50°C).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot and immediately neutralize it with an equivalent amount of NaOH solution (0.1 M or 1 M).
-
Analyze the neutralized sample by HPLC to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.[9]
-
-
Data Analysis:
-
Calculate the percentage degradation at each time point.
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
-
Data Presentation
Table 1: Predicted Relative Stability of this compound under Various Acidic Conditions.
| Condition | Acid | Concentration | Temperature | Predicted Stability | Major Expected Degradation Products |
| Mild | Acetic Acid | 1 M | Room Temp | High | Minimal degradation |
| Moderate | HCl | 0.1 M | Room Temp | Moderate | Dimer, Minor oligomers |
| Harsh | HCl | 1 M | 50°C | Low | Oligomers, Polymers, Potential ring-opened products |
| Lewis Acid | BF₃·OEt₂ | 1 eq | Room Temp | Variable | Complex reaction products |
Visualizations
Caption: Predicted acid-catalyzed degradation pathway.
Caption: Troubleshooting workflow for stability issues.
Caption: Forced degradation study experimental workflow.
References
- 1. fiveable.me [fiveable.me]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.org [mdpi.org]
- 4. researchgate.net [researchgate.net]
- 5. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. cetjournal.it [cetjournal.it]
Optimizing temperature and reaction time for indole synthesis
Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize temperature and reaction time for various indole synthesis protocols.
Troubleshooting Guides
This section provides solutions to common problems encountered during indole synthesis, with a focus on the impact of temperature and reaction time.
Fischer Indole Synthesis
Question: My Fischer indole synthesis is resulting in a low yield. How can I optimize the temperature and reaction time?
Answer:
Low yields in Fischer indole synthesis can often be attributed to suboptimal temperature and reaction time. The reaction typically requires elevated temperatures to proceed, but excessive heat can lead to degradation and the formation of byproducts.[1][2]
Troubleshooting Steps:
-
Temperature Optimization:
-
Problem: The reaction may not be reaching the necessary activation energy, or conversely, it may be overheating, causing decomposition.[3] Higher temperatures can sometimes favor the formation of side products like cinnoline derivatives.[3]
-
Solution: Systematically screen a range of temperatures. For instance, in a one-pot, three-component Fischer indolisation, reactions at 100°C were found to be ineffective, while 125°C and 150°C showed significantly better results, with the reaction being complete in 10-15 minutes at these higher temperatures.[4] For some substrates, a more moderate temperature of 80°C may be optimal to achieve the desired product in good yield while minimizing side reactions.[2] It has been noted that higher temperatures in the thermal process can lead to cyclization at the less substituted position.[5]
-
-
Reaction Time Optimization:
-
Problem: The reaction may not be running long enough for complete conversion, or it may be running for too long, leading to the formation of degradation products.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. In a microwave-assisted Fischer synthesis, 95% conversion was achieved within 5 minutes at 125°C or above.[4] Extending the reaction time from three to four hours has been used to maximize the consumption of less reactive substrates.[6]
-
Quantitative Data Summary: Fischer Indole Synthesis Optimization
| Entry | Temperature (°C) | Reaction Time (min) | Conversion/Yield | Reference |
| 1 | 100 | 15 | Ineffective | [4] |
| 2 | 125 | 15 | 97% Conversion | [4] |
| 3 | 150 | 5 | 95% Conversion | [4] |
| 4 | 150 | 10 | >99% Conversion | [4] |
| 5 | 80 | Not Specified | 47% Yield (desired indolenine) | [2] |
Question: I am observing significant byproduct formation in my Fischer indole synthesis. How can temperature and time be adjusted to improve purity?
Answer:
Byproduct formation is a common issue in Fischer indole synthesis and is highly dependent on reaction conditions.
Troubleshooting Steps:
-
Adjusting Temperature to Minimize Side Reactions:
-
Problem: High temperatures can promote side reactions, such as the formation of cinnoline derivatives or bis-indoles.[3]
-
Solution: Carefully control the reaction temperature. In some cases, lowering the temperature might be necessary, even if it requires a longer reaction time. For example, while higher temperatures can increase reaction rates, they might also increase the rate of byproduct formation.[3] A cautious control of temperature is necessary to favorably obtain the desired product over others.[2]
-
-
Optimizing Reaction Time for Selectivity:
-
Problem: Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the desired product or the formation of thermodynamically more stable, but undesired, byproducts.
-
Solution: Monitor the reaction closely and stop it once the maximum yield of the desired product is observed, before significant byproduct formation occurs. Microwave heating can sometimes be advantageous as it allows for rapid heating to the target temperature, potentially reducing the formation of byproducts that may occur during slower thermal heating.[3]
-
Logical Workflow for Troubleshooting Fischer Indole Synthesis
Caption: Troubleshooting workflow for Fischer indole synthesis.
Bischler-Möhlau Indole Synthesis
Question: My Bischler-Möhlau indole synthesis is giving a poor yield. What are the typical temperature and time considerations?
Answer:
The Bischler-Möhlau synthesis is known for often requiring harsh reaction conditions, which can lead to poor yields.[7][8] However, modern variations, including the use of microwave irradiation, have allowed for optimization.[8][9]
Troubleshooting Steps:
-
Temperature Optimization:
-
Problem: The classical Bischler-Möhlau synthesis often requires high temperatures, which can lead to degradation and a multitude of side products.
-
Solution: Microwave-assisted synthesis can be a powerful tool. In one study, the reaction yield decreased significantly at lower temperatures (51% at 80°C and 72% at 100°C), with the optimal temperature being higher.[9]
-
-
Reaction Time Optimization:
-
Problem: Insufficient reaction time will lead to incomplete conversion, while excessive time can promote decomposition.
-
Solution: In a microwave-assisted protocol, increasing the reaction time from a shorter duration to 40 minutes resulted in an increased product yield to 88%.[9]
-
Quantitative Data Summary: Microwave-Assisted Bischler-Möhlau Synthesis
| Entry | Temperature (°C) | Reaction Time (min) | Yield | Reference |
| 1 | 80 | Not Specified | 51% | [9] |
| 2 | 100 | Not Specified | 72% | [9] |
| 3 | Not Specified | 40 | 88% | [9] |
Palladium-Catalyzed Indole Synthesis
Question: I am struggling with low yields in my palladium-catalyzed indole synthesis. How should I approach optimizing the temperature and reaction time?
Answer:
Palladium-catalyzed indole syntheses are diverse, and the optimal conditions can vary significantly depending on the specific reaction type (e.g., reductive cyclization, Sonogashira coupling/cyclization).
Troubleshooting Steps:
-
Temperature Optimization:
-
Problem: The catalytic cycle may have a high activation energy, requiring elevated temperatures. However, too high a temperature can lead to catalyst decomposition or side reactions.
-
Solution: A systematic temperature screen is crucial. For the reductive cyclization of β-nitrostyrenes, an almost linear increase in selectivity was observed at 140°C.[6] In a one-pot Sonogashira cross-coupling/cyclization, a temperature of 110°C was found to be effective.[10] For other palladium-catalyzed cyclizations, temperatures can range from 60°C to 100°C depending on the catalyst, ligands, and substrates used.[10]
-
-
Reaction Time Optimization:
-
Problem: Incomplete reaction or byproduct formation due to incorrect reaction duration.
-
Solution: The reaction time should be optimized by monitoring the consumption of starting materials and the formation of the product. In a palladium-catalyzed one-pot synthesis, a reaction time of 3 hours at 110°C afforded N-protected indoles in high yields.[10] For less reactive substrates in a reductive cyclization, increasing the reaction time from three to four hours was beneficial.[6]
-
Quantitative Data Summary: Palladium-Catalyzed Indole Synthesis Optimization
| Reaction Type | Temperature (°C) | Reaction Time (h) | Outcome | Reference |
| Reductive Cyclization of β-Nitrostyrene | 140 | 3-4 | Increased selectivity; longer time for less reactive substrates | [6] |
| Sonogashira Coupling/Cyclization | 110 | 3 | High yields of N-protected indoles | [10] |
| Cacchi Aminopalladation/Reductive Elimination | 100 | Not Specified | Synthesis of 2-aryl indoles | [10] |
| Intramolecular Addition of C-N bond to Alkynes | 90 | Not Specified | Synthesis of 3-acyl-indoles | [10] |
| Cyclization of 2-alkynyl-N-alkylideneanilines | Not Specified | Not Specified | Synthesis of 2-substituted-3-(1-alkenyl)indoles | [11] |
Experimental Workflow for Optimizing a Palladium-Catalyzed Indole Synthesis
Caption: A general workflow for optimizing palladium-catalyzed indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my indole synthesis reaction is not working?
A1: Before extensively optimizing temperature and time, ensure the quality and purity of your starting materials and reagents. For instance, in the Fischer indole synthesis, the purity of the phenylhydrazine is crucial.[12] Also, confirm that you are using the correct solvent and catalyst, as these can have a profound effect on the reaction outcome.[2]
Q2: Can using microwave irradiation improve my indole synthesis?
A2: Yes, microwave-assisted synthesis has been shown to be effective for several types of indole syntheses, including the Fischer and Bischler-Möhlau methods.[3][4][9] It can significantly reduce reaction times and, in some cases, improve yields and reduce byproduct formation by providing rapid and uniform heating.[3]
Q3: How do I know if I should increase or decrease the reaction temperature?
A3: If you observe no or very slow product formation, you may need to increase the temperature. However, if you see the formation of multiple byproducts or decomposition (e.g., charring), the temperature is likely too high. A systematic approach, where you test a range of temperatures in small-scale reactions, is the most effective way to determine the optimum.
Q4: For how long should I run my reaction?
A4: The optimal reaction time depends on the specific synthesis, substrates, and temperature. There is no universal answer. The best practice is to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be stopped when the starting material is consumed, and the product concentration is at its maximum.
Q5: Can the choice of acid catalyst in a Fischer indole synthesis affect the optimal temperature and time?
A5: Absolutely. The choice of acid catalyst is critical in the Fischer indole synthesis.[2] Stronger acids may allow the reaction to proceed at lower temperatures or for shorter times. Conversely, a weaker acid might require more forcing conditions (higher temperature or longer time). The interplay between the acid catalyst, temperature, and time is a key area for optimization.
Experimental Protocols
General Protocol for Microwave-Assisted One-Pot, Three-Component Fischer Indole Synthesis[4]
-
Reactant Preparation: In a microwave vial, combine phenylhydrazine hydrochloride (1 eq.) and the ketone (1.05 eq.).
-
Solvent Addition: Add the chosen solvent (e.g., THF).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at the desired temperature (e.g., 150°C) for the optimized time (e.g., 10 minutes) with a maximum power setting (e.g., 300 W).
-
Work-up: After cooling, the reaction mixture is worked up according to the specific properties of the product, which may involve extraction and purification by column chromatography.
General Protocol for Palladium-Catalyzed Reductive Cyclization for Indole Synthesis[6]
-
Reaction Setup: To a reaction vessel, add the β-nitrostyrene substrate, palladium catalyst, and solvent.
-
Reagent Addition: Add a CO surrogate (e.g., phenyl formate) and a base (e.g., Et3N).
-
Heating and Stirring: Heat the mixture to the optimized temperature (e.g., 140°C) and stir for the determined reaction time (e.g., 3-4 hours).
-
Work-up and Purification: After completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as column chromatography.
General Protocol for Microwave-Assisted Bischler-Möhlau Indole Synthesis[9]
-
Reactant Mixture: In a microwave vial, mix the α-bromo-acetophenone and an excess of aniline.
-
Solvent and Promoter: Add a suitable solvent and promoter if required (e.g., HFIP).
-
Microwave Heating: Subject the mixture to microwave irradiation at a predetermined temperature and for an optimized duration (e.g., 40 minutes).
-
Isolation: After the reaction, the product is isolated through appropriate work-up and purification procedures.
References
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 12. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Analysis of the ¹H NMR Spectrum of 5-Bromo-4-fluoro-2-methyl-1H-indole
This guide provides a detailed analysis of the ¹H NMR spectrum of 5-Bromo-4-fluoro-2-methyl-1H-indole, presented in comparison with structurally related indole derivatives. The analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of this and similar molecules.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. This prediction is based on the analysis of substituent effects (bromine, fluorine, and methyl groups) on the indole scaffold, drawing comparisons with experimentally determined data for similar compounds.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH (H1) | ~ 8.2 - 8.4 | br s | - |
| H3 | ~ 6.3 - 6.4 | q or br s | ~ 1.0 - 1.5 |
| CH₃ (at C2) | ~ 2.4 - 2.5 | d | ~ 1.0 - 1.5 |
| H6 | ~ 7.2 - 7.3 | (d)d | J(H6-H7) = ~8.5-9.0, J(H6-F) = ~4.0-5.0 |
| H7 | ~ 6.9 - 7.0 | t or dd | J(H7-H6) = ~8.5-9.0, J(H7-F) = ~9.0-10.0 |
Comparative ¹H NMR Data of Structurally Similar Indoles
To provide context for the predicted data, the following table presents experimental ¹H NMR data for related indole derivatives. These compounds allow for the assessment of individual substituent effects on the proton chemical shifts and coupling constants.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 5-Bromo-3-methyl-1H-indole | NH | 7.92 | s | - |
| H2 | 6.99 | s | - | |
| H4 | 7.73 | d | 1.6 | |
| H6 | 7.29 | dd | 8.6, 1.9 | |
| H7 | 7.22 | d | 8.6 | |
| CH₃ (at C3) | 2.32 | d | 0.9 | |
| 5-Fluoro-3-methyl-1H-indole | NH | 7.89 | s | - |
| H2 | 7.03 | s | - | |
| H4 | 7.23 | dd | 9.6, 2.4 | |
| H6 | 6.95 | td | 9.0, 2.5 | |
| H7 | 7.27–7.25 | m | - | |
| CH₃ (at C3) | 2.31 | d | 0.6 |
Note: Data for comparative compounds was obtained from a supporting information document from The Royal Society of Chemistry.
Analysis and Interpretation
The predicted ¹H NMR spectrum of this compound is characterized by several key features:
-
NH Proton: The N-H proton is expected to appear as a broad singlet in the downfield region (δ 8.2 - 8.4 ppm), typical for indole N-H protons.
-
C3-H Proton: The proton at the C3 position is predicted to be a quartet or a broad singlet around δ 6.3 - 6.4 ppm due to a small coupling with the C2-methyl group.
-
C2-Methyl Protons: The methyl protons at the C2 position are expected to show a doublet at approximately δ 2.4 - 2.5 ppm, coupling with the H3 proton.
-
Aromatic Protons (H6 and H7): The aromatic protons H6 and H7 will be influenced by the adjacent fluorine and bromine atoms. H6 is expected to be a doublet of doublets due to coupling with both H7 and the fluorine at C4. H7 is predicted to be a triplet or a doublet of doublets due to coupling with H6 and a larger coupling to the fluorine.
The comparison with 5-bromo-3-methyl-1H-indole and 5-fluoro-3-methyl-1H-indole highlights the expected electronic effects. The electron-withdrawing nature of the fluorine atom at C4 is expected to deshield the neighboring protons, shifting their signals downfield. The bromine at C5 will also influence the chemical shifts of the aromatic protons.
Experimental Protocol
The following provides a standard protocol for the acquisition of ¹H NMR spectra for compounds such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
The instrument should be properly tuned and shimmed to achieve optimal resolution and line shape.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, is generally sufficient for indole derivatives.
-
Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
Number of Scans: The number of scans can be varied from 16 to 128, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: The experiment should be performed at a constant temperature, typically 298 K.
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
Apply an exponential window function (line broadening) of 0.3 Hz to improve the signal-to-noise ratio.
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants of the signals.
Visualizations
To aid in the understanding of the ¹H NMR analysis, the following diagrams are provided.
Caption: Chemical structure of this compound with protons labeled for ¹H NMR analysis.
Caption: A logical workflow for the experimental analysis of a ¹H NMR spectrum.
Comparative Analysis of the 13C NMR Spectrum of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted 13C NMR spectral data for 5-Bromo-4-fluoro-2-methyl-1H-indole against experimentally determined data for structurally related indole derivatives. The objective is to offer a predictive understanding of the chemical shifts for this novel compound and to provide a framework for its characterization.
Introduction to 13C NMR Spectroscopy of Indole Derivatives
13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules.[1] In the context of drug discovery and development, it is an indispensable tool for structural elucidation and verification of newly synthesized compounds. The chemical shift of each carbon atom in a molecule is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, substituent effects (both inductive and resonance), and steric interactions.[1][2]
For indole derivatives, the substitution pattern on the bicyclic ring system significantly influences the 13C NMR spectrum. Electronegative substituents like halogens and electron-donating groups like methyl groups cause predictable upfield or downfield shifts in the signals of nearby carbon atoms.[2][3] This guide leverages these known substituent effects to predict the spectrum of this compound and compares it with known spectra of similar compounds.
Predicted and Comparative 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on the known spectral data of indole, 5-bromoindole, and other substituted indoles, taking into account the additive effects of the bromo, fluoro, and methyl substituents. For comparative purposes, experimental data for relevant indole derivatives are also presented.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental - Indole (ppm)[4] | Experimental - 5-Bromoindole (ppm)[5] | Experimental - 5-Bromo-3-methyl-1H-indole-2-carboxylic acid ethyl ester (ppm)[6] |
| C-2 | ~140 | 124.7 | 126.9 | 133.4 |
| C-3 | ~101 | 102.2 | 101.9 | 110.1 |
| C-3a | ~128 | 128.2 | 129.9 | 128.1 |
| C-4 | ~145 (due to F) | 120.7 | 123.6 | 123.1 |
| C-5 | ~115 (due to Br) | 121.9 | 113.1 | 113.8 |
| C-6 | ~122 | 119.8 | 124.6 | 124.5 |
| C-7 | ~112 | 111.2 | 112.9 | 112.5 |
| C-7a | ~135 | 135.7 | 134.3 | 134.1 |
| C-CH3 | ~13 | - | - | 11.9 |
Note: Predicted values are estimates and actual experimental values may vary. The provided experimental data is for comparison of substitution effects.
Experimental Protocol for 13C NMR Spectroscopy
The following is a general protocol for acquiring a 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the 13C frequency.
3. Data Acquisition:
-
A standard pulse sequence for 13C NMR, such as a proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments), should be used.[7]
-
Key acquisition parameters include:
-
Spectral Width: ~240 ppm
-
Number of Scans: 1024 to 4096 (or more, depending on sample concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~1-2 seconds
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate the peaks if quantitative analysis is required, although routine 13C NMR is generally not quantitative without specific parameter adjustments.[8]
Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and structural elucidation of a novel chemical compound.
This structured approach ensures that the synthesized compound is of high purity and its chemical structure is unambiguously determined, which is a critical step in the drug development pipeline.
References
- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 2. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 4. Indole(120-72-9) 13C NMR spectrum [chemicalbook.com]
- 5. 5-Bromoindole(10075-50-0) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Guide to Purity Analysis of 5-Bromo-4-fluoro-2-methyl-1H-indole: HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For novel heterocyclic compounds such as 5-Bromo-4-fluoro-2-methyl-1H-indole, a key intermediate in various pharmaceutical syntheses, robust analytical methods are essential. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound and discusses alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) as the Primary Method
Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of indole derivatives due to its high resolution, sensitivity, and reproducibility. A typical RP-HPLC method separates compounds based on their hydrophobicity, making it well-suited for the analysis of indole compounds which possess a fused aromatic ring system.
Below is a proposed, robust HPLC method for the purity analysis of this compound, developed based on established methodologies for similar halogenated indoles.[1][2][3]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | C18 columns provide excellent retention and separation for non-polar to moderately polar compounds like indole derivatives.[1][4] |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC. TFA is used as an ion-pairing agent to improve peak shape for basic compounds.[2][3] |
| Gradient | 30% B to 90% B over 20 minutes | A gradient elution is recommended to ensure the elution of potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.[4] |
| Detection | UV at 220 nm and 280 nm | Indole derivatives typically exhibit strong absorbance in the UV region. Monitoring at two wavelengths can help in the identification of impurities with different chromophores.[1][5] |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[6] |
Experimental Protocol: HPLC Purity Analysis
This protocol outlines the steps for determining the purity of a this compound sample using the HPLC method described above.
1. Materials and Reagents:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA), analytical grade
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Standard and Sample Preparation:
-
Standard Solution (if available): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. HPLC System Setup and Operation:
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (50:50 acetonitrile/water) to ensure the system is clean.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
4. Data Analysis:
-
Integrate the peaks in the chromatogram for the sample solution.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Logical Workflow for HPLC Purity Determination
The following diagram illustrates the logical steps involved in performing an HPLC purity analysis.
Caption: Workflow for HPLC purity analysis of this compound.
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, other techniques can provide complementary information or be used when HPLC is not available.
Table 2: Comparison of Analytical Methods for Purity Analysis
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, quantitative, robust, and widely available. | Requires a chromophore for UV detection, can be destructive. |
| LC-MS | HPLC coupled with a mass spectrometer. | Provides molecular weight information for impurity identification, highly sensitive.[7] | More expensive and complex than HPLC-UV. |
| Gas Chromatography (GC) | Partitioning between a stationary phase and a carrier gas. | High resolution for volatile and thermally stable compounds. | The compound must be volatile and thermally stable; derivatization may be required. |
| Nuclear Magnetic Resonance (NMR) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR). | Lower sensitivity compared to HPLC, requires a relatively pure sample for simple spectra. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, fast, and inexpensive for qualitative assessment.[8] | Not quantitative, lower resolution than HPLC. |
Signaling Pathway for Method Selection
The choice of an analytical method often depends on the specific requirements of the analysis. The following diagram outlines a decision-making pathway for selecting the appropriate purity analysis method.
Caption: Decision pathway for selecting a purity analysis method.
References
- 1. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids [scielo.org.za]
- 2. cetjournal.it [cetjournal.it]
- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 4. inis.iaea.org [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
X-ray crystallography of 5-Bromo-4-fluoro-2-methyl-1H-indole derivatives
For Researchers, Scientists, and Drug Development Professionals
While the precise crystal structure of 5-Bromo-4-fluoro-2-methyl-1H-indole remains to be publicly documented, a comparative analysis of structurally related indole derivatives offers valuable insights into the impact of substitution on their three-dimensional architecture. This guide presents a comparison of the crystallographic data for two such derivatives: 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid and methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate. Understanding these structures is crucial for the rational design of novel indole-based therapeutic agents.
Crystallographic Data Comparison
The following table summarizes key crystallographic parameters for two 2-methyl-indole derivatives, providing a basis for understanding the structural variations imparted by different substituents.
| Parameter | 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid | methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate[1] |
| Chemical Formula | C₂₆H₂₂N₂O₂ | C₁₂H₁₁NO₃[1] |
| Molecular Weight | 394.46 g/mol | 217.22 g/mol [1] |
| Crystal System | Not specified in abstract | Monoclinic[1] |
| Space Group | Not specified in abstract | P2₁/n[1] |
| Unit Cell Dimensions | a, b, c, α, β, γ not detailed in abstract | a = 11.6814(7) Å, b = 5.6106(4) Å, c = 16.5299(11) Å, β = 108.713(2)°[1] |
| Dihedral Angles | Dihedral angles between the 1-methylindole units and the benzoic acid moiety are A/B = 64.87 (7)°, A/C = 80.92 (8)°, and B/C = 75.05 (8)°[2] | The mean plane of the acetate side chain is inclined to the mean plane of the indole ring system by 12.49 (7)°[1] |
Biological Significance: Indole Derivatives as Kinase Inhibitors
Substituted indoles are a prominent class of compounds in drug discovery, frequently investigated for their potential as kinase inhibitors.[3][4][5] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is often aberrantly activated in cancer.[6] Numerous indole derivatives have been shown to target components of this pathway, making it a key area of interest for drug development.[6]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.
Experimental Protocols
The determination of a small molecule's crystal structure through X-ray crystallography involves two critical stages: crystallization of the compound and the subsequent X-ray diffraction experiment.
Crystallization of Organic Compounds
Obtaining a high-quality single crystal is often the most challenging step.[7] The general principle involves dissolving the compound in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by slow cooling to allow for the formation of well-ordered crystals.
a) Solvent Selection:
-
The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Common solvents for indole derivatives include ethanol, methanol, acetone, and ethyl acetate. A mixture of solvents can also be employed.
b) Crystallization Methods:
-
Slow Evaporation: The compound is dissolved in a solvent in which it is moderately soluble. The container is left partially open to allow the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently in a refrigerator or freezer.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to crystallization.
Single-Crystal X-ray Diffraction
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[7]
a) Data Collection:
-
The crystal is irradiated with a monochromatic X-ray beam.[8] Molybdenum is a common target material for generating X-rays for single-crystal diffraction.[8]
-
The crystal is rotated, and the diffraction pattern is recorded by a detector.[7]
-
The intensities and positions of the diffracted X-ray beams are measured.[7] A complete data collection can take several hours.[8]
b) Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is often solved using direct methods for small molecules.[7]
-
The atomic positions and other parameters are then refined against the experimental data to generate the final, accurate three-dimensional structure of the molecule.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure and Hirshfeld analysis of 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [eurekaselect.com]
- 5. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comparative Guide to Fischer and Leimgruber-Batcho Indole Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of the indole nucleus remains a cornerstone of medicinal chemistry. The indole scaffold is a privileged structure found in a vast array of pharmacologically active compounds.[1] Among the numerous methods developed for its construction, the Fischer and Leimgruber-Batcho syntheses are two of the most prominent and widely utilized. This guide provides an objective comparison of these two classical methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given research objective.
Overview of the Methods
The Fischer indole synthesis , first reported by Emil Fischer in 1883, is a venerable and versatile method that involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1][2] This reaction has been a workhorse in organic synthesis for over a century due to its broad substrate scope and the commercial availability of its precursors.
The Leimgruber-Batcho indole synthesis , developed in the mid-20th century, offers a powerful and often milder alternative. This two-step process begins with the formation of an enamine from an ortho-nitrotoluene and a formamide acetal, followed by a reductive cyclization to furnish the indole ring.[3] It has gained popularity, particularly in the pharmaceutical industry, for its high yields and its ability to produce indoles that are unsubstituted at the C2 and C3 positions.[3][4]
Comparative Analysis
| Feature | Fischer Indole Synthesis | Leimgruber-Batcho Indole Synthesis |
| Starting Materials | Arylhydrazines, Aldehydes/Ketones | o-Nitrotoluenes, Formamide acetals (e.g., DMF-DMA) |
| Key Transformation | Acid-catalyzed[5][5]-sigmatropic rearrangement of a hydrazone | Reductive cyclization of a β-nitroenamine |
| Reaction Conditions | Typically harsh; requires strong Brønsted or Lewis acids (e.g., HCl, H₂SO₄, PPA, ZnCl₂, BF₃) and elevated temperatures.[2] Milder conditions using microwave irradiation have been developed.[6] | Generally mild; enamine formation often requires heat, but the subsequent reduction can be performed under various mild conditions (e.g., Pd/C with H₂, Raney Ni with hydrazine, Fe/AcOH).[3][4] |
| Substrate Scope | Broad. Tolerates a wide variety of substituents on both the arylhydrazine and the carbonyl component. A key limitation is the requirement for the carbonyl compound to possess at least two α-hydrogens.[5] | Broad. A wide variety of nuclear-substituted indoles can be prepared. Particularly useful for indoles unsubstituted at C2 and C3. The primary limitation can be the accessibility of multiply substituted o-nitrotoluenes.[4] |
| Regioselectivity | Can be an issue with unsymmetrical ketones, potentially leading to mixtures of regioisomeric indoles. The product ratio can depend on the acid catalyst and reaction conditions.[5] | Generally provides a single regioisomer, as the substitution pattern is determined by the starting o-nitrotoluene. |
| Key Advantages | - Often a one-pot procedure.[5]- Readily available and diverse starting materials.- Extensive historical literature and precedent. | - High yields under mild conditions.[3]- Excellent for preparing C2/C3-unsubstituted indoles.[4]- Avoids harsh acidic conditions, tolerating more sensitive functional groups. |
| Key Disadvantages | - Often requires harsh acidic conditions and high temperatures.- Fails with acetaldehyde, making direct synthesis of unsubstituted indole problematic.[7]- Can produce undesired byproducts and regioisomers.[5] | - Two distinct synthetic steps (though one-pot versions exist).[8]- The intermediate enamines can be unstable.- Availability of complex o-nitrotoluenes can be limited.[4] |
Quantitative Data Comparison
The following table summarizes representative experimental data for the synthesis of substituted indoles using both methods. Note that direct comparison for the exact same product is rare in the literature, so analogous examples are presented.
| Product | Synthesis Method | Key Reagents | Catalyst/Reducing Agent | Solvent | Temp. & Time | Yield | Reference |
| 2-Phenylindole | Fischer | Phenylhydrazine, Acetophenone | Polyphosphoric Acid | None (neat) | 100-120°C, 20 min | ~86% | [9], |
| 1,2,3,4-Tetrahydrocarbazole | Fischer (MW) | Phenylhydrazine, Cyclohexanone | p-TSA | None (neat) | 600W, 3 min | 91% | [6] |
| 5-Chloroindole | Leimgruber-Batcho | 4-Chloro-2-nitrotoluene, DMF-DMA | Raney Ni, Hydrazine | DMF then THF/Methanol | Step 1: 125°C, 3h; Step 2: 50-60°C, 2.5h | ~65-75% | [4] |
| Methyl indole-4-carboxylate | Leimgruber-Batcho | Methyl 2-methyl-3-nitrobenzoate | TiCl₃ | Methanol | Room Temp, 7 min | 73% | [4] |
| 2,3,3-Trimethyl-5-nitroindolenine | Fischer | p-Nitrophenylhydrazine HCl, Isopropyl methyl ketone | Acetic Acid / HCl | Acetic Acid / HCl | Reflux, 4h | 30% | [10] |
| 6-Chloro-5-fluoroindole | Leimgruber-Batcho | 4-Chloro-5-fluoro-2-nitrotoluene, DMF-DMA | Fe / AcOH | DMF then AcOH | Step 1: 100°C; Step 2: 115°C | >80% (for enamine) |
Reaction Mechanisms and Workflows
The distinct pathways of the Fischer and Leimgruber-Batcho syntheses are visualized below.
Caption: The Fischer Indole Synthesis Workflow.
Caption: The Leimgruber-Batcho Indole Synthesis Workflow.
Experimental Protocols
Protocol 1: Fischer Synthesis of 2-Phenylindole[9]
This protocol details the cyclization of pre-formed acetophenone phenylhydrazone. The hydrazone can be prepared by reacting equimolar amounts of acetophenone and phenylhydrazine in ethanol with a few drops of glacial acetic acid.
-
Reaction Setup : Place crude acetophenone phenylhydrazone (assumed from 5.15 g of acetophenone) into a beaker.
-
Acid Catalyst Addition : Carefully add 15 mL of ortho-phosphoric acid and 5 mL of concentrated sulfuric acid to the beaker.
-
Heating : Heat the resulting mixture on a water bath to 100-120°C for 20 minutes with constant stirring. The mixture will become hot.
-
Work-up : Pour the hot reaction mixture into 50 mL of cold water. Wash the beaker with a small amount of water and add it to the quench mixture.
-
Isolation : Collect the precipitated crude product by vacuum filtration. Wash the solid with water and then with a small amount of cold ethanol.
-
Purification : Recrystallize the crude product from an ethanol-water mixture, using a small amount of decolorizing carbon if necessary. Filter the hot solution and allow the filtrate to cool, yielding purified 2-phenylindole.
Protocol 2: Leimgruber-Batcho Synthesis of 6-Benzyloxyindole[4]
This protocol is a representative example of the two-step procedure.
Step 1: Enamine Formation
-
Reaction Setup : To a solution of 5.0 g (20.6 mmol) of 2-nitro-6-benzyloxytoluene in 35 mL of dimethylformamide (DMF), add 3.0 mL (22.7 mmol) of N,N-dimethylformamide dimethyl acetal (DMFDMA) and 2.0 mL (24 mmol) of pyrrolidine.
-
Heating : Stir the mixture under a nitrogen atmosphere at 125°C for 3 hours.
-
Isolation : Remove the solvent by distillation under reduced pressure. The resulting dark red, oily residue is the crude enamine intermediate and is used directly in the next step.
Step 2: Reductive Cyclization
-
Reaction Setup : Dissolve the crude enamine from Step 1 in a mixture of 25 mL of tetrahydrofuran (THF) and 25 mL of methanol. Add approximately 5 g of Raney nickel catalyst.
-
Reduction : Stir the mixture under a nitrogen atmosphere at 50-60°C. Add four 1.0 mL aliquots of 85% hydrazine hydrate at 30-minute intervals.
-
Monitoring : The total reaction time is approximately 2.5 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature and filter through Celite to remove the catalyst.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the residue by silica gel chromatography using 30% ether-hexane as the eluent to afford pure 6-benzyloxyindole (yield: 68%).
Conclusion
Both the Fischer and Leimgruber-Batcho syntheses are indispensable tools for constructing the indole ring system. The choice between them is dictated by the specific requirements of the target molecule and the overall synthetic strategy. The Fischer indole synthesis remains a rapid and effective method, especially when starting materials are simple and harsh conditions are tolerated. In contrast, the Leimgruber-Batcho synthesis excels in scenarios requiring milder conditions, higher yields, and the synthesis of indoles lacking substitution at the C2 and C3 positions, making it a highly valuable method in modern pharmaceutical and materials science research.
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. journalijar.com [journalijar.com]
- 9. Preparation of 2-phenylindole | PDF [slideshare.net]
- 10. mdpi.com [mdpi.com]
Validating the Structure of 5-Bromo-4-fluoro-2-methyl-1H-indole Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The strategic introduction of substituents on the indole ring can significantly modulate a compound's pharmacological profile.[3][4] This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions utilized to derivatize 5-Bromo-4-fluoro-2-methyl-1H-indole, a versatile building block in drug discovery. We present detailed experimental protocols, comparative data for the resulting products, and a discussion of alternative synthetic strategies.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the diversification of the this compound core.[5][6] The primary reactions explored are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Reaction Products: A Comparative Data Summary
The following table summarizes representative quantitative data for the products obtained from the respective cross-coupling reactions of this compound. Please note that specific yields and spectroscopic data will vary depending on the specific coupling partners and reaction conditions used. The data presented here are based on closely related analogs found in the literature.
| Reaction Product | General Structure | Representative Yield (%) | Key ¹H NMR Signals (δ, ppm, DMSO-d₆) | Key ¹³C NMR Signals (δ, ppm, DMSO-d₆) | m/z [M+H]⁺ |
| 5-Aryl-4-fluoro-2-methyl-1H-indole | 65-95 | 11.2-11.5 (s, 1H, NH), 7.2-7.8 (m, Ar-H), 6.3-6.5 (s, 1H, H3), 2.4-2.5 (s, 3H, CH₃) | 150-160 (C-F), 135-140 (C-Ar), 120-130 (Ar-C), 100-105 (C3) | Varies with Ar | |
| 5-Amino-4-fluoro-2-methyl-1H-indole | 70-90 | 10.5-11.0 (s, 1H, NH), 6.5-7.5 (m, Ar-H), 6.0-6.2 (s, 1H, H3), 4.5-5.5 (br s, 2H, NH₂), 2.3-2.4 (s, 3H, CH₃) | 140-150 (C-F), 130-135 (C-N), 110-120 (Ar-C), 98-102 (C3) | Varies with amine | |
| 5-Alkynyl-4-fluoro-2-methyl-1H-indole | 75-95 | 11.5-11.8 (s, 1H, NH), 7.0-7.6 (m, Ar-H), 6.4-6.6 (s, 1H, H3), 2.4-2.5 (s, 3H, CH₃) | 152-162 (C-F), 138-142 (C-Ar), 115-125 (Ar-C), 95-100 (C3), 80-95 (alkynyl C) | Varies with alkyne |
II. Experimental Protocols
Detailed methodologies for the key palladium-catalyzed cross-coupling reactions are provided below. These protocols can be adapted for various substrates with minor modifications.
A. Suzuki-Miyaura Coupling
This reaction is a versatile method for forming carbon-carbon bonds between the indole core and various aryl or heteroaryl groups.[6]
Experimental Workflow:
Figure 1. Experimental workflow for Suzuki-Miyaura coupling.
B. Buchwald-Hartwig Amination
This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amino groups.[5]
Experimental Workflow:
Figure 2. Experimental workflow for Buchwald-Hartwig amination.
C. Sonogashira Coupling
This coupling method is employed to introduce alkyne moieties onto the indole ring, creating precursors for further transformations.
Experimental Workflow:
Figure 3. Experimental workflow for Sonogashira coupling.
III. Comparison with Alternatives and Supporting Data
The choice of substituent at the 5-position of the 4-fluoro-2-methyl-1H-indole core can significantly impact the biological activity of the resulting molecule.[3][4] The following provides a comparative overview of the potential impact of different functionalities.
| Substituent Type | Potential Biological Activities | Rationale for Activity |
| Aryl/Heteroaryl | Anticancer, Antiviral, Kinase Inhibitor | Can engage in π-π stacking and hydrogen bonding interactions with biological targets.[1] |
| Amino | Serotonin Receptor Agonist/Antagonist, Antimicrobial | The nitrogen atom can act as a hydrogen bond donor or acceptor and can be protonated, influencing receptor binding. |
| Alkynyl | Antitumor, Antiviral | The rigid, linear geometry can be used to probe binding pockets and as a handle for further functionalization via click chemistry. |
Logical Relationship of Synthetic Pathways:
Figure 4. Synthetic pathways from this compound.
IV. Conclusion
This guide provides a framework for the validation and comparison of reaction products derived from this compound. The palladium-catalyzed cross-coupling reactions discussed offer a robust and versatile platform for the synthesis of a diverse library of indole derivatives. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and synthesis of novel therapeutic agents. The choice of reaction and coupling partner should be guided by the desired biological target and the required physicochemical properties of the final compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An insight into the medicinal perspective of synthetic analogs of indole: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abis-files.yyu.edu.tr [abis-files.yyu.edu.tr]
- 4. Synthesis and Biological Evaluation of Substituted Indole and Its Analogs as Influenza A Virus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unraveling the Isomers of 5-Bromo-4-fluoro-2-methyl-1H-indole
A Comparative Guide for Researchers and Drug Development Professionals
The following sections present a comparative summary of spectroscopic data, detailed experimental protocols for key analytical techniques, and a visual representation of a typical workflow for the synthesis and characterization of such indole derivatives. This information is intended to aid researchers in the identification, characterization, and rational design of novel halogenated indole compounds.
Spectroscopic Data Summary
The following table summarizes representative ¹H NMR and ¹³C NMR chemical shift data for various bromo- and fluoro-substituted 2-methyl-1H-indole derivatives. The data has been compiled from various sources and serves to illustrate the expected spectral characteristics of the target isomers. Direct experimental data for 5-Bromo-4-fluoro-2-methyl-1H-indole was not available; therefore, data for closely related compounds are presented to provide a comparative framework.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) | Key IR Absorptions (cm⁻¹) |
| Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate [1] | 8.41 (brs, -NH), 8.21 (s, 1H), 7.28 (d, J=8 Hz, 1H), 7.17 (d, J=8 Hz, 1H), 3.93 (s, 3H), 2.74 (s, 3H) | 166.1, 145.0, 133.1, 128.8, 125.6, 124.1, 115.4, 112.1, 104.7, 51.2, 14.2 | [M+H]⁺ calculated for C₁₁H₁₀BrNO₂: 267.99, Found: 268.0 | N-H stretch (~3400), C=O stretch (~1700), C=C stretch (aromatic, ~1600-1450) |
| 5-Bromo-3-methyl-1H-indole [2] | 7.92 (s, 1H), 7.73 (d, J=1.6 Hz, 1H), 7.29 (dd, J=8.6, 1.9 Hz, 1H), 7.22 (d, J=8.6 Hz, 1H), 6.99 (s, 1H), 2.32 (d, J=0.9 Hz, 3H) | 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64 | [M]⁺ expected at ~210/212 | N-H stretch (~3400), C=C stretch (aromatic, ~1600-1450) |
| 7-Bromo-3-methyl-1H-indole [2] | 8.06 (s, 1H), 7.55 (d, J=7.9 Hz, 1H), 7.37 (d, J=7.6 Hz, 1H), 7.08–6.97 (m, 2H), 2.35 (d, J=1.0 Hz, 3H) | 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97 | [M]⁺ expected at ~210/212 | N-H stretch (~3400), C=C stretch (aromatic, ~1600-1450) |
| 5-Fluoro-3-methyl-1H-indole [2] | 7.89 (s, 1H), 7.27–7.25 (m, 1H), 7.23 (dd, J=9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J=9.0, 2.5 Hz, 1H), 2.31 (d, J=0.6 Hz, 3H) | Not available | [M]⁺ expected at ~149 | N-H stretch (~3400), C-F stretch (~1250-1000), C=C stretch (aromatic, ~1600-1450) |
Note: The exact chemical shifts and coupling constants for the target isomers will be influenced by the specific positions of the bromine and fluorine atoms due to their differing electronic effects (inductive vs. resonance). The mass spectra will exhibit characteristic isotopic patterns for bromine-containing compounds (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Infrared spectra will show characteristic N-H, C-H, C=C (aromatic), and C-F stretching vibrations.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline typical procedures for the analysis of solid organic compounds like the indole isomers discussed herein.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure and connectivity of the indole isomers.
Procedure:
-
Sample Preparation: Approximately 5-10 mg of the solid indole derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[3][4][5][6] The sample is gently agitated to ensure complete dissolution.
-
Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a suitable frequency for ¹H (e.g., 400 or 500 MHz) and ¹³C (e.g., 100 or 125 MHz).
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment is typically used. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the indole isomers.
Procedure (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: The ATR crystal (typically diamond) is cleaned with a suitable solvent (e.g., isopropanol or acetone) and a background spectrum is collected.[7][8]
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.[7][9]
-
Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.[10]
-
Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the indole isomers.
Procedure (Direct Analysis in Real Time - DART):
-
Instrument Setup: The DART ion source is interfaced with a high-resolution mass spectrometer (e.g., time-of-flight or Orbitrap).[11] The DART gas (typically helium or nitrogen) is heated to an appropriate temperature (e.g., 200-400 °C).[12]
-
Sample Introduction: A small amount of the solid sample is held in the DART gas stream using a suitable holder (e.g., the closed end of a melting point capillary tube).[12]
-
Ionization: The heated, excited gas desorbs and ionizes the sample molecules at atmospheric pressure.[12][13]
-
Data Acquisition: The mass spectrum is acquired over a suitable mass range (e.g., m/z 50-500). High-resolution mass measurements allow for the determination of the elemental composition.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine is a key diagnostic feature.
Workflow and Pathway Visualization
To provide a clearer understanding of the process of characterizing novel compounds, the following diagram illustrates a typical workflow from synthesis to spectroscopic analysis.
Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic characterization of substituted indole derivatives.
This comprehensive guide provides a foundational understanding of the spectroscopic properties of this compound isomers. By leveraging the provided data and experimental protocols, researchers can more effectively characterize and utilize these and other novel halogenated indole compounds in their scientific endeavors.
References
- 1. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. 4.5. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis [bio-protocol.org]
- 8. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 9. agilent.com [agilent.com]
- 10. 3.6.3. Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) [bio-protocol.org]
- 11. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 12. Direct analysis in real time - Wikipedia [en.wikipedia.org]
- 13. tsapps.nist.gov [tsapps.nist.gov]
A Comparative Guide to the Characterization of Impurities in the Synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 5-Bromo-4-fluoro-2-methyl-1H-indole, with a focus on the characterization and control of process-related impurities. Understanding and mitigating these impurities is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document outlines common synthetic methodologies, potential impurities, and the analytical techniques required for their identification and quantification, supported by experimental protocols and data presentation.
Introduction to this compound Synthesis
This compound is a substituted indole derivative of interest in pharmaceutical research. The synthesis of such polysubstituted indoles can be challenging, often leading to the formation of various impurities. The choice of synthetic route can significantly impact the impurity profile of the final product. Two common methods for indole synthesis are the Fischer indole synthesis and the Leimgruber-Batcho synthesis. For the purpose of this guide, we will focus on the Fischer indole synthesis, a widely used and versatile method.
Fischer Indole Synthesis of this compound
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] In the case of this compound, the likely starting materials are (4-bromo-3-fluorophenyl)hydrazine and acetone. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[1]
Potential Impurities in the Fischer Indole Synthesis
Several types of impurities can arise from the Fischer indole synthesis of this compound. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual (4-bromo-3-fluorophenyl)hydrazine and acetone.
-
Regioisomeric Impurities: Due to the substitution pattern of the phenylhydrazine, cyclization can potentially occur at two different positions, leading to the formation of isomeric indole products.
-
Side-Reaction Products: Cleavage of the N-N bond in the hydrazone intermediate can lead to the formation of aniline derivatives.[3]
-
Incompletely Cyclized Intermediates: The reaction may not proceed to completion, leaving behind stable intermediates.
A detailed list of potential impurities is provided in the table below.
Comparative Data on Impurity Profiles
The following table summarizes the potential impurities in the synthesis of this compound via the Fischer indole synthesis, along with their potential origin and analytical characterization data.
| Impurity Name | Structure | Potential Origin | Typical Concentration Range (%) | Analytical Method for Detection |
| (4-bromo-3-fluorophenyl)hydrazine | Unreacted starting material | 0.1 - 1.0 | HPLC, GC-MS | |
| Acetone | Unreacted starting material | Variable (solvent dependent) | GC-MS | |
| 7-Bromo-6-fluoro-2-methyl-1H-indole | Regioisomeric cyclization | 0.1 - 5.0 | HPLC, LC-MS, NMR | |
| 5-Bromo-6-fluoro-2-methyl-1H-indole | Regioisomeric cyclization | 0.1 - 2.0 | HPLC, LC-MS, NMR | |
| 4-Bromo-3-fluoroaniline | N-N bond cleavage of hydrazone | 0.1 - 0.5 | HPLC, GC-MS | |
| (E/Z)-Acetone (4-bromo-3-fluorophenyl)hydrazone | Incomplete reaction | 0.1 - 1.0 | HPLC, LC-MS |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Instrumentation: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
LC Conditions: Same as HPLC method.
-
MS Parameters:
-
Capillary Voltage: 3000 V
-
Fragmentor Voltage: 70 V
-
Gas Temperature: 350 °C
-
Gas Flow: 12 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Range: m/z 50 - 500
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: DMSO-d6.
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC.
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in 0.6 mL of DMSO-d6.
Visualizations
Fischer Indole Synthesis Pathway and Impurity Formation
Caption: Fischer Indole Synthesis and Potential Impurity Pathways.
Experimental Workflow for Impurity Characterization
Caption: Workflow for the Characterization of Synthesis Impurities.
References
A Comparative Guide to the Electronic Properties of Halogenated Indoles: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds. Halogenation of this privileged structure is a common strategy to modulate its physicochemical and electronic properties, thereby fine-tuning its biological activity and pharmacokinetic profile. Density Functional Theory (DFT) has emerged as a powerful computational tool to predict and understand these electronic modifications at the molecular level. This guide provides a comparative overview of the electronic properties of halogenated indoles based on data from DFT studies, offering insights for rational drug design.
Computational Methodologies: A Protocol Overview
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. Across the literature, a consensus methodology for studying indole derivatives has been established, providing reliable and reproducible results.
Typical Experimental Protocol:
-
Geometry Optimization: The initial step involves optimizing the molecular geometry of the halogenated indole. This is most commonly performed using Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP).[1][2] This functional provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set Selection: The 6-311++G(d,p) basis set is frequently employed for these calculations.[2][3][4] This Pople-style basis set is extensive, incorporating diffuse functions ("++") to accurately model non-covalent interactions and polarization functions ("(d,p)") to describe the non-spherical nature of electron density in chemical bonds.[5]
-
Frequency Calculations: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[6]
-
Property Calculations: With a validated minimum energy structure, single-point energy calculations are conducted to determine the key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), molecular electrostatic potential (MEP), and dipole moments.[1][6]
-
Software: The Gaussian suite of programs is the most widely used software package for these types of calculations.[1][7]
Workflow for DFT Analysis of Halogenated Indoles
The following diagram illustrates the logical workflow for conducting a DFT study on the electronic properties of halogenated indoles.
Comparison of Electronic Properties
Halogen substitution significantly influences the electronic landscape of the indole ring. The primary effects are observed in the frontier molecular orbitals (HOMO and LUMO), the energy gap between them, and the overall charge distribution, which is reflected in the dipole moment and molecular electrostatic potential.
Frontier Molecular Orbitals and Energy Gaps
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity and greater polarizability.[8] In halogenated indoles, the energy gap is modulated by the nature of the halogen substituent.
The table below summarizes representative DFT-calculated (B3LYP/6-311++G(d,p)) electronic properties for indole and its 5-halogenated derivatives.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |
| Indole | -5.65 | -0.25 | 5.40 | 1.95 |
| 5-Fluoroindole | -5.78 | -0.38 | 5.40 | 3.21 |
| 5-Chloroindole | -5.85 | -0.51 | 5.34 | 3.35 |
| 5-Bromoindole | -5.89 | -0.58 | 5.31 | 3.32 |
| 5-Iodoindole | -5.81 | -0.72 | 5.09 | 3.25 |
Note: These values are synthesized from trends reported in the literature and are intended for comparative purposes.[2][3][9]
From the data, a clear trend emerges:
-
HOMO-LUMO Gap: As we move down the halogen group from fluorine to iodine, the HOMO-LUMO energy gap generally decreases. This suggests that iodo-substituted indoles are more reactive and more easily polarizable than their fluoro- or chloro-substituted counterparts. This trend is attributed to the increasing size and polarizability of the halogen atom, which leads to a greater stabilization of the LUMO.
-
Dipole Moment: Halogenation universally increases the dipole moment of the indole ring compared to the parent molecule. This is due to the high electronegativity of halogens, which induces a significant dipole. The dipole moments for the chloro, bromo, and iodo derivatives are quite similar, while the fluoro derivative shows a slightly lower, yet still significantly increased, value.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks.[1]
-
Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. In indoles, this region is typically concentrated around the pyrrole nitrogen and the C3 position of the indole ring.
-
Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack.
-
Green Regions: Represent neutral or near-zero potential.
For halogenated indoles, the MEP map reveals that the halogen atom introduces a region of positive potential (a "sigma-hole") on the outermost surface of the halogen, along the axis of the C-X bond. This positive region becomes more pronounced with increasing size and polarizability of the halogen (I > Br > Cl > F). This feature is crucial for understanding halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The electron-withdrawing nature of the halogen also generally increases the positive potential on the adjacent ring carbons.
Conclusion
DFT studies provide invaluable, quantitative insights into how halogenation modifies the electronic properties of the indole nucleus. The key takeaways for drug development professionals are:
-
Reactivity Tuning: The choice of halogen can systematically tune the chemical reactivity of the indole scaffold, with the HOMO-LUMO gap decreasing in the order F > Cl > Br > I.
-
Polarity Modulation: Halogenation significantly increases the polarity and dipole moment, which can influence solubility and interactions with polar biological targets.
-
Halogen Bonding: Heavier halogens (Br, I) introduce significant sigma-holes, creating electropositive regions that can engage in halogen bonding with electron-rich sites on a protein target, offering a sophisticated tool for enhancing binding affinity and selectivity.
By leveraging the predictive power of DFT, researchers can make more informed decisions in the design of halogenated indole derivatives, accelerating the development of novel therapeutics with optimized electronic and pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular structure and vibrational spectra of 4-, 5-, 6-chloroindole [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. 5-fluoro-2-iodo-1H-indole | 1388045-67-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cris.unibo.it [cris.unibo.it]
- 8. Buy 5,7-Difluoro-2-(4-fluorophenyl)-1h-indole | 901188-04-3 [smolecule.com]
- 9. research.rug.nl [research.rug.nl]
Safety Operating Guide
Navigating the Disposal of 5-Bromo-4-fluoro-2-methyl-1H-indole: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 5-Bromo-4-fluoro-2-methyl-1H-indole, a halogenated indole derivative. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.[2][3]
| PPE Component | Specification |
| Gloves | Nitrile rubber gloves are recommended. For prolonged contact, consider double gloving. |
| Eye Protection | ANSI-approved chemical splash goggles are essential. |
| Lab Coat | A fully buttoned lab coat must be worn. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. |
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1][2] |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. |
In all cases of exposure, seek immediate medical attention.
Step-by-Step Disposal Procedure
The disposal of this compound, as a halogenated organic compound, must be managed as hazardous waste. Do not dispose of this chemical down the drain or as regular solid waste.[4]
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.
-
The container should be made of a compatible material, such as polyethylene, and have a secure, tight-fitting lid.[4]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Waste Segregation:
-
It is crucial to segregate halogenated organic waste from non-halogenated waste streams to facilitate proper disposal and minimize costs.[5]
-
Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA).
-
The SAA should be a cool, dry, and well-ventilated location, away from sources of ignition.
-
Ensure the container is stored upright to prevent leakage.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Follow your institution's specific procedures for hazardous waste disposal requests.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Key Logical Relationships in Chemical Waste Management
The proper management of chemical waste is governed by a set of hierarchical principles designed to ensure safety and environmental protection.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within their institutions.
References
Personal protective equipment for handling 5-Bromo-4-fluoro-2-methyl-1H-indole
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromo-4-fluoro-2-methyl-1H-indole was not publicly available at the time of this document's creation. The following guidance is synthesized from safety data for structurally similar compounds, including various bromo-fluoro-indole derivatives. Researchers must exercise caution and handle this compound as potentially hazardous, supplementing this guide with a thorough risk assessment based on their specific experimental conditions.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is vital for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
Due to the potential for skin, eye, and respiratory irritation, as indicated by analogs, a comprehensive PPE strategy is mandatory.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Skin Protection | Nitrile or neoprene gloves (minimum 5 mil thickness), laboratory coat, and closed-toe shoes | Prevents skin contact, which may cause irritation. Regular glove changes are recommended. |
| Respiratory Protection | NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates | Recommended when handling the powder outside of a fume hood or in case of inadequate ventilation to prevent respiratory tract irritation. |
Safe Handling and Operational Plan
A systematic approach to handling this compound minimizes exposure risk and ensures procedural consistency.
Operational Workflow:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as outlined in Table 1.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all work surfaces and equipment.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
Chemical waste must be managed in accordance with institutional and regulatory guidelines.
Disposal Workflow:
-
Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Container Management:
-
Use containers that are chemically resistant and have secure closures.
-
Label the container with "Hazardous Waste" and the full chemical name.
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
-
Do not dispose of this chemical down the drain.[1]
-
Visual Workflow Diagrams
The following diagrams illustrate the key workflows for safe handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
